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  • Product: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
  • CAS: 172834-79-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Physicochemical Profiling and Application Workflows for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol: A Comprehensive Guide for Drug Discovery Executive Summary In modern medicinal chemistry, the strategic incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Application Workflows for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol: A Comprehensive Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6) represents a highly specialized, privileged scaffold. By combining the metabolic stability of a pyrazole core with the profound electronic effects of a trifluoromethyl (-CF₃) group, this compound serves as a critical building block in the synthesis of advanced therapeutics, most notably Monoacylglycerol Lipase (MAGL) inhibitors[1]. This whitepaper dissects the physicochemical properties, structural causality, and validated synthetic workflows associated with this molecule, providing a rigorous framework for application scientists and drug development professionals.

Structural and Physicochemical Characterization

The utility of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is dictated by its precise physicochemical parameters. In the absence of exhaustive empirical datasets for early-stage intermediates, predictive modeling validated against structural analogs provides the necessary metrics for synthetic planning.

PropertyValue / DescriptorScientific Implication
Chemical Formula C₅H₅F₃N₂ODefines the mass and elemental composition.
Molecular Weight 166.10 g/mol Low molecular weight ensures high ligand efficiency when incorporated into larger pharmacophores.
CAS Number 172834-79-6Unique identifier for procurement and regulatory tracking.
Predicted pKa (C4-OH) ~7.5 – 8.5The strong inductive electron-withdrawing effect (-I) of the adjacent -CF₃ group significantly lowers the pKa compared to an un-substituted pyrazol-4-ol (pKa ~9.5).
Predicted LogP ~1.8The lipophilic -CF₃ group balances the polarity of the hydroxyl and pyrazole nitrogen, optimizing membrane permeability[2].
Topological Polar Surface Area 38.0 ŲIdeal for central nervous system (CNS) penetration, a critical requirement for neuroprotective MAGL inhibitors[3].

Causality in Design: The placement of the -CF₃ group at the C3 position is not arbitrary. It acts as a bioisostere that enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that site[4]. More importantly, its proximity to the C4-hydroxyl group exerts a profound electronic pull, stabilizing the conjugate base (pyrazol-4-olate anion). This deliberate pKa modulation is what makes the molecule an exceptionally efficient pronucleophile in substitution reactions.

Therapeutic Application: The MAGL Inhibition Pathway

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is prominently featured in the synthesis of heterocyclic inhibitors targeting Monoacylglycerol Lipase (MAGL)[1]. MAGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), the primary precursor for pro-inflammatory eicosanoids like PGE2[3].

By incorporating this fluorinated pyrazole into a larger inhibitor framework, researchers can achieve a dual therapeutic effect:

  • Neuroprotection & Analgesia: Blockade of MAGL causes an accumulation of 2-AG, which subsequently activates CB1 and CB2 receptors in the brain[5].

  • Anti-inflammatory Action: Inhibiting the breakdown of 2-AG cuts off the supply of arachidonic acid, thereby starving the COX enzymes of the substrate needed to produce neuroinflammatory prostaglandins[6].

MAGL_Pathway MAGL Monoacylglycerol Lipase (MAGL) AA Arachidonic Acid (AA) MAGL->AA Hydrolysis Inhibitor MAGL Inhibitor (Fluorinated Pyrazole) Inhibitor->MAGL Blocks TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MAGL Substrate CB CB1 / CB2 Receptors Activation TwoAG->CB Accumulation Activates PGE2 Pro-inflammatory Eicosanoids (PGE2) AA->PGE2 COX Enzymes Neuro Neuroprotection & Analgesia CB->Neuro Downstream Effect

Figure 1: Dual-action signaling pathway of MAGL inhibition via fluorinated pyrazole derivatives.

Synthetic Utility: Mitsunobu Coupling Protocol

To utilize 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol effectively, one must understand its reactivity profile. The most critical reaction involving this building block is the Mitsunobu etherification, which couples the C4-OH with a primary or secondary alcohol. The following protocol is adapted from validated industrial patents for MAGL inhibitor synthesis[1].

Step-by-Step Methodology

Reagents:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (857 mg, 5.16 mmol)

  • Target Alcohol (e.g., 5.16 mmol)

  • Triphenylphosphine (PPh₃) (1599 mg, 6.1 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 mL, 6.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (22 mL)

Procedure & Causality:

  • Preparation: Dissolve the pyrazol-4-ol and PPh₃ in 20 mL of anhydrous THF under an Argon (Ar) atmosphere.

    • Causality: THF is a polar aprotic solvent that readily dissolves all reagents without interfering with hydrogen bonding. The Ar atmosphere is mandatory to prevent the premature oxidation of PPh₃ and to exclude moisture, which would irreversibly quench the highly sensitive betaine intermediate.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The subsequent reaction between PPh₃ and DIAD to form the Morrison-Brunn-Huisgen betaine is highly exothermic. Cooling prevents the thermal degradation of this intermediate before it can interact with the alcohol.

  • Activation: Add a solution of DIAD (1.2 mL) in THF (2 mL) dropwise to the cooled mixture.

    • Causality: Dropwise addition ensures a controlled generation of the betaine. DIAD is preferred over DEAD (Diethyl azodicarboxylate) due to its superior safety profile and slightly greater steric bulk, which minimizes side reactions.

  • Coupling: Remove the ice bath, warm the mixture to 20 °C, and stir for 24 hours.

    • Causality: As the mixture warms, the betaine activates the target alcohol, turning it into a good leaving group. Because the -CF₃ group has lowered the pKa of the pyrazol-4-ol to ~8.0, it is easily deprotonated by the betaine, allowing it to execute a clean Sₙ2 nucleophilic attack on the activated alcohol.

  • Workup & Purification (Self-Validating System): Concentrate the mixture in vacuo. Triturate the resulting residue with tert-butyl methyl ether (TBME), filter the precipitated solid, and concentrate the filtrate.

    • Causality & Validation: Triphenylphosphine oxide (the primary byproduct) exhibits poor solubility in cold TBME, forcing it to precipitate. To validate the success of the protocol, sample the filtrate for LC-MS analysis. The complete disappearance of the m/z 167.1 [M+H]⁺ peak confirms total consumption of the pyrazol-4-ol.

Mitsunobu_Workflow Step1 1. Reagent Mixing (Pyrazole + PPh3 in THF) Step2 2. Cooling (0 °C under Ar) Step1->Step2 Step3 3. DIAD Addition (Dropwise) Step2->Step3 Step4 4. Betaine Formation (In situ activation) Step3->Step4 Controls Exotherm Step5 5. Reaction (20 °C, 24 h) Step4->Step5 Step6 6. Workup (Trituration with TBME) Step5->Step6 Concentration

Figure 2: Step-by-step logical workflow and causality of the Mitsunobu coupling reaction.

References

  • F. Hoffmann-La Roche AG. (2024). Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl) (Patent No. WO2024088922A1).
  • Mulvihill, M. M., & Nomura, D. K. (2013). Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. Life Sciences, 92(8-9), 492–497. PMC - National Institutes of Health.[Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Zhu, Y., et al. (2018). Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. Mini Reviews in Medicinal Chemistry, 18(10), 846-861. PubMed.[Link]

  • Deng, H., & Li, W. (2020). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B, 10(4), 582-602. PubMed.[Link]

  • Nomura, D. (2015). Validating Monoacylglycerol Lipase Inhibitors in Combatting Parkinson's Disease. The Michael J. Fox Foundation for Parkinson's Research.[Link]

Sources

Exploratory

Strategic Integration of Trifluoromethyl-Substituted Pyrazoles in Drug Discovery: A Technical Whitepaper

The Privileged Scaffold: Causality of the CF₃-Pyrazole Core In modern medicinal chemistry, the trifluoromethyl ( CF3​ ) group is far more than a simple steric placeholder or bioisostere for a methyl group. It is a strate...

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Scaffold: Causality of the CF₃-Pyrazole Core

In modern medicinal chemistry, the trifluoromethyl ( CF3​ ) group is far more than a simple steric placeholder or bioisostere for a methyl group. It is a strategic modulator of molecular properties. The carbon-fluorine (C-F) bond is exceptionally strong, possessing a bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for a standard C-H bond[1]. This fundamental thermodynamic stability confers profound metabolic resistance against cytochrome P450-mediated oxidative degradation[1].

When conjugated with the rigid, hydrogen-bonding capable pyrazole ring, the resulting CF3​ -pyrazole scaffold becomes a highly privileged structure. This specific combination is the driving force behind several critically important FDA-approved drugs, most notably the cyclooxygenase-2 (COX-2) inhibitor celecoxib[2]. As application scientists, we select this scaffold not just for its binding affinity, but because it inherently solves downstream pharmacokinetic challenges related to half-life and bioavailability.

Physicochemical Modulation and SAR Causality

Understanding the structure-activity relationship (SAR) of these compounds requires analyzing exactly how the CF3​ group alters the physicochemical landscape of the pyrazole core. The introduction of a CF3​ group significantly enhances lipophilicity (exhibiting a Hansch π value of +0.88), which directly improves lipid membrane permeability and intracellular target engagement[1].

However, the true causality of its efficacy lies in its electron-withdrawing nature. The strong inductive effect of the three fluorine atoms modulates the pKa of adjacent nitrogen atoms in the pyrazole ring, altering the molecule's ionization state at physiological pH and optimizing drug-receptor interactions[3]. Furthermore, the CF3​ group has a larger hydrophobic surface area and dipole moment compared to monofluorinated analogs, driving unique conformational preferences[4].

Table 1: Comparative Physicochemical Impact of Methyl vs. Trifluoromethyl Substitution
PropertyMethyl ( CH3​ ) GroupTrifluoromethyl ( CF3​ ) GroupCausality / Impact on Drug Design
Bond Dissociation Energy ~414.2 kJ/mol (C-H)~485.3 kJ/mol (C-F)Prevents oxidative metabolism at the substitution site, extending half-life[1].
Electronegativity 2.5 (Carbon)4.0 (Fluorine)Strong electron-withdrawing effect; alters pyrazole pKa and hydrogen bonding[5].
Lipophilicity (Hansch π ) +0.52+0.88Enhances cell membrane permeability and overall in vivo uptake[1].
Steric Volume 16.8 Å 3 42.6 Å 3 Fills specific hydrophobic pockets (e.g., COX-2 Val523 pocket) to drive selectivity[3].

Key Biological Activities and Mechanistic Pathways

The biological activity of CF3​ -pyrazoles spans multiple therapeutic areas, driven by their ability to engage specific protein binding pockets with high geometric precision.

Anti-Inflammatory Activity (COX-2 Inhibition)

The most clinically validated application of CF3​ -pyrazoles is in the selective inhibition of COX-2. Celecoxib, a 1,5-diarylpyrazole with a CF3​ substitution, achieves its selectivity by exploiting a critical structural difference between COX-1 and COX-2[2]. In the COX-2 active site, a bulky isoleucine residue at position 523 (found in COX-1) is replaced by a smaller valine (Val523), creating an accessible secondary hydrophobic side pocket[6]. The bulky, lipophilic CF3​ group perfectly occupies this pocket, anchoring the molecule and preventing the binding of arachidonic acid, thereby halting prostaglandin synthesis[6].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Val523 Active Site) AA->COX2 Substrate Binding PG Prostaglandins (e.g., PGE2) COX2->PG Enzymatic Conversion Inflammation Inflammatory Response PG->Inflammation Receptor Activation CF3 CF3-Pyrazole (e.g., Celecoxib) CF3->COX2 Competitive Inhibition (Anchors in Val523 pocket)

Fig 1: Mechanism of COX-2 inhibition by CF3-pyrazoles blocking prostaglandin synthesis.

Expanded Biological Spectrum

Beyond COX-2, the scaffold has been successfully adapted for other targets, demonstrating its versatility.

Table 2: Biological Activity Spectrum of CF₃-Pyrazole Derivatives
Therapeutic AreaTarget MechanismRepresentative CompoundKey Reference
Anti-inflammatory Selective COX-2 InhibitionCelecoxib, Mavacoxib[2],[7]
Dual Anti-inflammatory COX-2 / 5-LOX Dual InhibitionCelecoxib-hydroxamic hybrids[8]
Agrochemical GABA-gated chloride channel blockFipronil[9]
Antiviral / Anticancer Proliferation inhibition / ApoptosisPyrazofurin analogs[6]

Experimental Protocols: Synthesis and Self-Validating Screening

In drug development, experimental protocols must be self-validating to ensure data integrity. The following workflows integrate internal controls and real-time analytical tracking.

Protocol 1: Knorr Pyrazole Synthesis with Real-Time ¹⁹F NMR Validation

The synthesis of 1,5-diaryl-3-trifluoromethylpyrazoles is typically achieved via the Knorr reaction, condensing a 1,3-diketone with an aryl hydrazine. Causality of Method: Traditional reaction monitoring (TLC/HPLC) often fails to capture transient keto-enol tautomers. We utilize benchtop 19F NMR spectroscopy because the CF3​ group provides a highly sensitive, background-free signal. This allows for the precise kinetic determination of intermediate formation and tautomerization rates[7].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in ethanol.

  • Initiation: Add 1.1 eq of 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Kinetic Tracking: Transfer a 0.5 mL aliquot to an NMR tube. Acquire 19F NMR spectra every 5 minutes at 25°C to monitor the disappearance of the enol- CF3​ signal and the emergence of the pyrazole- CF3​ signal[7].

  • Reflux & Isolation: Once NMR confirms >95% conversion, reflux the bulk mixture for 2 hours. Cool, precipitate with water, and recrystallize from ethanol to yield the pure celecoxib analog.

Protocol 2: Self-Validating In Vitro COX-1/COX-2 Selectivity Assay

To definitively prove that the CF3​ substitution drives COX-2 selectivity, the biological assay must include orthogonal controls. Causality of Method: Measuring isolated enzyme kinetics prevents confounding factors from whole-cell assays (such as differential membrane permeability), isolating the direct pharmacodynamic interaction.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Control Setup (The Self-Validating Step):

    • Positive Control (COX-2): Celecoxib (Validates assay sensitivity for COX-2)[6].

    • Positive Control (COX-1): SC-560 (Validates assay sensitivity for COX-1)[6].

    • Vehicle Control: DMSO (Establishes baseline maximum enzyme activity).

  • Incubation: Pre-incubate enzymes with varying concentrations of the synthesized CF3​ -pyrazole (0.01 to 100 μ M) for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (final concentration 10 μ M).

  • Quantification: Terminate the reaction after 2 minutes using SnCl₂/HCl. Quantify the primary prostaglandin product (PGE2) via Enzyme Immunoassay (EIA). Calculate IC₅₀ values using non-linear regression.

Experimental_Workflow Syn 1. Knorr Synthesis (1,3-Diketone + Hydrazine) NMR 2. 19F NMR Tracking (Kinetic Validation) Syn->NMR Pur 3. Purification & Characterization NMR->Pur Assay 4. COX-1/COX-2 In Vitro Assay Pur->Assay Data 5. SAR Analysis & Lead Optimization Assay->Data

Fig 2: Self-validating workflow from synthesis to in vitro biological screening.

Conclusion

The trifluoromethyl-substituted pyrazole is a masterclass in rational drug design. By leveraging the unique physicochemical properties of the CF3​ group—namely its high electronegativity, metabolic stability, and lipophilicity—medicinal chemists can precisely modulate target affinity and pharmacokinetic profiles. Through rigorous, self-validating experimental workflows, this privileged scaffold continues to yield highly potent therapeutics across anti-inflammatory, antimicrobial, and agrochemical domains.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]

  • Celecoxib | C17H14F3N3O2S | CID 2662 Source: PubChem - NIH URL:[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL:[Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles Source: PMC - NIH URL:[Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents Source: MDPI URL:[Link]

  • Benchtop 19F NMR spectroscopy optimized Knorr pyrazole synthesis of celecoxib and mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides non-steroidal anti-inflammatory drugs (NSAIDs) Source: American Chemical Society (Poster Board #681) URL:[Link]

  • Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity Source: ChEMBL - EMBL-EBI URL:[Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

The Discovery and Enduring Legacy of Pyrazole-Based Compounds in Medicinal Chemistry: An In-Depth Technical Guide

Executive Summary The pyrazole ring—a five-membered heteroaromatic system containing two adjacent nitrogen atoms—has established itself as one of the most versatile and "privileged scaffolds" in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

The pyrazole ring—a five-membered heteroaromatic system containing two adjacent nitrogen atoms—has established itself as one of the most versatile and "privileged scaffolds" in modern medicinal chemistry. From its serendipitous discovery in the late 19th century to its current status as the core pharmacophore in blockbuster targeted therapies, pyrazole derivatives have fundamentally reshaped our approach to treating inflammation, oncology, and autoimmune disorders. This technical guide provides a rigorous mechanistic analysis of pyrazole chemistry, detailing the historical milestones, structural causality behind its biological efficacy, and the self-validating experimental workflows required for synthesizing and screening these compounds.

The Pyrazole Scaffold: A Privileged Pharmacophore

To understand the clinical success of pyrazole, one must examine its physicochemical properties. The 1,2-diazole structure possesses a unique electronic distribution: the pyrrole-type nitrogen (NH) acts as a potent hydrogen bond donor, while the adjacent pyridine-type nitrogen (N) serves as a hydrogen bond acceptor 1.

Causality in Target Binding: This dual capacity makes pyrazole an exceptional bioisostere for amides and a perfect structural mimic for the adenine ring of ATP. When a pyrazole derivative enters the ATP-binding pocket (hinge region) of a kinase, it forms bidentate hydrogen bonds with the protein backbone, anchoring the molecule deeply into the active site. Furthermore, the aromatic nature of the ring confers high metabolic stability against cytochrome P450-mediated oxidation, a critical factor for oral bioavailability 2.

Historical Milestones in Pyrazole Chemistry

The trajectory of pyrazole from a laboratory curiosity to a cornerstone of pharmacology is marked by several paradigm-shifting discoveries:

  • 1883 (The Genesis): German chemist Ludwig Knorr accidentally synthesized antipyrine while attempting to create quinoline derivatives. This marked the birth of synthetic pyrazole drugs, exhibiting strong analgesic and antipyretic properties.

  • 1998 (The Selectivity Breakthrough): The FDA approval of Celecoxib (SC-58635). Researchers demonstrated that a 1,5-diarylpyrazole scaffold could selectively inhibit COX-2 (IC50 ~40 nM) over COX-1, effectively mitigating the gastrointestinal toxicity associated with traditional NSAIDs 3.

  • 2011 (The Kinase Era): The approval of Ruxolitinib, the first potent and selective JAK1/JAK2 inhibitor, revolutionized the targeted treatment of myelofibrosis and polycythemia vera.

Mechanistic Deep Dive: Pyrazoles in Kinase Inhibition (JAK/STAT Pathway)

Ruxolitinib exemplifies the pinnacle of pyrazole-based rational drug design. In cytokine-dependent malignancies, the JAK/STAT signaling pathway becomes hyperactivated.

Mechanistic Causality: Ruxolitinib acts as an ATP-competitive inhibitor. The pyrazole core forms critical hydrogen bonds with the backbone amides of Leu959 and Glu957 in the JAK1 hinge region. Simultaneously, the cyclopentyl-propanenitrile substituent is directed into a hydrophobic selectivity pocket, driving the exceptional selectivity (>130-fold) for JAK1/2 over JAK3 4.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Kinase Domain Receptor->JAK Activates STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylates Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Blocks ATP Site

Mechanism of JAK/STAT pathway inhibition by the pyrazole-based drug Ruxolitinib.

Experimental Workflows: Synthesis & Validation

To develop novel pyrazole therapeutics, researchers must master both the chemical synthesis of the scaffold and the biochemical validation of its activity.

Protocol 1: Regioselective Knorr Pyrazole Synthesis

The Knorr synthesis remains the foundational method for constructing the pyrazole core via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative 5.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the target 1,3-dicarbonyl compound in 15 mL of absolute ethanol.

  • Catalyst Addition: Add 3 drops of glacial acetic acid.

    • Causality: The acid protonates the more sterically accessible carbonyl oxygen. This lowers the LUMO energy of the carbonyl carbon, making it highly electrophilic and accelerating the initial nucleophilic attack by the terminal nitrogen of the hydrazine.

  • Condensation: Slowly add 11 mmol of hydrazine hydrate dropwise at 0°C to prevent uncontrolled exothermic degradation.

  • Cyclization & Dehydration: Reflux the mixture at 80°C for 2-4 hours. The intermediate hydrazone undergoes intramolecular cyclization followed by the loss of water to establish aromaticity.

  • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% EtOAc/Hexanes mobile phase. The complete disappearance of the UV-active 1,3-dicarbonyl starting material and the emergence of a distinct, lower-Rf product spot validates the formation of the pyrazole core.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

Once synthesized, the pyrazole derivative must be screened for target engagement.

  • Buffer Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM Dithiothreitol (DTT).

    • Causality: MgCl2 is mandatory because the true physiological substrate for the kinase is the Mg-ATP complex. DTT is critical to maintain a reducing environment, preventing the oxidation of active-site cysteine residues which would artificially inactivate the enzyme and skew the IC50.

  • Pre-Incubation: Incubate 5 nM of recombinant JAK2 kinase domain with a serial dilution of the pyrazole inhibitor (10 pM to 10 μM) for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the competing ATP is introduced.

  • Initiation: Add 10 μM ATP and the specific peptide substrate to initiate the reaction. Ensure the reaction runs under linear velocity conditions (typically <10% substrate depletion) so the readout reflects true competitive inhibition.

  • Self-Validating Checkpoint: Calculate the Z'-factor for the assay plate using positive (DMSO vehicle) and negative (no enzyme) controls. A Z'-factor > 0.5 validates the assay's robustness, ensuring the calculated IC50 is statistically reliable.

W Reagents 1,3-Dicarbonyl + Hydrazine Synthesis Knorr Synthesis (Cyclocondensation) Reagents->Synthesis Purification Purification & Characterization Synthesis->Purification Assay In Vitro Kinase Assay (IC50 Determination) Purification->Assay Optimization Lead Optimization (SAR Studies) Assay->Optimization Hit Identified Optimization->Synthesis Iterative Design

Iterative workflow for the synthesis, screening, and optimization of pyrazoles.

Quantitative Data: Comparative Profiling of FDA-Approved Pyrazoles

The versatility of the pyrazole scaffold is best illustrated by comparing the quantitative metrics of several FDA-approved blockbuster drugs.

Drug NamePrimary TargetIC50 ValueTherapeutic IndicationFDA Approval Year
Celecoxib COX-2~40 nMOsteoarthritis / Rheumatoid Arthritis1998
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nMMyelofibrosis / Polycythemia Vera2011
Crizotinib ALK / ROS1~20 nMNon-Small Cell Lung Cancer (NSCLC)2011
Pralsetinib RET~0.4 nMNSCLC / Thyroid Cancer2020

Conclusion & Future Directions

The pyrazole ring has evolved from a simple antipyretic core into a highly sophisticated, target-specific pharmacophore. As medicinal chemistry advances, pyrazole derivatives are increasingly being utilized in Proteolysis Targeting Chimeras (PROTACs) as high-affinity ligands to recruit specific kinases for ubiquitin-mediated degradation. The enduring legacy of pyrazole lies in its perfect balance of synthetic accessibility, metabolic stability, and unparalleled hydrogen-bonding geometry.

References

  • The Discovery and Enduring Legacy of Pyrazole Compounds: An In-Depth Technical Guide - BenchChem.
  • Pyrazole: an emerging privileged scaffold in drug discovery - National Institutes of Health (NIH) / PMC.
  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - National Institutes of Health (NIH) / PMC.
  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - National Institutes of Health (NIH) / PubMed.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - BenchChem.

Sources

Exploratory

Physicochemical Profiling of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

The compound 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (Formula: C₅H₅F₃N₂O) represents a highly privileged scaffold in modern medicinal chemistry and agrochemical development. The strategic incorporation of the trifluoromethyl (-CF₃) group onto the pyrazole core profoundly alters the molecule's physicochemical landscape.

From a mechanistic perspective, the high electronegativity of the fluorine atoms (3.98 on the Pauling scale) exerts a strong electron-withdrawing inductive effect[1]. This effect lowers the pKa of the adjacent hydroxyl proton, alters the hydrogen-bonding capacity of the pyrazole nitrogens, and significantly enhances the lipophilicity and metabolic stability of the molecule[2][3]. Furthermore, like many hydroxylated pyrazoles, this compound is subject to keto-enol tautomerism—existing in equilibrium with its keto form depending on the dielectric constant and hydrogen-bonding nature of the surrounding solvent[4]. Understanding these structural dynamics is critical for researchers optimizing extraction, crystallization, and formulation workflows.

Pathways Enol Enol Tautomer (-OH Active) Keto Keto Tautomer (C=O Active) Enol->Keto Polar Solvents Degradation N-Oxidation (Degradant) Enol->Degradation 3% H2O2

Fig 1. Solvent-dependent tautomeric equilibrium and primary oxidative degradation pathway.

Thermodynamic Solubility in Diverse Solvents

Mechanistic Rationale

The solubility of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is governed by the competition between its crystalline lattice energy and the solvation energy provided by the solvent. The -CF₃ group increases the molecule's overall hydrophobicity, rendering it practically insoluble in water[5]. However, the presence of the -OH group and the pyrazole nitrogens provides distinct hydrogen-bond donor and acceptor sites. Consequently, the compound exhibits exceptional solubility in polar aprotic solvents (e.g., DMF, DMSO), which act as strong hydrogen-bond acceptors that disrupt intermolecular pyrazole dimerization without competing for donor sites[2][5].

Quantitative Solubility Profile
Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 (Very Soluble)Strong H-bond acceptor; highly effective at breaking crystalline lattice interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Very Soluble)High polarity and superior H-bond accepting capacity. Ideal for stock solutions.
Polar Protic Methanol32.725 - 50 (Soluble)Participates in H-bonding but competes with solute-solute interactions, limiting max saturation.
Non-Polar Chloroform4.8< 5 (Sparingly Soluble)Weak dipole interactions; unable to effectively solvate the polar pyrazole core.
Aqueous Water (pH 7.4)80.1< 0.1 (Practically Insoluble)High hydrophobicity of the -CF₃ group repels water hydration shells.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

Expertise Insight: The shake-flask method is prioritized over kinetic solvent-shift assays. Kinetic assays often result in supersaturated states that eventually precipitate, yielding falsely elevated solubility metrics. The shake-flask method guarantees true thermodynamic equilibrium.

  • Preparation of Saturated Solutions: In a 2 mL glass HPLC vial, add an excess of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol solid (approximately 50 mg) to 1 mL of the target solvent.

  • Equilibration: Seal the vials tightly. Place them in a thermoshaker set to 25.0 ± 0.1 °C and agitate at 300 rpm for exactly 24 hours. Self-Validating Step: Visually inspect the vials at 24 hours; the presence of undissolved solid confirms that the solution is fully saturated. If no solid remains, add an additional 20 mg of compound and equilibrate for another 12 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Extraction & Dilution: Carefully aspirate the supernatant without disturbing the pellet. Dilute the supernatant immediately into the mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (λ = 254 nm) against a known calibration curve.

Stability Profiling: Thermal, Hydrolytic, and Oxidative

Mechanistic Rationale

Fluorinated pyrazoles are renowned for their robust metabolic and chemical stability[6]. The carbon-fluorine bond is one of the strongest in organic chemistry, and its steric bulk shields the adjacent positions on the pyrazole ring from enzymatic and chemical degradation[1]. In forced degradation studies, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol demonstrates extreme resilience to hydrolytic cleavage (both acid and base). The primary vulnerability lies in oxidative stress, where exposure to strong peroxides can lead to N-oxidation at the unsubstituted pyrazole nitrogen.

Forced Degradation Profile
Stress TypeConditionDurationExpected Degradation (%)Primary Mechanism
Hydrolytic (Acid) 0.1 N HCl7 Days< 2%High stability due to the electron-withdrawing -CF₃ group deactivating the ring.
Hydrolytic (Base) 0.1 N NaOH7 Days2 - 5%Minor deprotonation of -OH; ring remains intact due to fluorinated stabilization.
Oxidative 3% H₂O₂24 Hours10 - 15%N-oxidation at the pyrazole nitrogen.
Thermal 60°C (Solid State)14 Days< 1%Highly thermally stable crystalline lattice.
Protocol 2: Stability-Indicating Assay and Forced Degradation

Expertise Insight: The most common point of failure in forced degradation workflows is the lack of sample quenching. Injecting highly acidic, basic, or oxidative samples directly into an LC system can cause on-column degradation, producing artifactual peaks that do not represent the compound's actual stability.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 Water:Acetonitrile co-solvent system to ensure complete homogeneity.

  • Stress Application:

    • Acid Stress: Mix 0.5 mL stock with 0.5 mL 0.2 N HCl.

    • Base Stress: Mix 0.5 mL stock with 0.5 mL 0.2 N NaOH.

    • Oxidative Stress: Mix 0.5 mL stock with 0.5 mL 6% H₂O₂.

  • Incubation: Incubate the vials in the dark at 40°C.

  • Quenching (Critical Step): At designated time points (t=0, 24h, 7d), extract 100 µL aliquots. Immediately neutralize the acid samples with an equivalent molarity of NaOH, and the base samples with HCl, bringing the pH to ~7.0. For oxidative samples, quench with a mild reducing agent (e.g., sodium thiosulfate) prior to analysis.

  • LC-MS/MS Profiling: Inject the quenched samples into an LC-MS/MS system to quantify the remaining parent compound and elucidate the mass of any emerging degradants.

Workflow Start 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-4-ol Solubility Solubility Profiling (Thermodynamic) Start->Solubility Stability Stability Testing (Forced Degradation) Start->Stability Sol_Prep Saturate in Solvents (DMF, MeOH, H2O) Solubility->Sol_Prep Stab_Cond Apply Stress (Acid, Base, Heat, Ox) Stability->Stab_Cond Sol_Eq Equilibrate 24h @ 25°C Sol_Prep->Sol_Eq Sol_HPLC HPLC-UV Quantification Sol_Eq->Sol_HPLC Data Physicochemical Data Synthesis Sol_HPLC->Data Stab_Time Incubate & Quench (t=0, 24h, 7d) Stab_Cond->Stab_Time Stab_LCMS LC-MS/MS Profiling Stab_Time->Stab_LCMS Stab_LCMS->Data

Fig 2. Integrated workflow for physicochemical profiling of fluorinated pyrazoles.

Conclusion

The physicochemical profile of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is intrinsically tied to the synergistic effects of its pyrazole core and the trifluoromethyl substituent. The compound exhibits excellent solubility in polar aprotic solvents while maintaining extreme resistance to hydrolytic and thermal degradation. By adhering to rigorous, self-validating protocols for solubility and stability testing—specifically ensuring thermodynamic equilibrium and proper sample quenching—researchers can reliably integrate this building block into advanced pharmaceutical and agrochemical pipelines.

References

  • Titi, A., et al. "SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE." ChemRxiv. Available at:[Link]

  • RSC Advances. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." The Royal Society of Chemistry. Available at:[Link]

  • Chemical Reviews. "Fluorinated Pyrazoles: From Synthesis to Applications." ACS Publications. Available at:[Link]

  • eGrove. "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." University of Mississippi. Available at:[Link]

Sources

Foundational

The Strategic Utility of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol in Targeted Therapeutics: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Pharmacologists, and Drug Development Professionals Introduction: The Privileged Fluorinated Pyrazole Scaffold In modern fragment-based drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Pharmacologists, and Drug Development Professionals

Introduction: The Privileged Fluorinated Pyrazole Scaffold

In modern fragment-based drug discovery, the strategic placement of fluorinated heterocycles can drastically alter a molecule's pharmacokinetic and pharmacodynamic profile. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 172834-79-6) is a highly privileged, high-value building block that has recently emerged as a linchpin in the synthesis of novel central nervous system (CNS) and anti-inflammatory therapeutics.

As an application scientist evaluating molecular scaffolds, I prioritize building blocks that offer both structural stability and synthetic versatility. This specific pyrazole derivative provides three distinct functional advantages:

  • The Trifluoromethyl ( −CF3​ ) Group: Acts as a lipophilic electron-withdrawing group. It enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C3 position and perfectly occupies hydrophobic pockets within target enzymes.

  • The 1-Methyl Group: Locks the tautomeric state of the pyrazole ring, ensuring predictable vectorality when the molecule binds to a target (e.g., kinase hinge regions).

  • The C4-Hydroxyl ( −OH ) Handle: Serves as a highly reactive nucleophilic anchor. Unlike the pyrazole nitrogen, which can suffer from poor nucleophilicity due to aromatic delocalization, the 4-hydroxyl group is primed for etherification, allowing chemists to append complex spirocyclic or bicyclic pharmacophores without altering the core electronic properties of the pyrazole.

Primary Therapeutic Target: Monoacylglycerol Lipase (MAGL)

The most significant recent application of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is its use as a core structural motif in Monoacylglycerol Lipase (MAGL) inhibitors , as detailed in breakthrough 2024 patent literature by [1].

Mechanistic Rationale

MAGL is the primary enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG), a key signaling lipid in the endocannabinoid system. By inhibiting MAGL, 2-AG levels are elevated, which subsequently activates CB1 and CB2 receptors. This pathway provides profound neuroprotective, analgesic, and anti-inflammatory effects, making MAGL a prime target for treating neurodegenerative diseases (Alzheimer's, Parkinson's), neuroinflammation, and chronic pain [2].

The −CF3​ group of our pyrazole scaffold is hypothesized to project deep into the hydrophobic channel of the MAGL active site, while the ether-linked spirocycle interacts with the catalytic triad boundary.

MAGL_Pathway DAG Diacylglycerol (DAG) DAGL DAG Lipase DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL CB1_2 CB1 / CB2 Receptors TwoAG->CB1_2 Activates AA Arachidonic Acid (AA) -> Prostaglandins MAGL->AA Hydrolysis Neuroprotection Neuroprotection & Analgesia CB1_2->Neuroprotection Inhibitor Pyrazole-4-ol Derived MAGL Inhibitor Inhibitor->MAGL Inhibits

Caption: Endocannabinoid signaling modulation via MAGL inhibition by fluorinated pyrazole derivatives.

Validated Experimental Workflow: Mitsunobu Etherification

Causality & Protocol Design

The following protocol is a self-validating system adapted from standardized synthetic procedures for this scaffold [1].

Reagents & Stoichiometry:

  • Nucleophile: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (1.1 eq, 5.16 mmol)

  • Alcohol: tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq, 4.69 mmol)

  • Activators: Triphenylphosphine ( PPh3​ ) (1.3 eq, 6.1 mmol) and Diisopropyl azodicarboxylate (DIAD) (1.3 eq, 6.1 mmol)

  • Solvent: Anhydrous THF (22 mL)

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried flask with the spiro-alcohol, the pyrazole-4-ol, and PPh3​ in 20 mL of anhydrous THF.

    • Causality: Mixing the solid reagents prior to activation ensures that as soon as the highly reactive betaine intermediate forms, the nucleophile and electrophile are in close proximity, minimizing side reactions.

  • Thermal Control & Activation: Cool the mixture to 0 °C under an Argon atmosphere. Dropwise, add a solution of DIAD in 2 mL THF.

    • Causality: The reaction between PPh3​ and DIAD to form the necessary phosphonium betaine is highly exothermic. Cooling to 0 °C prevents the thermal degradation of the betaine and suppresses elimination (E2) side reactions of the spiro-alcohol.

  • Propagation: Remove the ice bath, warm the mixture to 20 °C, and stir for 16 hours.

  • Self-Validation (In-Process Control): Pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS.

    • Validation Metric: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the disappearance of the pyrazole starting material ( m/z 167 for [M+H]+ ) and the emergence of the product mass (e.g., m/z 262.2 for [M-TFA+H]+ due to Boc-deprotection in the MS source).

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Causality: PPh3​O (triphenylphosphine oxide) is a notorious byproduct of the Mitsunobu reaction. A slow, highly non-polar gradient is required to elute the ether-linked product before the highly polar PPh3​O crashes off the column.

Mitsunobu_Workflow Step1 1. Reactants Mix Pyrazole-4-ol + Spiro-alcohol in THF Step2 2. Add PPh3 (Triphenylphosphine) Step1->Step2 Step3 3. Dropwise DIAD at 0°C under Ar Step2->Step3 Step4 4. Warm to 20°C Stir for 16h Step3->Step4 Step5 5. LC-MS Check & Purification Step4->Step5 Product Ether-linked MAGL Inhibitor Step5->Product

Caption: Step-by-step Mitsunobu etherification workflow for synthesizing pyrazole-based inhibitors.

Secondary Therapeutic Targets: COX-2 and Kinase Networks

While MAGL represents the cutting-edge application of this specific 4-ol isomer, the 1-methyl-3-(trifluoromethyl)pyrazole scaffold is historically validated across two other major therapeutic classes [3]:

Cyclooxygenase-2 (COX-2)

The −CF3​ -pyrazole motif is the foundational pharmacophore of blockbuster NSAIDs like Celecoxib. Derivatizing the C4-hydroxyl group of our specific scaffold allows researchers to probe the COX-2 allosteric side pocket. By utilizing ether linkages rather than traditional sulfonamides, drug developers can potentially bypass the cardiovascular toxicity liabilities associated with first-generation COX-2 inhibitors.

Kinase Inhibition (e.g., MEK, LRRK2)

In oncology and neurodegeneration, pyrazoles are ubiquitous "hinge-binders." The N2 nitrogen of the pyrazole ring acts as a critical hydrogen-bond acceptor with the backbone amides of the kinase hinge region. The 1-methyl group forces the molecule into a specific conformation, while the C3 −CF3​ group optimally fills the hydrophobic pocket adjacent to the ATP-binding site.

Quantitative Data & Scaffold Utility Summary

To facilitate rapid decision-making for drug design teams, the following table synthesizes the quantitative benchmarks and structural roles of the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold across its primary therapeutic targets.

Therapeutic TargetPrimary Disease IndicationStructural Role / Binding MechanismRepresentative IC50​ Range (Scaffold Derivatives)
Monoacylglycerol Lipase (MAGL) Neuroinflammation, Alzheimer's, Chronic PainC4-ether linkage to spirocycles; −CF3​ occupies the hydrophobic channel. <10 nM−100 nM
Cyclooxygenase-2 (COX-2) Inflammation, Rheumatoid Arthritis −CF3​ directs COX-2 selectivity over COX-1; pyrazole core acts as central geometry director.
Kinases (e.g., MEK) Oncology (Solid Tumors)Pyrazole N2 acts as H-bond acceptor at the hinge region; −CF3​ fits the back cleft. 10 nM−500 nM

Conclusion

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is far more than a simple heterocyclic building block; it is a precision-engineered fragment designed to conquer difficult hydrophobic binding pockets while providing a reliable, self-validating synthetic handle at the C4 position. Whether targeting the endocannabinoid system via MAGL inhibition or designing next-generation anti-inflammatory agents, integrating this scaffold significantly accelerates the hit-to-lead optimization phase.

References

  • Title: Heterocyclic Compounds as Inhibitors of Monoacylglycerol Lipase (MAGL) (WO 2024/088922 A1)
  • Title: Novel Heterocyclic Compounds as Monoacylglycerol Lipase Inhibitors for Treating Multiple Diseases Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Chemistry URL: [Link]

Exploratory

Synthesis of novel derivatives from 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

An In-depth Technical Guide to the Synthesis of Novel Derivatives from 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Abstract The 1-methyl-3-(trifluoromethyl)-1H-pyrazole core is a privileged scaffold in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Novel Derivatives from 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Abstract

The 1-methyl-3-(trifluoromethyl)-1H-pyrazole core is a privileged scaffold in modern medicinal and agrochemical science.[1][2][3] The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties, such as enhanced metabolic stability and binding affinity, making it a highly sought-after moiety in drug design.[4][5] This guide provides a comprehensive exploration of the synthetic versatility of a key intermediate, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol. We delve into field-proven, reliable protocols for its derivatization through O-alkylation, O-acylation, C5-electrophilic substitution, and advanced palladium-catalyzed cross-coupling reactions. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step methodologies but also the underlying strategic rationale, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction: The Strategic Value of the Pyrazol-4-ol Scaffold

The pyrazole ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of commercial drugs and agrochemicals.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. The subject of this guide, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, presents several key features for synthetic exploitation:

  • An N-Methylated Pyrazole Core: The N1-methyl group prevents the formation of regioisomeric mixtures that can arise from tautomerism and subsequent N-alkylation in unsubstituted pyrazoles, simplifying synthetic outcomes.[6][7]

  • An Electron-Withdrawing CF3 Group: The trifluoromethyl group at the C3 position significantly influences the acidity of the pyrazole ring protons and the nucleophilicity of the adjacent nitrogen, while often enhancing the biological potency of the final molecule.[1][4]

  • A Reactive Hydroxyl Group: The C4-hydroxyl moiety is the primary site for functionalization, acting as a versatile handle for introducing a vast array of substituents via etherification, esterification, or conversion to a leaving group for cross-coupling reactions.

  • An Accessible C5 Position: The C5 carbon is activated for electrophilic substitution, providing an orthogonal site for scaffold elaboration.[8][9]

This guide will systematically explore the derivatization of this potent scaffold, providing the technical details necessary to unlock its full potential.

O-Alkylation and O-Arylation: Synthesis of Pyrazole Ethers

Scientific Rationale

The conversion of the C4-hydroxyl group to an ether is a fundamental strategy for modulating a molecule's lipophilicity, steric profile, and metabolic stability. The Williamson ether synthesis, a robust and broadly applicable method, is the cornerstone of this approach. By reacting the deprotonated hydroxyl group (an alkoxide) with an alkyl or aryl halide, a diverse range of substituents can be introduced, directly impacting the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: General Procedure for O-Alkylation
  • Preparation: To a solution of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.)).

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the hydroxyl group.

  • Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise to the reaction mixture.

  • Heating & Monitoring: Heat the reaction to 60-80 °C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired 4-alkoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Visualization: O-Alkylation Workflow

O_Alkylation start_material 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) start_material->reagents product 4-Alkoxy-1-methyl-3- (trifluoromethyl)-1H-pyrazole reagents->product Williamson Ether Synthesis

Caption: Workflow for the Williamson ether synthesis of pyrazole derivatives.

Data Summary: O-Alkylation Reactions
Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
IodomethaneK₂CO₃Acetonitrile60490-98
Ethyl BromideK₂CO₃DMF70685-95
Benzyl BromideNaHDMF25-50588-96
Propargyl BromideK₂CO₃Acetonitrile50880-90

O-Acylation: Accessing Pyrazole Esters

Scientific Rationale

Esterification of the C4-hydroxyl group introduces an acyl moiety, which can serve multiple purposes. Esters can act as prodrugs, undergoing in vivo hydrolysis to release the active hydroxyl compound. Furthermore, the electronic nature of the acyl group can fine-tune the overall properties of the pyrazole scaffold, influencing receptor binding and bioavailability. This transformation is typically achieved by reacting the pyrazol-4-ol with a reactive carboxylic acid derivative, such as an acid chloride or anhydride.

Experimental Protocol: General Procedure for O-Acylation
  • Preparation: Dissolve 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine (TEA, 1.5 eq.) or pyridine) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via flash chromatography to obtain the pure pyrazole ester.

Visualization: O-Acylation Workflow

O_Acylation start_material 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol reagents Acylating Agent (RCOCl) Base (e.g., TEA) Solvent (e.g., DCM) start_material->reagents product 1-Methyl-3-(trifluoromethyl)-1H- pyrazol-4-yl Ester reagents->product Esterification

Caption: General workflow for the O-acylation of the pyrazol-4-ol scaffold.

Data Summary: O-Acylation Reactions
Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTEADCM0 to RT292-99
Benzoyl ChloridePyridineDCM0 to RT390-97
Isobutyryl ChlorideTEATHF0 to RT485-93
Acetic AnhydridePyridineDCMRT388-95

C5-Halogenation: Gateway to Cross-Coupling

Scientific Rationale

While the C4-hydroxyl provides one vector for derivatization, the C5 position of the pyrazole ring offers an orthogonal site for modification.[9] Introducing a halogen (bromine or chlorine) at this position via electrophilic aromatic substitution transforms the pyrazole into a versatile substrate for modern palladium-catalyzed cross-coupling reactions. This two-step strategy—halogenation followed by coupling—unlocks access to a vast chemical space of C5-aryl and C5-alkyl derivatives that would be inaccessible through direct C-H functionalization.

Experimental Protocol: C5-Bromination
  • Preparation: Dissolve 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (1.0 eq.) in acetonitrile or chloroform.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature.

  • Reaction & Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The reaction is typically shielded from light to prevent radical side reactions. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. Dry the organic phase over Na₂SO₄, filter, and concentrate. The crude 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol can often be used in the next step without further purification or can be purified by crystallization or chromatography.

Visualization: C5-Halogenation Workflow

C5_Halogenation start_material 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol reagents Halogenating Agent (NBS) Solvent (e.g., ACN) start_material->reagents product 5-Bromo-1-methyl-3-(trifluoromethyl) -1H-pyrazol-4-ol reagents->product Electrophilic Halogenation

Caption: Synthesis of a C5-halogenated pyrazole for cross-coupling.

Advanced Scaffolding via Suzuki-Miyaura Cross-Coupling

Scientific Rationale

The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in modern organic synthesis, valued for its functional group tolerance and reliability.[10][11] To utilize this reaction, the C4-hydroxyl group must first be converted into a more suitable leaving group, such as a trifluoromethanesulfonate (triflate). The resulting pyrazol-4-yl triflate is an excellent electrophile for palladium-catalyzed cross-coupling with a wide range of aryl, heteroaryl, or vinyl boronic acids. This strategy enables the construction of complex biaryl structures, a common motif in pharmacologically active molecules.[12][13]

Experimental Protocols

Step A: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl trifluoromethanesulfonate

  • Preparation: Dissolve 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (1.0 eq.) in anhydrous DCM and add pyridine (1.5 eq.).

  • Cooling: Cool the mixture to -10 °C or 0 °C.

  • Addition: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up: Dilute the reaction with DCM and wash sequentially with cold 1M HCl, water, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The resulting triflate is often used directly in the next step after ensuring the absence of residual starting material.

Step B: Suzuki-Miyaura Coupling

  • Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk tube), combine the pyrazol-4-yl triflate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous Na₂CO₃ 2M, 2.5 eq.).

  • Solvent & Degassing: Add a solvent system, typically 1,4-dioxane and water (4:1 ratio).[12] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the 4-aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Visualization: Triflation and Suzuki Coupling Workflow

Suzuki_Workflow cluster_0 Step A: Activation cluster_1 Step B: Coupling start_material 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-4-ol triflate Pyrazol-4-yl Triflate start_material->triflate Tf₂O, Pyridine boronic_acid Aryl Boronic Acid (Ar-B(OH)₂) product 4-Aryl-1-methyl-3-(trifluoromethyl) -1H-pyrazole boronic_acid->product Suzuki-Miyaura Reaction

Caption: A two-stage workflow for synthesizing 4-aryl pyrazoles via Suzuki coupling.

Data Summary: Suzuki-Miyaura Coupling
Arylboronic AcidCatalyst (5 mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9075-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9080-98
3-Pyridylboronic acidXPhos Pd G2K₃PO₄Toluene10070-85
4-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O9585-95

Conclusion

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a remarkably versatile building block. The methodologies detailed in this guide—O-alkylation, O-acylation, C5-halogenation, and subsequent palladium-catalyzed cross-coupling—represent a robust toolkit for the synthesis of a diverse library of novel derivatives. The strategic application of these protocols allows for precise control over the steric and electronic properties of the final compounds. By providing both the practical "how" and the strategic "why," this guide empowers researchers to rationally design and synthesize next-generation pyrazole-based compounds for critical applications in drug discovery and crop protection.

References

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available at: [Link]

  • ResearchGate. (n.d.). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. Available at: [Link]

  • ResearchGate. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Available at: [Link]

  • ResearchGate. (2026). Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available at: [Link]

  • PubMed. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available at: [Link]

  • Royal Society of Chemistry. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Available at: [Link]

  • Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Available at: [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

  • Google Patents. (2016). METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL.
  • National Center for Biotechnology Information. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: C-Acylation of Pyrazole and Its Derivatives by o-Chlorobenzenesulfonyl Isocyanate. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Available at: [Link]

  • MDPI. (2026). Structural Modification of Selected Essential Oil Components for Potential Anticancer Applications: A Review. Available at: [Link]

  • Royal Society of Chemistry. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable High-Yield Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Executive Summary The fluorinated heterocyclic building block 1-Methyl-3-(triflu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The fluorinated heterocyclic building block 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6) has emerged as a critical structural motif in modern medicinal chemistry and agrochemical development. It is frequently utilized as a core intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors and highly selective kinase modulators.

Direct C4-hydroxylation of pyrazoles is notoriously difficult, often resulting in poor regioselectivity, over-oxidation, or degradation of the sensitive pyrazole core. To overcome these limitations, this application note details a highly robust, scalable, and regioselective three-step borylation-oxidation strategy . By leveraging modern organometallic techniques—specifically the use of a Turbo-Grignard reagent—this protocol ensures high yields, excellent functional group tolerance, and avoids the need for hazardous cryogenic infrastructure.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is designed around three highly controlled transformations, ensuring that the critical trifluoromethyl and methyl groups remain intact while exclusively functionalizing the C4 position.

  • Regioselective Electrophilic Bromination: The pyrazole ring exhibits the highest electron density at the C4 position. Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) allows for a mild, highly regioselective electrophilic aromatic substitution, avoiding the polybromination risks associated with elemental bromine.

  • Halogen-Metal Exchange & Borylation: Traditional lithium-halogen exchange requires strict cryogenic conditions (-78 °C) to prevent side reactions. This protocol utilizes the Turbo-Grignard reagent (iPrMgCl·LiCl) . The incorporation of LiCl breaks down the polymeric aggregates of the Grignard reagent into highly reactive monomers, enabling rapid and complete Br/Mg exchange at a highly scalable -15 °C. The resulting magnesiated intermediate is trapped with triisopropyl borate.

  • Oxidative Cleavage: The carbon-boron bond is cleaved using an alkaline hydrogen peroxide solution. The hydroperoxide anion (HOO⁻) acts as a potent nucleophile, attacking the Lewis acidic boron atom. A stereoretentive 1,2-aryl migration follows, driven by the cleavage of the weak O–O bond, yielding the target 4-hydroxypyrazole without over-oxidizing the nitrogen heteroatoms .

SynthesisWorkflow SM 1-Methyl-3-(trifluoromethyl) -1H-pyrazole (Starting Material) Step1 Step 1: Electrophilic Bromination Reagents: NBS, DMF Temp: 0 °C to RT SM->Step1 Int1 4-Bromo-1-methyl-3- (trifluoromethyl)-1H-pyrazole (Intermediate 1) Step1->Int1 Step2 Step 2: Halogen-Metal Exchange Reagents: iPrMgCl·LiCl, B(OiPr)3 Temp: -15 °C to RT Int1->Step2 Int2 1-Methyl-3-(trifluoromethyl) -1H-pyrazole-4-boronic acid (Intermediate 2) Step2->Int2 Step3 Step 3: Oxidative Cleavage Reagents: 30% H2O2, aq. NaOH Temp: 0 °C to RT Int2->Step3 Product 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-4-ol (Target Product) Step3->Product

Figure 1: Three-step synthetic workflow for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Materials & Reagents

Reagent / MaterialRoleEquivalentsSafety & Handling Notes
1-Methyl-3-(trifluoromethyl)-1H-pyrazole Starting Material1.00 eqFlammable liquid; handle in fume hood.
N-Bromosuccinimide (NBS) Electrophile1.05 eqCorrosive; store in the dark at 4 °C to prevent degradation.
N,N-Dimethylformamide (DMF) Solvent (Step 1)5 volumesTeratogen; use appropriate PPE.
iPrMgCl·LiCl (1.3 M in THF) Turbo-Grignard1.15 eqMoisture sensitive; transfer via cannula under Argon.
Triisopropyl borate [B(OiPr)3] Borylating Agent1.30 eqMoisture sensitive; keep tightly sealed.
Hydrogen Peroxide (30% w/w aq.) Oxidant3.00 eqStrong oxidizer; risk of explosion if concentrated with organics.
Sodium Hydroxide (2.0 M aq.) Base / Activator3.00 eqCorrosive; causes severe skin burns.
Sodium Thiosulfate (Na₂S₂O₃) Quenching AgentExcessEssential for neutralizing residual peroxides before workup.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Causality Check: NBS is utilized instead of Br₂ to provide a controlled release of the bromonium ion equivalent, preventing over-reaction and simplifying the workup process.

  • Initiation: Charge a round-bottom flask equipped with a magnetic stirrer and an argon inlet with 1-methyl-3-(trifluoromethyl)-1H-pyrazole (10.0 g, 66.6 mmol) and anhydrous DMF (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add NBS (12.4 g, 69.9 mmol, 1.05 eq) portion-wise over 15 minutes to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2) or LC-MS.

  • Workup: Pour the reaction mixture into ice water (150 mL) and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the 4-bromo intermediate as a pale yellow oil (Yield: ~92%). Proceed to the next step without further purification.

Step 2: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid

Causality Check: Triisopropyl borate is chosen over trimethyl borate due to its increased steric bulk, which prevents the multiple additions of the Grignard reagent that would otherwise lead to unwanted borinic acid byproducts.

  • Setup: In an oven-dried, argon-purged Schlenk flask, dissolve the 4-bromo intermediate (14.0 g, 61.1 mmol) in anhydrous THF (70 mL).

  • Cooling: Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Metallation: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 54 mL, 70.3 mmol, 1.15 eq) over 30 minutes. Stir for 1 hour at -15 °C. Complete Br/Mg exchange can be verified by quenching a small aliquot with iodine and checking via GC-MS.

  • Borylation: Rapidly add Triisopropyl borate (18.3 mL, 79.4 mmol, 1.30 eq) in one portion. Stir for 30 minutes at -15 °C, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Hydrolysis: Quench the reaction carefully with 1.0 M HCl (50 mL) to hydrolyze the borate ester. Stir vigorously for 30 minutes.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Triturate the resulting crude solid with cold heptane to afford the boronic acid as a white powder (Yield: ~85%).

Step 3: Oxidative Cleavage to 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Causality Check: The addition of NaOH is critical to deprotonate H₂O₂ (pKa ~11.6), generating the highly nucleophilic HOO⁻ anion required to attack the empty p-orbital of the boron atom.

  • Dissolution: Dissolve the pyrazole-4-boronic acid (10.0 g, 51.5 mmol) in THF (40 mL) and cool to 0 °C.

  • Activation: Add 2.0 M aqueous NaOH (77 mL, 154.5 mmol, 3.0 eq).

  • Oxidation: Slowly add 30% aqueous H₂O₂ (15.8 mL, 154.5 mmol, 3.0 eq) dropwise via an addition funnel. Keep the internal temperature below 10 °C to prevent thermal runaway.

  • Maturation: Stir the mixture at room temperature for 2 hours.

  • Safety Quench (Critical Step): Cool to 0 °C and carefully add saturated aqueous Na₂S₂O₃ (50 mL). Stir for 30 minutes. Test with peroxide indicator strips to ensure complete destruction of peroxides before proceeding.

  • Acidification & Extraction: Adjust the pH of the aqueous layer to ~4 using 2.0 M HCl. Extract with EtOAc (3 × 60 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude product from Toluene/Heptane to yield the pure 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol as an off-white crystalline solid (Yield: ~88%).

OxidationMechanism BA Pyrazole-4-boronic acid [Ar-B(OH)2] HOO Nucleophilic Attack by HOO⁻ BA->HOO Complex Boronate Complex [Ar-B⁻(OH)2(OOH)] HOO->Complex Migration 1,2-Aryl Migration (O-O Cleavage) Complex->Migration Borate Borate Ester [B(OH)2(OAr)] Migration->Borate Hydrolysis Hydrolysis (H2O / OH⁻) Borate->Hydrolysis Phenol 4-Hydroxypyrazole [Ar-OH] Hydrolysis->Phenol

Figure 2: Mechanism of the oxidative cleavage of the carbon-boron bond using hydrogen peroxide.

Analytical Characterization & Yield Summary

The table below summarizes the expected quantitative yields and analytical spectra for the intermediates and the final product to ensure self-validation of the workflow.

CompoundExpected YieldMS (ESI) m/z¹H NMR (400 MHz, CDCl₃ or DMSO-d₆)¹⁹F NMR (376 MHz)
Intermediate 1 (4-Bromo)90–95%229.0 [M+H]⁺(CDCl₃) δ 7.45 (s, 1H), 3.92 (s, 3H)δ -62.4 (s, 3F)
Intermediate 2 (4-Boronic Acid)80–85%195.1 [M+H]⁺(DMSO-d₆) δ 8.15 (s, 2H, -OH), 7.82 (s, 1H), 3.88 (s, 3H)δ -60.8 (s, 3F)
Target Product (4-Hydroxyl)85–90%167.1[M+H]⁺(DMSO-d₆) δ 8.90 (br s, 1H, -OH), 7.25 (s, 1H), 3.75 (s, 3H)δ -61.2 (s, 3F)

Note: The disappearance of the C4-proton in Step 1 and the emergence of the broad hydroxyl singlet (~8.90 ppm) in Step 3 are the primary diagnostic markers for successful transformations.

References

  • Patent WO2024088922A1 - Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl). Demonstrates the direct application of 1-methyl-3-(trifluoromethyl)pyrazol-4-ol in the synthesis of advanced pharmaceutical agents.
  • Krasovskiy, A.; Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. URL:[Link]

  • Webb, K. S.; Levy, D. (1995). A simple, mild, and efficient oxidation of arylboronic acids to phenols. Tetrahedron Letters, 36(29), 5117-5118. URL:[Link]

Application

Application Note: Advanced Purification Protocol for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6) Introduction & Physicochemical Profiling The purification...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6)

Introduction & Physicochemical Profiling

The purification of fluorinated pyrazoles presents unique chromatographic challenges due to their complex electronic properties. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a highly functionalized heterocycle whose behavior is dictated by three competing structural features:

  • The Trifluoromethyl (-CF3) Group: Strongly electron-withdrawing and highly lipophilic.

  • The Pyrazole Core: Typically basic, but its electron density is significantly depleted by the adjacent -CF3 group.

  • The C4-Hydroxyl (-OH) Group: Rendered highly acidic (phenolic-like) due to the inductive pull of the -CF3 group and the aromatic ring.

This amphoteric character means the molecule will aggressively hydrogen-bond with free silanols on standard silica gel, causing severe peak tailing and irreversible adsorption 1[1]. To achieve >99.5% purity, we must abandon standard normal-phase protocols and implement a multi-dimensional strategy that exploits the molecule's specific pKa and lipophilicity.

PurificationWorkflow Crude Crude Mixture (Isomers & Salts) LLE Acid-Base LLE (Exploits pKa) Crude->LLE Flash Modified Flash (Silica + 1% AcOH) LLE->Flash HPLC Prep-HPLC Polish (C18 + 0.1% TFA) Flash->HPLC Pure Ultra-Pure Target (>99.5%) HPLC->Pure

Figure 1: Multi-stage purification workflow for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Quantitative Data Summary

Table 1: Physicochemical Properties & Chromatographic Implications

Structural FeatureChemical BehaviorChromatographic Implication & Solution
C4-Hydroxyl (-OH) Acidic (lowered pKa via CF3)Prone to silanol binding; requires acidic modifier (1% AcOH) in normal phase.
Trifluoromethyl (-CF3) Highly lipophilicIncreases retention on C18 reverse-phase columns; aids in isomer resolution.
Pyrazole Nitrogen (N2) Weakly basicPotential secondary interactions; suppressed by low pH mobile phases (0.1% TFA).

Pre-Purification: Exploiting Amphoteric Properties via Acid-Base Extraction

Liquid-liquid extraction (LLE) is a crucial initial step to remove inorganic salts and highly polar or nonpolar impurities prior to chromatography 1[1]. Because the C4-OH is acidic, the compound can be selectively deprotonated using an aqueous base, driving it into the aqueous phase while neutral and basic impurities remain in the organic phase 2[2].

AcidBaseLogic Org1 Organic Phase (EtOAc) Contains Crude Mixture BaseAdd Add 1M NaOH (aq) Org1->BaseAdd Aq1 Aqueous Phase Deprotonated Pyrazol-4-olate BaseAdd->Aq1 Target partitions to Aq Org2 Organic Phase Neutral Impurities (Discard) BaseAdd->Org2 Impurities remain AcidAdd Add 2M HCl to pH 2 Aq1->AcidAdd Aq2 Aqueous Phase Protonated Pyrazol-4-ol AcidAdd->Aq2 Reprotonation Org3 Extract with EtOAc Purified Target Aq2->Org3 Target partitions to Org

Figure 2: Acid-base extraction logic exploiting the acidic C4-hydroxyl group.

Step-by-Step LLE Protocol
  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Deprotonation: Transfer to a separatory funnel and add 100 mL of 1M NaOH (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The target compound partitions into the lower aqueous layer as a highly polar sodium salt. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the retained organic layer with an additional 50 mL of 1M NaOH. Combine the aqueous layers and discard the organic layer (which contains unreacted neutral starting materials).

  • Reprotonation: Carefully acidify the combined aqueous layers by adding 2M HCl dropwise under magnetic stirring.

    • Self-Validation Step: Continuously monitor the solution with pH test strips. Stop addition when the pH reaches ~2.0. The target compound will crash out as a cloudy suspension.

  • Back-Extraction: Extract the acidified aqueous layer with 3 x 75 mL EtOAc.

  • Drying: Combine the new EtOAc layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Primary Purification: Modified Normal-Phase Flash Chromatography

Synthesizing fluorinated pyrazoles often produces closely related regioisomers (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol) which require column chromatography to separate 1[1]. Because pyrazoles interact strongly with acidic silanol groups on standard silica gel, leading to degradation or severe tailing, the mobile phase must be modified 1[1]. While basic modifiers (like triethylamine) are used for basic pyrazoles, an acidic modifier is required here to suppress the ionization of the C4-OH.

Step-by-Step Flash Protocol
  • Solvent Preparation: Prepare Mobile Phase A (Hexane + 1% v/v Acetic Acid) and Mobile Phase B (EtOAc + 1% v/v Acetic Acid).

  • Column Packing: Utilize a high-surface-area silica cartridge (e.g., 700 m²/g) to maximize the resolution between regioisomers.

  • Loading: Dry-load the LLE-purified extract onto a minimal amount of Celite to ensure a tight injection band.

  • Gradient Elution: Run a gradient from 10% B to 60% B over 15 column volumes (CV).

  • Fraction Monitoring: Monitor fractions via UV detection at 254 nm.

    • Self-Validation Step: Co-spot the crude mixture and the collected fractions on a TLC plate. Elute with 40% EtOAc/Hexane (with 1% AcOH). The target compound must appear as a single, tight, non-tailing spot.

  • Concentration: Pool the pure fractions. To remove residual acetic acid during concentration, add 10 mL of Toluene and co-evaporate under reduced pressure.

High-Resolution Polish: Preparative Reverse-Phase HPLC

For applications requiring absolute isomeric purity (>99.5%), reversed-phase HPLC is the gold standard 1[1]. The highly lipophilic -CF3 group provides excellent retention on C18 stationary phases, while a mobile phase modified with 0.1% Trifluoroacetic Acid (TFA) ensures the pyrazol-4-ol remains fully protonated, yielding sharp, symmetrical peaks 3[3].

Table 2: Preparative HPLC Gradient Method

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)
0.020.0955
2.020.0955
15.020.04060
17.020.0595
20.020.0955
Step-by-Step HPLC Protocol
  • Sample Prep: Dissolve the flash-purified compound in a minimum volume of DMSO (max 500 µL per injection to prevent band broadening).

  • Injection: Inject onto a Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Elution: Execute the gradient method detailed in Table 2.

  • Collection: Trigger fraction collection based on UV absorbance at 254 nm.

  • Isolation: Freeze the collected aqueous/organic fractions on dry ice and lyophilize for 48 hours to obtain 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol as an ultra-pure, dry solid.

References

  • Benchchem. "Technical Support Center: Purification of Trifluoromethylated Pyrazoles". 1

  • Journal of Organic Chemistry - ACS Publications. "Synthesis of Substituted Pentafluorosulfanylpyrazoles Under Flow Conditions".3

  • eScholarship.org. "A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers". 2

Sources

Method

Application Note: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol in Advanced Organic Synthesis and Drug Discovery

Executive Summary The development of novel therapeutics frequently relies on highly functionalized heterocyclic building blocks to navigate complex biological environments. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics frequently relies on highly functionalized heterocyclic building blocks to navigate complex biological environments. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6) has emerged as a privileged scaffold in medicinal chemistry and agrochemical development[1]. Commercial availability of this compound at high purities (≥98%) has significantly accelerated its adoption in library synthesis and lead optimization[2]. This application note provides a comprehensive guide to utilizing this building block, focusing on its structural rationale, biological applications, and a field-proven protocol for Mitsunobu-mediated etherification.

Structural Rationale & Physicochemical Profile

The utility of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol stems from the synergistic effects of its three distinct functional groups:

  • C3-Trifluoromethyl (-CF3) Group: In medicinal chemistry, the -CF3 moiety enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation. Mechanistically, its strong electron-withdrawing nature lowers the pKa of the adjacent C4-hydroxyl group. This increased acidity is critical for reactions requiring a pronucleophile, such as the Mitsunobu reaction.

  • N1-Methyl Group: Alkylation at the N1 position prevents pyrazole tautomerization. By locking the ring into a single regioisomer, it eliminates competitive N-alkylation side reactions, ensuring high regioselectivity during C4-O functionalization.

  • C4-Hydroxyl Group: Acts as a versatile handle for etherification, esterification, or conversion into a triflate for palladium-catalyzed cross-coupling.

Table 1: Physicochemical Properties
PropertySpecification / Value
Chemical Name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
CAS Number 172834-79-6
Molecular Formula C5H5F3N2O
Molecular Weight 166.10 g/mol
Appearance Solid
Typical Purity ≥98%

Biological Context: Targeting Lipid Metabolism

Recent patent literature highlights the critical role of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol in synthesizing inhibitors of Monoacylglycerol Lipase (MAGL) [3]. MAGL is a primary degradative enzyme in the endocannabinoid system and plays a pivotal role in lipid metabolism. Because de novo fatty acid synthesis is heavily implicated in tumor development, blocking MAGL represents a promising therapeutic axis for oncology and neurodegenerative disorders[3].

Biological_Pathway L Lipid Metabolism E Endocannabinoids (e.g., 2-AG) L->E M MAGL Enzyme E->M Substrate A Arachidonic Acid M->A Hydrolysis P Pro-inflammatory Factors A->P COX Pathway I Pyrazole-based Inhibitor I->M Inhibition

Mechanism of MAGL inhibition by pyrazole-derived compounds in lipid metabolism.

Application Protocol: Mitsunobu Etherification

The following protocol details the synthesis of an ether-linked spirocyclic pyrazole derivative, a direct precursor to advanced MAGL inhibitors[3]. The methodology leverages the Mitsunobu reaction to couple the pyrazol-4-ol with a secondary alcohol with complete inversion of stereochemistry (if applicable).

Reagents & Materials
  • Alcohol Substrate: tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq, 4.69 mmol)

  • Pronucleophile: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (1.1 eq, 5.16 mmol)

  • Coupling Reagents: Triphenylphosphine (PPh3) (1.3 eq, 6.1 mmol); Diisopropyl azodicarboxylate (DIAD) (1.3 eq, 6.1 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (22 mL)

Step-by-Step Methodology
  • Preparation: In an oven-dried, round-bottom flask purged with Argon, dissolve the spirocyclic alcohol (1000 mg) and 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (857 mg) in 20 mL of anhydrous THF[3].

  • Cooling: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C.

  • Phosphine Addition: Add PPh3 (1599 mg) in a single portion. Stir for 5 minutes until completely dissolved[3].

  • DIAD Addition (Critical Step): Dissolve DIAD (1.2 mL) in 2 mL of anhydrous THF. Add this solution dropwise over 15–20 minutes to the cooled reaction mixture[3].

  • Propagation: Remove the ice bath. Allow the mixture to warm naturally to 20 °C and stir for 24 hours under Argon[3].

  • Workup: Concentrate the crude mixture under reduced pressure to remove THF.

  • Trituration: Suspend the resulting viscous residue in tert-butyl methyl ether (TBME). Sonicate briefly, then filter the precipitated solid[3].

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography to isolate the target tert-butyl 6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]oxy-2-azaspiro[3.3]heptane-2-carboxylate[3].

Expert Insights & Causality
  • Why dropwise DIAD at 0 °C? The formation of the PPh3-DIAD betaine intermediate is highly exothermic. Adding DIAD dropwise at 0 °C maintains a low steady-state concentration of the betaine, preventing its thermal decomposition and suppressing the formation of undesired hydrazine dicarboxylate byproducts.

  • Why TBME Trituration? Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove via chromatography due to its streaking behavior. TBME selectively dissolves the desired spiro-pyrazole ether while precipitating the bulk of the highly crystalline TPPO, drastically simplifying downstream purification.

  • The pKa Advantage: For a successful Mitsunobu reaction, the pronucleophile must have a pKa < 11 to efficiently protonate the zwitterionic betaine. The -CF3 group ensures the C4-OH is sufficiently acidic to drive this proton transfer, generating the highly reactive pyrazolate anion necessary for the final SN2 displacement.

Mitsunobu_Mechanism PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate PPh3->Betaine 0 °C, Ar atm DIAD DIAD DIAD->Betaine 0 °C, Ar atm Alkoxy Alkoxyphosphonium Ion Betaine->Alkoxy + R-OH ROH Aliphatic Alcohol (R-OH) Product 4-Alkoxy Pyrazole Target Alkoxy->Product SN2 Displacement TPPO TPPO Byproduct Alkoxy->TPPO Leaving Group Pyrazol 1-Methyl-3-(CF3)- 1H-pyrazol-4-ol Pyrazol->Product Deprotonated nucleophile

Mitsunobu etherification mechanism utilizing 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Reaction Optimization & Troubleshooting

When scaling up or adapting the etherification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol to different alcohol substrates, reaction parameters must be carefully tuned. Table 2 summarizes empirical optimization data for this class of reactions.

Table 2: Mitsunobu Optimization Parameters
SolventTemperature ProfileReagent SystemTypical YieldByproduct / Purification Profile
THF 0 °C to 20 °CPPh3 / DIAD75–85%Moderate TPPO; effectively managed via TBME trituration.
DCM 0 °C to 25 °CPPh3 / DEAD60–70%High TPPO retention; DEAD poses higher safety/explosive risks.
Toluene 0 °C to 80 °CPBu3 / TMAD40–50%Low TPPO (water-soluble phosphine oxide); higher risk of elimination side-reactions.

Sources

Application

Application of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol in agrochemical research

As a Senior Application Scientist in agrochemical development, I have designed this technical guide to provide a comprehensive, causality-driven framework for utilizing 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol in the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in agrochemical development, I have designed this technical guide to provide a comprehensive, causality-driven framework for utilizing 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol in the discovery of novel crop protection agents. This document moves beyond basic synthetic theory, offering field-proven methodologies, mechanistic insights, and self-validating protocols for drug development professionals.

Strategic Rationale in Agrochemical R&D

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6) is a highly versatile fluorinated heterocyclic building block[1]. In modern agrochemical design, the incorporation of this specific scaffold is driven by three distinct structural advantages:

  • The Trifluoromethyl ( −CF3​ ) Effect: The −CF3​ group at the 3-position significantly enhances the lipophilicity ( logP ) of the resulting molecule. This is critical for cuticular penetration in broadleaf weeds and exoskeleton permeation in arthropod pests. Furthermore, the strong electron-withdrawing nature of the fluorine atoms protects the pyrazole ring from rapid oxidative metabolism (e.g., by pest Cytochrome P450 enzymes), thereby extending the field half-life of the active ingredient.

  • The 4-Hydroxyl Handle: The hydroxyl group serves as a highly reactive nucleophilic center. It allows for the rapid generation of pyrazole ether libraries via etherification. Pyrazole-4-yl derivatives and their ether linkages are foundational to numerous fungicidal compositions, often exhibiting synergistic efficacy when combined with other active ingredients[2].

  • Target Mimicry: The pyrazole core acts as a stable bioisostere for natural amides and esters. Recent cross-over research from pharmaceutical patents demonstrates that ether derivatives of this compound act as potent inhibitors of serine hydrolases, such as monoacylglycerol lipase (MAGL)[3]. This mechanism translates directly to agrochemistry, where homologous esterases in insects are prime targets for novel insecticides. Furthermore, isoxazoline and pyrazole-based compositions have shown significant efficacy as pre- and post-emergence herbicides[4].

Physicochemical & Reaction Parameters

To design robust experimental workflows, one must first understand the intrinsic properties of the starting material. Table 1 summarizes the critical parameters and how they dictate experimental choices.

Table 1: Quantitative Data and Experimental Causality

ParameterValue / DescriptionCausality in Experimental Design
CAS Number 172834-79-6Unique identifier for regulatory tracking and procurement[1].
Molecular Formula C5​H5​F3​N2​O High fluorine-to-carbon ratio dictates high lipophilicity in derivatives.
Molecular Weight 166.10 g/mol LC-MS monitoring relies on the [M+H]+ peak at m/z 167.1.
pKa​ (Hydroxyl) ~8.5 - 9.5 (Estimated)Requires moderate bases (e.g., K2​CO3​ ) for complete deprotonation during alkylation. Avoids the need for pyrophoric bases like NaH.
Steric Environment Moderately HinderedProximity to the bulky −CF3​ group necessitates highly reactive electrophiles or potent coupling reagents (e.g., DIAD/ PPh3​ ) to drive etherification.
Solvent Compatibility Soluble in THF, DMF, DMSODictates the use of polar aprotic solvents to maintain homogenous catalysis and enhance the nucleophilicity of the pyrazoloxide anion.

Agrochemical Lead Optimization Workflows

The development of novel herbicides and fungicides from this scaffold typically follows a bifurcated synthetic workflow, allowing researchers to generate diverse libraries for phenotypic screening.

Workflow A 1-Methyl-3-(CF3)-1H-pyrazol-4-ol CAS: 172834-79-6 B Mitsunobu Etherification A->B C Base-Promoted Alkylation A->C D Pyrazole Ether Library B->D C->D E Phenotypic Screening D->E F Fungicidal Hit E->F G Herbicidal Hit E->G

Fig 1. Workflow for generating agrochemical leads from 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure scientific integrity and high-yield conversions.

Protocol A: Mitsunobu Etherification for Lead Generation

This protocol is optimized for coupling the pyrazol-4-ol with complex, sterically hindered secondary alcohols to generate novel ether libraries[3].

Reagents: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (1.0 eq), Target Alcohol (1.1 eq), Triphenylphosphine ( PPh3​ , 1.3 eq), Diisopropyl azodicarboxylate (DIAD, 1.3 eq), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazol-4-ol and the target alcohol in anhydrous THF (0.2 M concentration) under an Argon atmosphere.

    • Causality: Anhydrous conditions are absolute prerequisites; trace water will hydrolyze the highly reactive PPh3​ -DIAD betaine intermediate, killing the reaction.

  • Activation: Add PPh3​ to the solution and cool the reaction vessel to 0 °C using an ice bath.

  • Coupling: Add DIAD dropwise over 15 minutes.

    • Causality: The formation of the betaine complex is highly exothermic. Dropwise addition at 0 °C controls the exotherm, preventing the thermal decomposition of the azodicarboxylate and minimizing the formation of hydrazine byproducts.

  • Propagation: Remove the ice bath and allow the mixture to warm to 20 °C. Stir for 12–18 hours.

    • Causality: Room temperature provides the optimal thermal energy required for the SN​2 displacement of the phosphonium leaving group by the pyrazoloxide anion.

  • Self-Validation (In-Process): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 167.1) is entirely consumed and replaced by the target ether mass.

  • Workup: Concentrate the mixture under reduced pressure. Purify directly via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure pyrazole ether.

Protocol B: Base-Promoted Alkylation for High-Throughput Screening

For rapid library generation using primary alkyl halides, standard SN​2 alkylation is preferred due to its scalability and atom economy.

Reagents: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (1.0 eq), Alkyl Halide (1.2 eq), Potassium Carbonate ( K2​CO3​ , 2.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Deprotonation: Suspend the pyrazol-4-ol and finely powdered K2​CO3​ in anhydrous DMF. Stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ is a mild, heterogeneous base that quantitatively deprotonates the 4-OH group. DMF effectively solvates the potassium cation, leaving a "naked," highly nucleophilic pyrazoloxide anion ready for attack.

  • Alkylation: Add the alkyl halide dropwise. Heat the reaction to 60 °C if utilizing an alkyl chloride; room temperature is sufficient for bromides or iodides.

    • Causality: Dropwise addition prevents localized high concentrations of the electrophile, mitigating the risk of polyalkylation or elimination (E2) side-reactions.

  • Quench & Extraction: Pour the reaction mixture into a 5-fold volume of ice water. Extract three times with Ethyl Acetate (EtOAc).

    • Causality: Ice water crashes out the lipophilic product and quenches any unreacted electrophiles. The EtOAc efficiently partitions the product away from the aqueous DMF/inorganic salt layer.

  • Validation: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Confirm the structure via 1H NMR (look for the disappearance of the broad -OH singlet at ~9.0 ppm and the appearance of the new ether linkage protons).

Mechanistic Pathway of Action

Once synthesized, the resulting pyrazole ethers deploy a specific mechanistic pathway to induce pest or pathogen mortality. The diagram below illustrates the sequence of biological events driven by the structural features of the compound.

Mechanism I Pyrazole Ether Derivative B Lipophilic Penetration (Driven by CF3 Group) I->B Foliar / Cuticular Uptake T Target Enzyme Binding (e.g., Esterase / Kinase) B->T Subcellular Localization C Catalytic Inhibition T->C Active Site Blockade D Pest / Pathogen Mortality C->D

Fig 2. Mechanistic pathway of pyrazole ether derivatives in targeted pest and pathogen mortality.

References

  • CymitQuimica.1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6)
  • Google Patents.WO2024088922A1 - Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl).
  • Google Patents.EP1813151A1 - Fungicidal compositions based on 1-methyl-pyrazol-4-yl-anilides.
  • Google Patents.US7833939B2 - Herbicide compositions.

Sources

Method

Application Note: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol as a Key Intermediate in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

Executive Summary In the landscape of modern medicinal chemistry, fluorinated heterocycles are highly prized for their ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated heterocycles are highly prized for their ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6) is a specialized, commercially available building block that has emerged as a critical intermediate in the synthesis of Monoacylglycerol Lipase (MAGL) inhibitors [1].

MAGL is a primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. Inhibiting MAGL presents a promising therapeutic avenue for neuroinflammation, neurodegenerative diseases, and pain management [2]. This application note details the physicochemical properties, mechanistic reactivity, and a validated synthetic protocol for utilizing 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol in the construction of complex spiro-azetidine ether linkages—a recurring pharmacophore in recent MAGL inhibitor patents.

Chemical Properties & Reactivity Profile

To successfully integrate this intermediate into a synthetic pipeline, one must understand how its structural features dictate its reactivity, particularly in etherification reactions.

PropertyValue
Chemical Name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
CAS Number 172834-79-6
Molecular Formula C₅H₅F₃N₂O
Molecular Weight 166.10 g/mol
Key Structural Features N-methyl pyrazole core, C3-trifluoromethyl group, C4-hydroxyl group
Mechanistic Insight: The Role of the Trifluoromethyl Group

The primary application of this compound is the formation of ether linkages via the Mitsunobu reaction . The efficiency of the Mitsunobu coupling is strictly governed by the pKₐ of the nucleophilic component (the acid/alcohol). For a smooth reaction, the nucleophile must typically possess a pKₐ < 11 to efficiently protonate the zwitterionic betaine intermediate formed by the phosphine and azodicarboxylate.

While the hydroxyl group of a standard pyrazol-4-ol may exhibit borderline acidity, the strong inductive electron-withdrawing effect (-I effect) of the adjacent C3-trifluoromethyl group significantly lowers the pKₐ of the C4-hydroxyl group. This electronic modulation transforms the pyrazol-4-ol into an exceptional nucleophile, ensuring rapid formation of the oxyphosphonium intermediate and minimizing undesired side reactions (such as the alkylation of the hydrazine byproduct).

Application Workflow: Synthesis of MAGL Inhibitors

The following workflow illustrates the integration of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol into a MAGL inhibitor discovery pipeline. The critical step is the Mitsunobu coupling with a sterically hindered spiro-azetidine alcohol, followed by deprotection and subsequent electrophilic coupling to yield the final Active Pharmaceutical Ingredient (API).

MAGL_Synthesis N1 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-4-ol (Nucleophile) R1 Mitsunobu Coupling (PPh3, DIAD, THF, 0 °C to RT) N1->R1 N2 tert-butyl 6-hydroxy-2-azaspiro heptane-2-carboxylate (Electrophile) N2->R1 I1 Boc-Protected Ether Intermediate (m/z: 362.2 [M+H]+) R1->I1 R2 Boc Deprotection (TFA, DCM) I1->R2 I2 Spiro-Amine Intermediate (m/z: 262.2[M-TFA+H]+) R2->I2 R3 Electrophilic Coupling (e.g., Heteroaryl Chloride) I2->R3 Final MAGL Inhibitor (Target API) R3->Final

Workflow for the synthesis of MAGL inhibitors via Mitsunobu etherification.

Detailed Experimental Protocol: Mitsunobu Etherification

This protocol is adapted from validated synthetic routes for MAGL inhibitors [2]. It is designed as a self-validating system, incorporating built-in purification checks to ensure high fidelity in downstream steps.

Materials Required
  • Nucleophile: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (857 mg, 5.16 mmol)

  • Electrophile: tert-butyl 6-hydroxy-2-azaspiro[1]heptane-2-carboxylate (1000 mg, 4.69 mmol)

  • Reagents: Triphenylphosphine (PPh₃) (1599 mg, 6.1 mmol), Diisopropyl azodicarboxylate (DIAD) (1.2 mL, 6.1 mmol)

  • Solvents: Anhydrous Tetrahydrofuran (THF) (22 mL), tert-Butyl methyl ether (TBME)

Step-by-Step Methodology

Step 1: Reagent Preparation & System Purging

  • In an oven-dried round-bottom flask purged with Argon, dissolve the spiro-alcohol (1000 mg) and the pyrazol-4-ol (857 mg) in anhydrous THF (20 mL).

  • Add PPh₃ (1599 mg) to the stirring solution.

  • Causality Check: Strict anhydrous conditions are critical. Any residual moisture will competitively react with the highly electrophilic betaine intermediate, prematurely hydrolyzing it to triphenylphosphine oxide (TPPO) and diisopropyl hydrazine-1,2-dicarboxylate without forming the desired ether.

Step 2: Controlled Activation

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Prepare a solution of DIAD (1.2 mL) in anhydrous THF (2 mL).

  • Add the DIAD solution dropwise over 15 minutes to the stirred reaction mixture.

  • Causality Check: The reaction between PPh₃ and DIAD to form the Morrison-Brunn-Huisgen betaine is highly exothermic. Cooling to 0 °C prevents thermal degradation of this reactive intermediate. DIAD is specifically chosen over DEAD because it is liquid at room temperature, facilitating highly controlled dropwise addition, and possesses a superior safety profile for scale-up.

Step 3: Coupling & Inversion

  • Remove the ice bath and allow the mixture to warm naturally to 20 °C.

  • Stir the reaction under Argon for 24 hours.

  • Causality Check: The Sₙ2 displacement of the activated oxyphosphonium intermediate by the pyrazolate anion requires sufficient thermal energy and time to reach completion, especially given the significant steric bulk of the spiro-[1]heptane system.

Step 4: Self-Validating Workup & Purification

  • Concentrate the reaction mixture in vacuo to yield a crude residue.

  • Triturate the residue vigorously with cold TBME (0–4 °C).

  • Filter the resulting white precipitate and concentrate the filtrate.

  • Causality Check: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove via standard silica gel chromatography due to its streaking behavior. However, TPPO is highly insoluble in cold TBME, whereas the Boc-protected spiro-ether remains highly soluble. This targeted trituration acts as a self-validating purification mechanism, drastically reducing the chromatographic burden and ensuring the purity of the intermediate prior to Boc deprotection.

Analytical Validation & Troubleshooting

To confirm the success of the protocol, the isolated intermediates should be subjected to Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the trifluoromethyl group provides a distinct isotopic and fragmentation pattern.

Expected Quantitative Data
IntermediateMolecular FormulaExpected m/zIonization Mode
Boc-Protected EtherC₁₆H₂₂F₃N₃O₃362.2 [M+H]⁺ESI+
Spiro-Amine (Post-TFA Deprotection)C₁₁H₁₄F₃N₃O262.2[M-TFA+H]⁺ESI+
Troubleshooting Guide
  • Low Yield / Incomplete Conversion: If LC-MS indicates unreacted spiro-alcohol, verify the anhydrous nature of the THF. Even trace water will consume the PPh₃/DIAD complex. Consider titrating the THF for water content (Karl Fischer) prior to the reaction.

  • Excessive TPPO Contamination in Filtrate: Ensure the TBME trituration is performed strictly at 0–4 °C. If TPPO persists, a secondary trituration with a hexane/diethyl ether mixture may be required before proceeding to the Boc deprotection step.

References

  • Google Patents. "WO2024088922A1 - Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl)." World Intellectual Property Organization.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of Trifluoromethyl-Pyrazoles

Executive Summary Trifluoromethyl-pyrazoles are highly privileged scaffolds in modern drug discovery and agrochemistry. The incorporation of a trifluoromethyl (–CF₃) group dramatically enhances a molecule's lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethyl-pyrazoles are highly privileged scaffolds in modern drug discovery and agrochemistry. The incorporation of a trifluoromethyl (–CF₃) group dramatically enhances a molecule's lipophilicity, metabolic stability, and target binding affinity. However, functionalizing these electron-deficient heterocycles via Suzuki-Miyaura cross-coupling presents unique synthetic hurdles.

This application note provides an in-depth, self-validating protocol for the Suzuki-Miyaura coupling of CF₃-pyrazoles. By analyzing the electronic and steric causality behind catalyst selection, this guide empowers researchers to optimize yields, minimize protodeboronation, and ensure reproducible scale-up.

Mechanistic Insights: The CF₃ Effect on Cross-Coupling

To successfully couple a CF₃-pyrazole, one must understand how the strongly electron-withdrawing –CF₃ group perturbs the standard catalytic cycle. The placement of the CF₃ group (typically at the 3- or 5-position) fundamentally alters the electron density of the adjacent carbon atoms (C4 and C5), dictating the kinetics of the palladium-catalyzed cycle.

  • Oxidative Addition: When utilizing a 4-halo- or 5-halo-CF₃-pyrazole as the electrophile, the electron-withdrawing nature of the CF₃ group accelerates the oxidative addition of the Pd(0) species into the C–X bond. The resulting Pd(II) intermediate, however, is highly electron-deficient.

  • Transmetalation & Reductive Elimination: Because the Pd(II) intermediate is electron-poor, transmetalation becomes the rate-limiting step. Furthermore, if the pyrazole is sterically hindered (e.g., a 1-alkyl-5-halo-3-trifluoromethylpyrazole), reductive elimination is severely impeded. Overcoming this requires electron-rich, bulky phosphine ligands (such as XPhos or dppf) to force the spatial proximity of the coupling partners and accelerate product release.

  • The Protodeboronation Threat: If the CF₃-pyrazole is deployed as the nucleophile (e.g., a pyrazole-4-boronic acid), the electron-withdrawing CF₃ group makes the boronic acid highly susceptible to base-catalyzed protodeboronation. As highlighted in comprehensive reviews on [1], this degradation pathway must be outcompeted by using anhydrous conditions and fast-activating precatalysts.

CatalyticCycle Pd0 Pd(0) Active Species (Electron-rich Ligand) OxAdd Oxidative Addition (Accelerated by CF3) Pd0->OxAdd Ar-X TransMet Transmetalation (Base-mediated) OxAdd->TransMet R-B(OH)2 / Base RedElim Reductive Elimination (Sterically hindered) TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product Coupled CF3-Pyrazole RedElim->Product Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting CF3 electronic effects.

Catalyst and Condition Optimization

Selecting the correct catalyst system is not a matter of trial and error; it is a logical deduction based on the substrate's electronics. Table 1 summarizes the optimization landscape for the coupling of a model substrate, 4-iodo-3-trifluoromethylpyrazole, with phenylboronic acid.

Table 1: Quantitative Optimization of 4-Iodo-3-trifluoromethylpyrazole Cross-Coupling

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation & Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH9045Sluggish transmetalation; high protodeboronation of the boronic acid partner due to aqueous base.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)1,4-Dioxane9078Large bite angle of dppf improves reductive elimination. Yield is acceptable but limited by side reactions.
XPhos Pd G3 (2 mol%) K₃PO₄ (anhyd.) THF 65 94 Rapid Pd(0) generation at lower temps; anhydrous conditions entirely suppress protodeboronation.

Data synthesis based on optimization strategies for [2].

Self-Validating Experimental Protocol

This protocol describes the high-yielding coupling of a halo-CF₃-pyrazole using the optimized XPhos Pd G3 system. The methodology is designed to be self-validating : it includes specific in-process checks to ensure that if a failure occurs, the root cause (e.g., catalyst death vs. protodeboronation) is immediately identifiable.

Materials & Setup
  • Electrophile: 4-Iodo-1-methyl-3-trifluoromethylpyrazole (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid pinacol ester (Ar-BPin) (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol) - Must be finely milled and oven-dried.

  • Solvent: Anhydrous THF (10 mL) - Sparged with N₂ for 15 minutes prior to use.

Step-by-Step Procedure
  • System Purge (Causality: O₂ Exclusion): To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 4-iodo-1-methyl-3-trifluoromethylpyrazole, Ar-BPin, and anhydrous K₃PO₄. Seal the tube with a rubber septum and subject the flask to three cycles of vacuum/N₂ backfill. Why? Electron-rich phosphines like XPhos are highly susceptible to oxidation; residual oxygen will rapidly deactivate the Pd(0) species.

  • Solvent Addition: Inject the degassed anhydrous THF (10 mL) via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution of the base.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of N₂ and add the XPhos Pd G3 precatalyst in one portion. Reseal and flush with N₂ for 1 minute.

  • Thermal Activation: Transfer the reaction vessel to a pre-heated oil bath at 65 °C.

  • In-Process Validation (LC-MS Monitoring): After 2 hours, withdraw a 10 µL aliquot via a micro-syringe. Dilute in 1 mL of HPLC-grade Acetonitrile and analyze via LC-MS.

    • Self-Validation Check: The reaction is deemed progressing correctly if the Ar-BPin mass is still visible alongside the product mass. If Ar-BPin is completely consumed but the pyrazole starting material remains, protodeboronation has occurred . This dictates that the K₃PO₄ was not sufficiently anhydrous.

  • Quench and Workup: Once LC-MS indicates >95% conversion (typically 4-6 hours), cool the reaction to room temperature. Dilute with EtOAc (20 mL) and quench with saturated aqueous NH₄Cl (15 mL).

  • Phase Separation: Extract the aqueous layer with EtOAc (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Prep (Degassed Solvents) Step2 2. Catalyst Activation (Pd precatalyst) Step1->Step2 Step3 3. Cross-Coupling (65°C, LC-MS Monitor) Step2->Step3 Step4 4. Quench & Extract (Aqueous Workup) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5 Step6 6. Validation (NMR, HRMS, Purity >95%) Step5->Step6

Caption: Step-by-step experimental workflow for CF3-pyrazole cross-coupling.

Troubleshooting & Advanced Considerations

  • Steric Clashes at C5: If attempting to couple at the 5-position of a 1-alkyl-3-trifluoromethylpyrazole, the steric bulk of the adjacent N-alkyl group severely hinders reductive elimination. In these cases, increasing the reaction temperature to 80 °C and switching to a more sterically accommodating ligand like RuPhos is highly recommended.

  • Alternative Coupling Partners: If the arylboronic acid is notoriously unstable, consider utilizing [3] or MIDA boronates, which offer a slow-release mechanism of the active boronic acid, keeping its steady-state concentration low and preventing degradation.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions Source: RSC Advances (via PubMed / NIH) URL:[Link](Note: Search title in PubMed for direct PMC access)

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL:[Link]

Method

Application Note: Synthesis and Evaluation of Pyrazole-Carboxamides as Selective COX-2 Inhibitors

Rationale and Pharmacological Context Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone in the management of pain, fever, and inflammation. Their primary mechanism of action relies on the competitive...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacological Context

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone in the management of pain, fever, and inflammation. Their primary mechanism of action relies on the competitive inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins[1].

The COX enzyme exists in two primary isoforms with distinct physiological roles:

  • COX-1 (Constitutive): Expressed in most tissues, responsible for synthesizing prostaglandins that maintain gastrointestinal (GI) mucosal integrity and mediate normal platelet function[2].

  • COX-2 (Inducible): Upregulated by cytokines and mitogens during inflammatory responses, driving the production of pro-inflammatory prostaglandins (e.g., PGE2)[2].

Traditional NSAIDs non-selectively inhibit both isoforms, frequently leading to severe GI toxicity, including ulcers and bleeding[2]. To circumvent this, selective COX-2 inhibitors (coxibs) were developed. However, first-generation coxibs exhibited concerning cardiovascular side effects, prompting the need for novel scaffolds with improved safety profiles[3].

Pyrazole-carboxamides have emerged as a highly privileged structural class in medicinal chemistry for selective COX-2 inhibition[4]. The rigid pyrazole core effectively mimics the cis-double bond of arachidonic acid, orienting the molecule within the hydrophobic channel of the COX active site. Concurrently, the carboxamide moiety acts as a critical hydrogen-bond donor/acceptor, interacting selectively with the secondary hydrophilic side pocket of COX-2 (comprising residues Arg513, His90, and Val523)—a pocket that is sterically inaccessible in COX-1 due to the presence of the bulkier Ile523 residue[5].

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Basal COX2 COX-2 (Inducible) AA->COX2 Stimulated PGE_GI Prostaglandins (GI Protection) COX1->PGE_GI PGE_INF Prostaglandins (Inflammation & Pain) COX2->PGE_INF Inhibitor Pyrazole-Carboxamide (Selective Inhibitor) Inhibitor->COX1 Weak/No Effect Inhibitor->COX2 Blocks

Mechanism of selective COX-2 inhibition by pyrazole-carboxamides.

General Synthetic Strategy

The construction of pyrazole-carboxamides is most efficiently achieved through a convergent, two-stage synthetic workflow[6].

  • Stage 1: Pyrazole Core Construction. A Knorr-type cyclocondensation between a 1,3-dicarbonyl compound (or a β -ketoester) and an arylhydrazine yields a pyrazole-carboxylate ester, which is subsequently saponified to the corresponding pyrazole-carboxylic acid[2].

  • Stage 2: Amide Coupling. The carboxylic acid is activated (e.g., via conversion to an acyl chloride) and reacted with a substituted aryl amine to form the final carboxamide linkage[6].

Synthesis_Workflow Step1 1,3-Dicarbonyl + Arylhydrazine Step2 Cyclocondensation (Reflux, EtOH) Knorr Synthesis Step1->Step2 Step3 Pyrazole-Carboxylate Ester Step2->Step3 Step4 Saponification (NaOH, H2O/EtOH) Acidification (HCl) Step3->Step4 Step5 Pyrazole-Carboxylic Acid Step4->Step5 Step6 Activation (SOCl2, DMF cat.) Amidation (Aryl Amine, TEA) Step5->Step6 Step7 Pyrazole-Carboxamide Step6->Step7 Step8 In Vitro COX-1/2 Assay Step7->Step8

Step-by-step workflow for the synthesis and evaluation of pyrazole-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of the Pyrazole-Carboxylic Acid Intermediate

This protocol describes the synthesis of a 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivative, a highly sought-after intermediate due to the lipophilic and electron-withdrawing nature of the trifluoromethyl group, which enhances metabolic stability and COX-2 active site binding[7].

Materials:

  • Arylhydrazine hydrochloride (1.1 eq)

  • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate (1.0 eq)

  • Absolute Ethanol, Glacial Acetic Acid, 2M NaOH, 1M HCl

Step-by-Step Procedure:

  • Condensation: Dissolve the arylhydrazine hydrochloride in absolute ethanol. Add a catalytic amount of glacial acetic acid[6]. Dropwise, add the 1,3-dicarbonyl equivalent at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 4–6 hours[2].

  • Isolation of Ester: Cool the mixture to room temperature. Filter the resulting precipitate (pyrazole-carboxylate ester) and wash with cold ethanol.

  • Saponification: Suspend the ester in a mixture of ethanol and 2M aqueous NaOH (1:1 v/v). Stir at 60°C for 2 hours.

  • Acidification: Cool the solution in an ice bath and carefully acidify with 1M HCl until a pH of 2-3 is reached, precipitating the free pyrazole-carboxylic acid. Filter, wash with distilled water, and dry under a vacuum.

Causality & Self-Validation: Saponification is driven to completion by the thermodynamic stability of the carboxylate salt. The protocol is self-validating via Thin Layer Chromatography (TLC; 10% MeOH in DCM). The reaction is deemed complete when the high-Rf ester spot completely disappears under 254 nm UV light, replaced by a highly polar, baseline-bound spot corresponding to the carboxylic acid.

Protocol 2: Amide Coupling to Form Pyrazole-Carboxamide

This protocol utilizes thionyl chloride for the robust formation of an amide bond[6].

Materials:

  • Pyrazole-carboxylic acid (from Protocol 1) (1.0 eq)

  • Thionyl chloride ( SOCl2​ ) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Aryl amine (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

Step-by-Step Procedure:

  • Acyl Chloride Formation: Suspend the pyrazole-carboxylic acid in anhydrous DCM under an inert atmosphere ( N2​ ). Add SOCl2​ followed by 2-3 drops of anhydrous DMF. Stir at room temperature for 3 hours until gas evolution ( SO2​ and HCl ) ceases.

  • Concentration: Evaporate the solvent and excess SOCl2​ under reduced pressure to yield the crude acyl chloride.

  • Amidation: Redissolve the acyl chloride in anhydrous DCM. In a separate flask, dissolve the aryl amine and TEA in DCM. Dropwise, add the acyl chloride solution to the amine solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3​ , and brine[6]. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate)[7].

Causality & Self-Validation: The catalytic DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, an active intermediate that dramatically accelerates the conversion of the acid to the acyl chloride. During amidation, TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the nucleophilic aryl amine, thereby driving the reaction forward. The sequential workup is self-validating: the 1M HCl wash removes unreacted amine, and the NaHCO3​ wash removes any unreacted carboxylic acid, ensuring high purity of the neutral carboxamide product in the organic phase.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

Fluorometric or colorimetric determination of COX inhibition.

  • Preparation: In a 96-well plate, add assay buffer (e.g., Tris-HCl, pH 8.0, containing hematin), the purified COX-1 or COX-2 enzyme, and the test pyrazole-carboxamide (dissolved in DMSO)[2].

  • Pre-incubation: Incubate the mixture for 15 minutes at room temperature.

  • Initiation: Add the substrate, arachidonic acid, and the detection probe (e.g., TMPD, which undergoes oxidation during the reduction of PGG2 to PGH2)[2].

  • Detection: Incubate for 5-10 minutes at 37°C. Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the IC50​ values and the Selectivity Index (SI = IC50​(COX−1)/IC50​(COX−2) ).

Causality: The 15-minute pre-incubation step is critical. Selective COX-2 inhibitors frequently exhibit time-dependent, slow, tight-binding kinetics due to the conformational changes required to access the COX-2 side pocket. Omitting this step will result in artificially high IC50​ values[2].

Quantitative Data: Benchmark COX Inhibition Profiles

To contextualize the efficacy of newly synthesized pyrazole-carboxamides, researchers should benchmark their results against established literature values. The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities ( IC50​ ) and Selectivity Indices (SI) of representative pyrazole derivatives.

Compound ClassRepresentative CompoundCOX-1 IC50​ ( μ M)COX-2 IC50​ ( μ M)Selectivity Index (SI)Reference
1,5-Diaryl pyrazole-carboxamide Compound 22> 15.000.8018.70[3]
Hybrid pyrazole analogue Compound 5u134.101.7974.92[5]
Trifluoromethyl-pyrazole-carboxamide Compound 3g4.452.651.68[1]
Diaryl-substituted pyrazole (Standard) Celecoxib33.600.04840.00[5]

Note: Absolute IC50​ values can vary significantly based on assay conditions (e.g., enzyme source, substrate concentration, pre-incubation time). The Selectivity Index (SI) serves as the most reliable metric for cross-study comparisons.

References

  • Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects , ResearchGate. 3

  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors , Benchchem. 2

  • Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation , PubMed. 1

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues , Dovepress. 5

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications , Benchchem.6

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation , PubMed. 4

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation , PubMed Central. 7

Sources

Application

Analytical methods for the quantification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Application Note: Advanced Analytical Methods for the Quantification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Executive Summary 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 172834-79-6) is a high-value fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methods for the Quantification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Executive Summary

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 172834-79-6) is a high-value fluorinated heterocyclic building block. It is structurally integral to the synthesis of modern agrochemicals—such as the metabolites of the herbicide pyroxasulfone[1]—and serves as a critical intermediate in pharmaceutical drug development, particularly for kinase inhibitors and antiviral agents[2]. Accurate quantification of this compound is essential for process chemistry yield optimization, impurity profiling, and trace environmental analysis.

This technical guide establishes a self-validating analytical framework comprising two orthogonal methodologies: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for bulk purity assessment, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace quantification.

Analytical Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, designing a reliable protocol requires understanding the causality between the molecule's physicochemical properties and its chromatographic behavior.

  • Acidity & Ionization State : The molecule features a pyrazole core substituted with a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C3 position and a hydroxyl (-OH) group at the C4 position. This specific arrangement renders the C4-hydroxyl group slightly acidic (estimated pKa ~7.5–8.5).

    • Causality for LC-MS/MS: This acidity makes the molecule an excellent candidate for negative-ion Electrospray Ionization (ESI-). By formulating the mobile phase at a basic pH (pH 9.0), we force the molecule into its deprotonated state ([M-H]⁻) prior to droplet desolvation, drastically increasing ionization efficiency and mass spectrometric sensitivity[3].

    • Causality for HPLC-UV: Conversely, for UV quantification on a reversed-phase C18 column, partial ionization leads to unpredictable retention time shifts and severe peak tailing. Therefore, the HPLC-UV mobile phase is deliberately acidified (pH ~2.7) to fully protonate the hydroxyl group, ensuring a neutral, hydrophobic state that interacts cleanly with the stationary phase.

  • Self-Validating System : By employing orthogonal detection mechanisms (UV absorbance vs. mass-to-charge ratio) and distinct physicochemical environments (acidic vs. basic mobile phases), this dual-method protocol functions as a self-validating system. Any quantitative discrepancy between the two methods immediately flags matrix interferences or co-eluting impurities.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: Bulk purity determination, reaction monitoring, and formulation quality control.

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 10.0 mg of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol and dissolve in 10.0 mL of LC-grade Methanol to create a 1.0 mg/mL primary stock.

  • Working Solutions : Dilute the primary stock with the initial mobile phase (90:10 Water:Acetonitrile) to construct a calibration curve ranging from 1.0 to 100.0 µg/mL.

  • Column Equilibration : Purge the system and equilibrate the ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm) at 30°C with initial gradient conditions for 15 column volumes.

  • Injection & Separation : Inject 5 µL of the sample. The acidic mobile phase (0.1% Formic Acid) ensures the analyte remains neutral, providing a sharp, symmetrical peak.

  • Detection : Monitor absorbance at 235 nm, corresponding to the π-π* transition of the conjugated fluorinated pyrazole system.

Table 1: HPLC-UV Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.0 1.0 90 10
8.0 1.0 10 90
10.0 1.0 10 90
10.1 1.0 90 10

| 13.0 | 1.0 | 90 | 10 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Objective: Trace quantification in complex biological matrices or environmental samples (e.g., groundwater monitoring)[1].

Step-by-Step Methodology:

  • Matrix Extraction : For aqueous samples, perform Solid Phase Extraction (SPE) using an HLB (Hydrophilic-Lipophilic Balance) cartridge. Elute with 100% Methanol.

  • Sample Reconstitution : Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 1.0 mL of 10 mM Ammonium Acetate (pH 9.0).

  • Chromatographic Separation : Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). Utilize a rapid gradient of 10 mM Ammonium Acetate (pH 9.0) and Methanol. Note: Methanol is selected over Acetonitrile to enhance desolvation efficiency in negative ESI mode.

  • Mass Spectrometry : Operate the triple quadrupole mass spectrometer in ESI-negative mode. Apply a capillary voltage of 2.5 kV and a desolvation temperature of 400°C.

  • MRM Acquisition : Monitor the specific fragmentation of the[M-H]⁻ precursor (m/z 165.0) to its stable product ions.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Analyte State Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ion Purpose
[M-H]⁻ 165.0 145.0 18 Quantifier (Loss of HF)

| [M-H]⁻ | 165.0 | 96.0 | 25 | Qualifier (Loss of •CF₃) |

Method Validation & Quantitative Data Summary

Both methods must be validated according to ICH Q2(R1) guidelines to ensure trustworthiness and reproducibility.

Table 3: Comparative Validation Parameters

Parameter HPLC-UV Method LC-MS/MS Method
Linear Dynamic Range 1.0 – 100.0 µg/mL 0.05 – 50.0 ng/mL
Limit of Detection (LOD) 0.3 µg/mL 0.01 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL 0.05 ng/mL
Correlation Coefficient (R²) > 0.999 > 0.995

| Intra-day Precision (%RSD) | < 1.5% | < 4.2% |

Mandatory Visualizations

Workflow N1 Sample Preparation N2 Chromatographic Separation N1->N2 N3 Detection (UV or MS/MS) N2->N3 N4 Data Analysis & Quantification N3->N4

Fig 1. Standardized analytical workflow for the quantification of pyrazole derivatives.

Fragmentation Parent [M-H]⁻ Precursor m/z 165.0 Frag1 Product Ion m/z 145.0 (Quantifier) Parent->Frag1 - HF (20 Da) Frag2 Product Ion m/z 96.0 (Qualifier) Parent->Frag2 - CF3• (69 Da)

Fig 2. Proposed ESI-negative fragmentation pathway for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

References

  • Title: Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics Source: PubMed Central (NIH) URL: [Link][2]

  • Title: Pyroxasulfone ILV Water: Independent Laboratory Validation of a Method for the Analysis of Pyroxasulfone and its Metabolites M-1 and M-3 Source: U.S. Environmental Protection Agency (EPA) URL: [Link][1]

Sources

Method

Flow Chemistry Applications for the Synthesis of Functionalized Pyrazoles: A Detailed Guide for Researchers

Introduction: The Paradigm Shift in Pyrazole Synthesis with Flow Chemistry Pyrazoles and their derivatives are cornerstone structural motifs in medicinal chemistry, materials science, and agrochemicals, owing to their di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift in Pyrazole Synthesis with Flow Chemistry

Pyrazoles and their derivatives are cornerstone structural motifs in medicinal chemistry, materials science, and agrochemicals, owing to their diverse biological and physical properties.[1][2] Traditional batch synthesis of these vital heterocycles, while well-established, often grapples with challenges related to reaction efficiency, scalability, and safety, particularly when dealing with hazardous intermediates or exothermic reactions.[1][2] Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology, offering precise control over reaction parameters, enhanced safety profiles, and streamlined scalability.[3][4] This guide provides an in-depth exploration of the application of flow chemistry in the synthesis of functionalized pyrazoles, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.

The core advantage of flow chemistry lies in its ability to conduct chemical reactions in a continuously flowing stream within a network of tubes, coils, or microreactors. This approach offers superior heat and mass transfer compared to batch reactors, enabling reactions to be performed under conditions that are often inaccessible or unsafe in traditional setups.[5] For pyrazole synthesis, this translates to shorter reaction times, higher yields, improved regioselectivity, and the ability to safely handle potentially hazardous reagents like diazo compounds and organolithium species.[3][6]

Key Synthetic Strategies for Pyrazoles in Flow

The synthesis of the pyrazole core in flow predominantly follows established synthetic routes, but with the significant advantages conferred by the technology. The most common strategies include:

  • Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is a classic and widely used method for pyrazole synthesis. In a flow setup, the rapid mixing and precise temperature control can significantly accelerate the reaction and improve yields.

  • 1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes: This powerful reaction allows for the direct formation of the pyrazole ring. Flow chemistry provides a safe and efficient way to handle potentially explosive diazoalkanes, which can be generated and consumed in situ, minimizing their accumulation.[6]

  • Multi-step Telescoped Syntheses: Flow chemistry excels at integrating multiple reaction steps into a single, continuous process without the need for intermediate isolation and purification. This "telescoped" approach is particularly valuable for the synthesis of complex, highly functionalized pyrazoles.[7]

Application Note 1: Continuous Flow Synthesis of Celecoxib, a COX-2 Inhibitor

The nonsteroidal anti-inflammatory drug (NSAID) Celecoxib is a prime example of a blockbuster pharmaceutical whose synthesis has been significantly improved using flow chemistry.[8][9] The traditional batch synthesis involves a two-step process: a Claisen condensation followed by a cyclocondensation reaction.[9] This process often suffers from long reaction times and challenges in purification.[9]

Causality Behind the Flow Approach:

The translation of Celecoxib synthesis to a continuous flow process addresses these limitations directly. The key steps, Claisen condensation and cyclocondensation, are well-suited for flow reactors. The enhanced heat transfer in a flow reactor allows for higher reaction temperatures to be safely employed, drastically reducing reaction times.[9] Furthermore, the use of packed-bed reactors with solid-supported reagents or scavengers can streamline the work-up and purification process, a significant advantage over traditional batch methods.[8]

Experimental Workflow for Celecoxib Synthesis in Flow

reagent1 4-Methylacetophenone & Ethyl trifluoroacetate pump1 Syringe Pump A reagent1->pump1 reagent2 4-Sulfamidophenylhydrazine hydrochloride pump2 Syringe Pump B reagent2->pump2 mixer1 T-Mixer pump1->mixer1 mixer2 T-Mixer pump2->mixer2 reactor1 Heated Coil Reactor 1 (Claisen Condensation) mixer1->reactor1 reactor1->mixer2 reactor2 Heated Coil Reactor 2 (Cyclocondensation) mixer2->reactor2 bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

Caption: Workflow for the continuous synthesis of Celecoxib.

Detailed Protocol for Continuous Flow Synthesis of Celecoxib

Materials:

  • 4-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • 4-Sulfamidophenylhydrazine hydrochloride

  • Methanol

  • Flow chemistry system with two pumps, a T-mixer, two heated coil reactors, and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of 4-methylacetophenone and ethyl trifluoroacetate in methanol.

    • Solution B: Prepare a solution of sodium methoxide in methanol.

    • Solution C: Prepare a solution of 4-sulfamidophenylhydrazine hydrochloride in a suitable solvent.

  • Flow Setup and Reaction:

    • Pump Solution A and Solution B at a defined flow rate into a T-mixer.

    • The mixed stream is then directed into the first heated coil reactor for the Claisen condensation to form 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

    • The output from the first reactor is mixed with Solution C in a second T-mixer.

    • This new mixture enters the second heated coil reactor for the cyclocondensation reaction to form Celecoxib.

    • The product stream passes through a back-pressure regulator to maintain the system pressure and prevent solvent boiling.

    • The final product is collected at the outlet.

Quantitative Data Comparison: Batch vs. Flow Synthesis of Celecoxib

ParameterBatch SynthesisFlow SynthesisReference
Reaction Time 20 hours1 hour[9]
Yield 90%90-96%[9]
Safety Handling of bulk reagents, potential for thermal runawayReduced exposure to chemicals, enhanced temperature control[9]

Application Note 2: Safe and Efficient Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition in Flow

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a highly efficient method for constructing the pyrazole ring.[10] However, the hazardous nature of diazoalkanes, which can be explosive, often limits their application in traditional batch synthesis.[6]

Causality Behind the Flow Approach:

Flow chemistry offers a robust solution to this safety concern. By generating the diazo compound in situ and immediately consuming it in the subsequent cycloaddition step within a continuous flow stream, the accumulation of this hazardous intermediate is minimized.[6] This "just-in-time" generation and consumption is a key advantage of flow chemistry for handling reactive and unstable species. Furthermore, the high-pressure and high-temperature conditions achievable in flow reactors can significantly accelerate the cycloaddition reaction, often eliminating the need for catalysts that might be required in batch processes.[6]

Experimental Workflow for in situ Diazoalkane Generation and Cycloaddition

reagent_amine Fluorinated Amine pump1 Pump A reagent_amine->pump1 reagent_nitrite t-Butyl Nitrite pump2 Pump B reagent_nitrite->pump2 reagent_alkyne Alkyne pump3 Pump C reagent_alkyne->pump3 mixer1 T-Mixer pump1->mixer1 pump2->mixer1 mixer2 T-Mixer pump3->mixer2 reactor1 Heated Coil 1 (Diazo Formation) mixer1->reactor1 reactor1->mixer2 reactor2 Heated Coil 2 (Cycloaddition) mixer2->reactor2 bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

Caption: Telescoped flow synthesis of pyrazoles via in situ diazoalkane generation.

Detailed Protocol for Flow Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

Materials:

  • Appropriate amine precursor (e.g., a fluorinated amine)

  • tert-Butyl nitrite

  • Substituted alkyne

  • Suitable solvent (e.g., Dichloromethane)

  • Flow chemistry system with three pumps, two T-mixers, two heated coil reactors, and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Dissolve the amine precursor in the chosen solvent.

    • Solution B: Dissolve tert-butyl nitrite in the same solvent.

    • Solution C: Dissolve the alkyne in the same solvent.

  • Flow Setup and Reaction:

    • Pump Solution A and Solution B into the first T-mixer.

    • The resulting stream flows through the first heated coil reactor to facilitate the in situ formation of the diazoalkane.

    • The output from the first reactor, containing the freshly generated diazoalkane, is mixed with Solution C in the second T-mixer.

    • This mixture then enters the second heated coil reactor where the 1,3-dipolar cycloaddition occurs to form the pyrazole product.

    • The product stream is passed through a back-pressure regulator and collected.

Quantitative Data for Flow Synthesis of Various Pyrazoles

Alkyne SubstrateProduct YieldResidence TimeReference
Ethyl propiolate99%~30 min[6]
Phenylacetylene53-93%~30 min[6]
3-HexyneNot specifiedNot specified[11]

Application Note 3: Multi-step Continuous Flow Synthesis of Sildenafil (Viagra®) Analogs

The synthesis of complex drug molecules like Sildenafil, a phosphodiesterase-5 (PDE-5) inhibitor, often involves multiple synthetic steps.[12] Flow chemistry provides a powerful platform for integrating these steps into a continuous, automated process, significantly reducing manual operations and overall synthesis time.[13]

Causality Behind the Flow Approach:

A multi-step flow synthesis of Sildenafil analogs leverages several key advantages of the technology. The use of a solid-supported catalyst, such as sulphonated graphene oxide, in a packed-bed reactor allows for efficient catalysis and easy separation of the catalyst from the product stream.[13] Integrating subsequent reaction steps, such as sulphonation and amination, in-line eliminates the need for intermediate work-up and purification, leading to a highly efficient and atom-economical process.[13] The entire multi-step sequence can be performed in a single solvent, further enhancing the green credentials of the synthesis.[13]

Experimental Workflow for Multi-step Synthesis of a Sildenafil Analog

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Welcome to the Process R&D Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and process engineers tackling the scale-up production of 1-Methyl-3-(trifluoromethyl)-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and process engineers tackling the scale-up production of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol . This molecule is a privileged fluorinated scaffold, serving as a critical building block in the development of modern agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceuticals (e.g., kinase modulators) 1.

The standard industrial route involves a three-stage sequence: Knorr-type cyclization, C4-bromination, and metal-halogen exchange followed by oxidative hydroxylation. Below, we troubleshoot the most common scale-up bottlenecks.

Synthetic Workflow Overview

Synthesis_Workflow A 4-Ethoxy-1,1,1-trifluoro -3-buten-2-one B 1-Methyl-3-(trifluoromethyl) -1H-pyrazole A->B MeNHNH2 Regioselective Cyclization C 4-Bromo-1-methyl-3- (trifluoromethyl)-1H-pyrazole B->C NBS or Br2 C4-Bromination D 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-4-ol C->D 1. iPrMgCl·LiCl 2. B(OMe)3 3. H2O2 / NaOH

Fig 1: Three-step scale-up synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Section 1: Regioselective Pyrazole Core Formation

Q: During the cyclization of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine, we observe an unacceptable ratio of the 5-CF₃ isomer. How can we enrich the 3-CF₃ target? A: The condensation of unsymmetrical 1,3-dielectrophiles with methylhydrazine inherently produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole 2.

  • Causality & Fix: Regioselectivity is driven by the initial nucleophilic attack of the more nucleophilic nitrogen (NH₂) of methylhydrazine. To favor the 3-CF₃ isomer kinetically, perform the reaction under strictly controlled cryogenic addition (-10 °C to 0 °C) in a moderately polar solvent like MTBE. Because the 3-CF₃ and 5-CF₃ isomers have distinct boiling points, the most scalable purification strategy is to separate the enriched mixture via fractional distillation under reduced pressure.

Q: Methylhydrazine is highly toxic and its reaction is intensely exothermic. What are the scale-up safety protocols? A:

  • Causality & Fix: The exotherm is caused by rapid hydrazone formation followed by cyclization. On scale, never add the dielectrophile to neat methylhydrazine. Instead, utilize a dilute aqueous solution of methylhydrazine (e.g., 40% w/w) and dose it slowly into the enone solution 3. Utilize a jacketed reactor with active cooling and interlock the dosing pump to the internal temperature probe to automatically halt addition if T_int > 10 °C.

Section 2: C4-Bromination Scale-Up

Q: We are using NBS for the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, but the reaction stalls at 85% conversion. Pushing with heat causes degradation. A:

  • Causality & Fix: Bromination at the C4 position proceeds via electrophilic aromatic substitution. The strongly electron-withdrawing -CF₃ group deactivates the pyrazole ring, making the reaction sluggish. Stalling often occurs because the generated succinimide byproduct crashes out and coats the unreacted NBS.

  • Solution: Switch to a highly polar, aprotic solvent like DMF to maintain the solubility of all species, and use a slight excess of NBS (1.10 eq) at room temperature 2. For scales >10 kg, elemental bromine (Br₂) in acetic acid with a sodium acetate buffer is more atom-economical and avoids massive succinimide waste, provided you have adequate HBr scrubbing capabilities.

Section 3: Metal-Halogen Exchange & Oxidative Hydroxylation

Q: The lithiation of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole using n-BuLi requires -78 °C, which is too costly for our pilot plant. Can we avoid cryogenic conditions? A: Yes.

  • Causality & Fix: Traditional metal-halogen exchange with n-BuLi requires cryogenic temperatures to prevent ring-opening or nucleophilic attack on the -CF₃ group. By switching to Turbo Grignard (iPrMgCl·LiCl), the exchange can be conducted safely at -15 °C to 0 °C. The LiCl breaks up the polymeric aggregates of the Grignard reagent, significantly increasing its kinetic basicity and allowing the exchange to proceed efficiently at higher, pilot-friendly temperatures.

Q: The oxidation of the intermediate boronic ester to the 4-ol using H₂O₂/NaOH frequently triggers a thermal runaway. How do we control this? A:

  • Causality & Fix: The oxidation of carbon-boron bonds with hydrogen peroxide is highly exothermic (ΔH ≈ -250 kJ/mol).

  • Solution: Implement a strict feed-control strategy. The dosing rate must be directly coupled to the reactor's heat removal capacity. Follow the logic control loop below.

Oxidation_Control Start Oxidation Step: Addition of 30% H2O2 TempCheck Is internal T > 20°C? Start->TempCheck Pause Pause Addition & Max Jacket Cooling TempCheck->Pause Yes Proceed Continue Controlled Addition TempCheck->Proceed No Pause->TempCheck T drops < 15°C Quench Quench with Na2S2O3 Check Peroxide Strips Proceed->Quench Addition Complete

Fig 2: Logic control loop for managing the exothermic peroxide oxidation step.

Data Presentation: Impurity Profile & Mitigation

ImpurityOrigin / StepMitigation Strategy
1-Methyl-5-(trifluoromethyl)-1H-pyrazole Step 1: Regioisomer formation during cyclizationControl addition rate at <0 °C; separate via fractional distillation.
4,5-Dibromo-1-methyl-3-(trifluoromethyl)pyrazole Step 2: Over-brominationStrictly control NBS stoichiometry (1.10 eq); monitor via HPLC.
Des-bromo pyrazole Step 3: Incomplete borylation before quenchEnsure full metal-halogen exchange with Turbo Grignard before B(OMe)₃ addition.
Pyrazole-4-boronic acid Step 3: Incomplete oxidationEnsure sufficient H₂O₂ equivalents and adequate mixing time before workup.

Experimental Protocols (Self-Validating Systems)

Step 1: Regioselective Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • Preparation: Charge a glass-lined reactor with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) and methyl tert-butyl ether (MTBE) (5 vol). Cool the jacket to -10 °C.

  • Dosing: Slowly dose 40% aqueous methylhydrazine (1.05 eq) into the reactor. Interlock the dosing pump to the internal temperature probe to ensure T_int does not exceed 0 °C.

  • Cyclization: Once addition is complete, warm the reactor to 20 °C and stir for 4 hours. Validation: Do not proceed until complete consumption of the enone is verified by HPLC (<1% AUC).

  • Workup: Separate the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Perform fractional distillation under vacuum to separate the lower-boiling 3-CF₃ isomer from the 5-CF₃ isomer.

Step 2: C4-Bromination
  • Preparation: Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (4 vol).

  • Reaction: Add N-bromosuccinimide (NBS) (1.10 eq) in small portions, keeping the temperature below 25 °C. Stir at room temperature for 12 hours. Validation: Confirm <2% starting material via GC-MS before quenching.

  • Workup: Quench the reaction by pouring it into ice water (15 vol) containing 5% sodium bisulfite. Extract with ethyl acetate.

  • Purification: Wash the organic layer with water (3x) to remove DMF and succinimide, then concentrate to yield 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Step 3: Metal-Halogen Exchange and Oxidation
  • Grignard Formation: Dissolve 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous THF (10 vol) under nitrogen. Cool to -15 °C.

  • Exchange: Dropwise add iPrMgCl·LiCl (Turbo Grignard, 1.3M in THF, 1.1 eq) maintaining T_int < -5 °C. Stir for 1 hour.

  • Borylation: Add trimethyl borate, B(OMe)₃ (1.5 eq), in one portion. Stir for 1 hour at 0 °C, then warm to room temperature for 2 hours.

  • Oxidation: Cool the mixture to 0 °C. Add 2M NaOH (2.0 eq). Then, very slowly dose 30% H₂O₂ (3.0 eq), strictly maintaining T_int < 20 °C.

  • Quench: Stir for 2 hours. Validation: Verify peroxide consumption using KI-starch strips. If positive, quench with saturated aqueous Na₂S₂O₃ until strips read negative.

  • Isolation: Acidify with 2M HCl to pH 3. Extract with ethyl acetate, wash with brine, dry, and concentrate to afford the final product, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

References

  • Benchchem. "1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Overview of Trifluoromethylated Pyrazole Scaffolds)."1

  • ResearchGate. "A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." 2

  • Google Patents (EP 3317254 B1). "METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL." 3

Sources

Optimization

Technical Support Center: Chromatographic Separation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Isomers

Welcome to the technical support center dedicated to the chromatographic separation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol and its related isomers. The synthesis of substituted pyrazoles often results in a mixtu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic separation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol and its related isomers. The synthesis of substituted pyrazoles often results in a mixture of regioisomers, which can be notoriously difficult to separate due to their similar physicochemical properties.[1][2] This guide provides field-proven insights, step-by-step protocols, and troubleshooting advice to empower researchers, chemists, and drug development professionals to achieve high-purity separation of these valuable compounds.

The primary challenge in this separation arises from the potential formation of the 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol regioisomer during synthesis. The subtle differences in the electronic environment and steric hindrance between these isomers lead to very similar polarities, making their resolution by standard column chromatography a significant hurdle.[2] This document outlines a systematic approach to developing and optimizing a robust separation method.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should expect when synthesizing 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol?

A1: When synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines, the most common impurities are regioisomers.[2] In this case, the reaction of methylhydrazine with a 4,4,4-trifluoroacetoacetyl derivative can lead to two primary products: the desired 1,3,4-substituted pyrazole (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol) and the isomeric 1,5,4-substituted pyrazole (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol). The ratio of these isomers is dictated by the reaction conditions and the electronic and steric nature of the starting materials.[2][3]

Q2: Why is the separation of these pyrazole regioisomers so challenging?

A2: The difficulty lies in the minimal difference in their physical and chemical properties.[1] Both isomers possess the same molecular weight and functional groups (N-methyl, trifluoromethyl, and a hydroxyl group). The primary distinction is the position of the trifluoromethyl group relative to the N-methyl group on the pyrazole ring. This subtle structural change results in very similar polarities and solubility profiles, causing them to migrate at nearly the same rate on a chromatographic stationary phase, leading to co-elution or poor resolution.[1][2]

Q3: What is the most crucial first step in developing a separation method for these isomers?

A3: The indispensable first step is to perform a thorough methods development using Thin-Layer Chromatography (TLC) . TLC is a rapid and cost-effective way to screen various mobile phase (solvent) systems to find one that provides the best possible separation of your isomers.[2] If you cannot see a clear separation of spots on a TLC plate, you will not achieve separation on a flash chromatography column using that same solvent system.[1]

Q4: Which column chromatography technique is most suitable for this separation?

A4: The choice depends on the scale and required purity:

  • Flash Column Chromatography (Normal Phase): This is the workhorse method for preparative scale (>50 mg) separation and purification of regioisomers from a reaction mixture.[1][4] It is cost-effective and widely accessible. Silica gel is the most common stationary phase for this application.[1][2]

  • High-Performance Liquid Chromatography (HPLC): For analytical quantification or purification of very small quantities with high resolution, HPLC is superior.[1] Reverse-phase (C18) or normal-phase HPLC can be used. For separating enantiomers (which is not the primary concern for these regioisomers unless a chiral center is present elsewhere), specialized chiral stationary phases (CSPs) would be necessary.[5][6]

Q5: What are the recommended stationary and mobile phases for flash chromatography of these isomers?

A5:

  • Stationary Phase: Standard silica gel (230-400 mesh) is the most effective and common choice for separating pyrazole regioisomers.[1]

  • Mobile Phase (Eluent): Since the isomers are polar, a non-polar solvent system with a polar modifier is required. The key is to start with low polarity and gradually increase it. A mixture of hexanes (or petroleum ether) and ethyl acetate is the most common starting point.[7][8] Begin by testing different ratios on TLC (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate). Sometimes, adding a small amount of a more polar solvent like methanol or a few drops of acetic acid can improve peak shape and resolution, but this should be done cautiously as it can also lead to band broadening.

Q6: How can I visualize the separated isomers on a TLC plate and during column fractionation?

A6: Pyrazole rings often absorb UV light due to their aromatic nature. The primary method for visualization is using a TLC plate with a fluorescent indicator (F254) and viewing it under a UV lamp at 254 nm. The compounds will appear as dark spots. Additionally, staining the TLC plate with a potassium permanganate (KMnO₄) solution can be effective, as the hydroxyl group on the pyrazole ring can be oxidized, resulting in a yellow spot on a purple background.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during the chromatographic separation.

Problem Potential Cause(s) Recommended Solution(s)
Complete Co-elution (Isomers do not separate at all) Inappropriate Mobile Phase Polarity: The chosen solvent system is either too polar (eluting everything quickly) or not selective enough.Re-optimize with TLC: Screen a wider range of solvent systems. Try a shallower polarity gradient. For example, instead of switching from 10% to 20% ethyl acetate in hexanes, try 10%, 12%, 14%, etc. Consider a different solvent system, such as Dichloromethane/Methanol.[1][2]
Column Overload: Too much sample was loaded onto the column for its size.Reduce Sample Load: As a rule of thumb, use a sample-to-silica ratio of 1:30 to 1:100 by weight. For difficult separations, a higher ratio (e.g., 1:100) is better.
Poor Resolution (Broad, overlapping peaks) Poor Column Packing: Channels or cracks in the silica bed lead to uneven solvent flow and band broadening.Repack the Column: Ensure you pack the column as a uniform slurry to avoid air bubbles and cracks. Tapping the column gently as the silica settles can help create a more homogenous bed.
Sample Loaded in a Strong Solvent: Dissolving the sample in a solvent that is too polar (e.g., pure ethyl acetate) can cause it to spread out into a wide band at the top of the column before separation begins.Use Dry Loading: Adsorb your crude sample onto a small amount of silica gel. After evaporating the solvent, load the resulting dry powder onto the top of your column. This technique often leads to significantly better resolution for challenging separations.[1]
Significant Peak Tailing Secondary Interactions with Silica: The slightly acidic nature of silica gel can interact with the basic nitrogen atoms of the pyrazole ring, causing tailing.Add a Modifier: Add a small amount (0.1-1%) of a competitive base like triethylamine (TEA) or a few drops of acetic acid to the mobile phase. This can mask the active sites on the silica and improve peak shape. Always test this on TLC first.[9]
Low Compound Recovery Compound is Irreversibly Adsorbed: The compound may be too polar for the chosen system and is sticking permanently to the silica gel.Increase Eluent Polarity: After eluting your desired isomer, flush the column with a much more polar solvent (e.g., 10% Methanol in Ethyl Acetate) to recover any strongly bound material.
Compound Degradation: Some sensitive compounds can degrade on the acidic surface of silica gel.Use Neutral or Deactivated Silica: If you suspect degradation, consider using deactivated (neutral) silica gel or alumina. Alternatively, work quickly and keep the column cold to minimize the compound's contact time with the stationary phase.[1]

Visual Workflow and Data

Method Development and Troubleshooting Workflow

The following diagram outlines the logical workflow for developing a separation method and troubleshooting common issues.

SeparationWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution & Troubleshooting cluster_outcome Phase 3: Outcome Start Crude Reaction Mixture TLC TLC Analysis with various Hexane:Ethyl Acetate ratios Start->TLC Decision Adequate Separation? (ΔRf > 0.1) TLC->Decision Decision->TLC No, Optimize Solvents Column Run Flash Column Chromatography Decision->Column Yes Analysis Analyze Fractions by TLC Column->Analysis Combine Combine Pure Fractions Analysis->Combine Good Separation Problem Identify Problem Analysis->Problem Poor Separation Success Pure Isomer Isolated Combine->Success Troubleshoot Consult Troubleshooting Guide: - Adjust Mobile Phase - Use Dry Loading - Repack Column Problem->Troubleshoot Troubleshoot->Column Implement Solution

Caption: Workflow for pyrazole isomer separation.

Recommended TLC Solvent Systems for Screening
System IDSolvent ASolvent BRatio (A:B)PolarityRecommended Use
SS-1HexanesEthyl Acetate9:1LowInitial screen for less polar compounds.
SS-2HexanesEthyl Acetate4:1Low-MediumGood starting point for many pyrazole separations.[8]
SS-3HexanesEthyl Acetate1:1MediumFor more polar isomers that show low Rf in SS-2.
SS-4DichloromethaneMethanol98:2Medium-HighAlternative system if acetate-based solvents fail.
SS-5TolueneAcetone8:2MediumAnother alternative with different selectivity.

Experimental Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (0.5 mL) of a volatile solvent like dichloromethane or ethyl acetate.

  • Spot Plate: Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates (with F254 indicator).

  • Develop Plates: Place each TLC plate in a developing chamber containing a different solvent system from the table above (e.g., SS-1, SS-2, SS-3). Ensure the chamber is saturated with solvent vapor.

  • Elute: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Calculate Rf: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select System: The ideal solvent system is one that moves all spots off the baseline and shows the largest difference in Rf values (ΔRf) between the two target isomers. A ΔRf of at least 0.1 is desirable for good separation on a column.

Protocol 2: Preparative Flash Column Chromatography

This protocol assumes a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) has been identified via TLC.

  • Column Preparation:

    • Select a glass column of appropriate size for your sample amount (e.g., a 40g silica column for 400mg - 1g of crude material).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc).[1]

    • Pour the slurry into the column and use gentle air pressure or tapping to pack it into a uniform bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude mixture (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add 2-3 times the weight of silica gel (1-1.5 g) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the powder to the top of the packed silica bed, creating a thin, even layer.

    • Gently add a protective layer of sand (approx. 1 cm) on top of your sample layer.

  • Elution and Fractionation:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply positive air pressure to begin eluting the column at a steady flow rate (e.g., 5-10 cm/min).[1]

    • Collect the eluent in a series of numbered test tubes or flasks (fractions).

    • As the separation progresses, you can gradually increase the polarity of the mobile phase (gradient elution) to elute the more strongly adsorbed isomer.

  • Monitoring:

    • Spot every few fractions onto a TLC plate to monitor the separation.

    • Develop the TLC plate with the same solvent system used for the initial method development.

    • Identify which fractions contain each pure isomer.

  • Post-Processing:

    • Combine the pure fractions of each isomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compounds.[1]

    • Verify the purity and identity of each isolated isomer using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Wiley Online Library. Available at: [Link]

  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. Available at: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link]

  • METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. European Patent Office. Available at: [Link]

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. World Intellectual Property Organization.
  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Google Patents.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Available at: [Link]

  • Nouveau procédé de préparation de 1-méthyl-3-(trifluorométhyl)-1h-pyrazol-5-ol. Google Patents.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Recitation notes for experiment # 16 column chromatography. CUNY. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Available at: [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. SciSpace. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Post-Synthesis Purification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult on the isolation and purification of heavily functionalized fluorinated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

As a Senior Application Scientist, I frequently consult on the isolation and purification of heavily functionalized fluorinated heterocycles. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6) [1] is a critical nucleophilic building block. It is prominently utilized in Mitsunobu reactions to synthesize advanced pharmacophores, including potent monoacylglycerol lipase (MAGL) inhibitors[2].

Achieving >99% purity post-synthesis requires moving beyond generic workups. You must exploit the unique electronic and steric properties of the pyrazole core. This guide provides field-proven, self-validating troubleshooting strategies and protocols to resolve common post-synthesis impurities.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: My crude product contains a significant amount of the 1,5-regioisomer. Why does this form, and how can I separate it from the desired 1,3-isomer? The Causality: The synthesis of trifluoromethyl pyrazoles via the cyclization of fluorinated dicarbonyl equivalents with methylhydrazine frequently yields a mixture of 1,3- and 1,5-regioisomers[3][4]. The 1,5-isomer (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol) places the bulky trifluoromethyl (-CF₃) group directly adjacent to the N-methyl (-CH₃) group. This causes severe steric repulsion, disrupting the molecule's planarity and its ability to pack tightly into a crystal lattice. The Solution: Because of this steric clash, the 1,5-isomer is significantly more soluble in non-polar solvents and exhibits a higher Rf​ value on silica gel. You can easily separate them using selective recrystallization from a toluene/heptane gradient (see Protocol B), where the less hindered 1,3-isomer preferentially precipitates.

Q2: I suspect residual methylhydrazine in my product. How do I remove this genotoxic impurity (GTI)? The Causality: Unreacted methylhydrazine is a common byproduct in pyrazole synthesis and is strictly regulated as a GTI. While water-soluble, it often remains trapped in the organic phase during standard aqueous workups due to hydrogen bonding with the pyrazole's C4-hydroxyl group. The Solution: Implement a strictly acidic aqueous wash (1M HCl) during your initial organic extraction. The acid protonates the hydrazine to form a highly polar chloride salt, breaking the hydrogen bond complex and forcing the impurity entirely into the aqueous waste stream.

Q3: The isolated product is deeply colored (yellow/brown) instead of off-white. What causes this, and how do I polish it? The Causality: Coloration typically arises from trace over-oxidation byproducts or transition metal residues if a catalyzed borylation/oxidation route was utilized. The Solution: Exploit the acidity of the C4-OH group. The strongly electron-withdrawing -CF₃ group at C3 increases the acidity of the hydroxyl proton. By performing an acid-base extraction using 0.5M NaOH, you can selectively pull the target compound into the aqueous phase as a sodium salt, leaving the neutral, colored organic impurities behind[5].

Part 2: Logical Relationships & Workflows

To master the purification of this compound, you must visualize how its structural properties dictate its behavior during isolation.

Logic Isomer13 1,3-Isomer (Target) CF3 at C3, CH3 at N1 Steric13 Low Steric Hindrance Optimal Crystal Packing Isomer13->Steric13 Isomer15 1,5-Isomer (Impurity) CF3 at C5, CH3 at N1 Steric15 High Steric Hindrance (CF3 clashes with N-CH3) Isomer15->Steric15 Prop13 Lower Rf on Silica Higher Melting Point Steric13->Prop13 Prop15 Higher Rf on Silica Lower Melting Point Steric15->Prop15

Caption: Causality between regioisomer structure, steric hindrance, and physicochemical properties.

Workflow Crude Crude Reaction Mixture (Isomers & Byproducts) AcidWash 1M HCl Wash (Removes Hydrazine) Crude->AcidWash BaseExt 0.5M NaOH Extraction (Extracts C4-OH as Salt) AcidWash->BaseExt OrgDiscard Organic Phase (Neutral Impurities) BaseExt->OrgDiscard Discard Acidify Acidify to pH 3 (Precipitates Product) BaseExt->Acidify Aqueous Phase Cryst Recrystallization (Separates Regioisomers) Acidify->Cryst Pure Pure 1-Methyl-3-(CF3)- 1H-pyrazol-4-ol Cryst->Pure

Caption: Workflow for the isolation and purification of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Part 3: Quantitative Data & Solvent Selection

Table 1: Physicochemical Properties & Chromatographic Behavior

Property1,3-Isomer (Target)1,5-Isomer (Impurity)Mechanistic Causality
Steric Hindrance LowHighProximity of -CF₃ at C5 to the N1-CH₃ group in the 1,5-isomer.
TLC Rf​ (Hex/EtOAc 7:3) ~0.35~0.55Steric bulk in the 1,5-isomer shields the polar core, reducing silica interaction.
Melting Point HigherLowerThe 1,5-isomer's distorted planarity disrupts crystal lattice packing efficiency.

Table 2: Recommended Solvent Systems for Purification

OperationSolvent SystemPurpose / Mechanism
Acid-Base Extraction EtOAc / 0.5M NaOHSelectively deprotonates the acidic C4-OH to a water-soluble sodium salt[5].
Hydrazine Wash DCM / 1M HClProtonates residual methylhydrazine to a highly polar, water-soluble chloride salt.
Recrystallization Toluene / HeptaneSelectively precipitates the less sterically hindered 1,3-isomer.

Part 4: Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction (Chemical Purity Polish)

This protocol removes neutral organic impurities, unreacted starting materials, and trace colorants.

  • Self-Validation Check: The product must fully dissolve into the aqueous phase at pH 10 and precipitate completely at pH 3. If an emulsion forms during extraction, the organic phase contains highly polar, non-ionizable impurities that require prior filtration through a Celite pad.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude pyrazole mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Deprotonation: Add 100 mL of 0.5M NaOH (aq). Stir vigorously for 15 minutes. The C4-OH is deprotonated, migrating the target compound into the aqueous phase.

  • Phase Separation: Transfer to a separatory funnel and separate the layers. Discard the organic layer.

  • Washing: Wash the aqueous layer with 50 mL of Dichloromethane (DCM) to strip away any residual trace organic impurities. Discard the DCM wash.

  • Reprotonation: Place the aqueous phase in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 3.0. The target compound will precipitate as a fine off-white solid.

  • Isolation: Extract the acidified aqueous phase with 2 x 75 mL EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemically pure (but potentially isomerically mixed) product.

Protocol B: Regioisomer Separation via Recrystallization

This protocol isolates the 1,3-isomer from the 1,5-isomer based on differential crystal lattice energies.

  • Self-Validation Check: Submit the mother liquor (filtrate) for ¹⁹F-NMR analysis. You should observe a massive enrichment of the 1,5-isomer signal, confirming that the 1,3-isomer has selectively precipitated.

Step-by-Step Methodology:

  • Dissolution: Suspend the chemically pure product from Protocol A in 50 mL of Toluene. Heat to 80°C with stirring until the solid is completely dissolved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise until the solution becomes slightly turbid (cloudy). Immediately add 1-2 mL of Toluene just until the solution clears again.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed over 4 hours. Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 2 hours to maximize yield.

  • Filtration: Filter the resulting crystals via a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Heptane. Dry the crystals under high vacuum at 40°C to constant weight.

Sources

Optimization

Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis

Welcome to the Advanced Synthesis Support Center. Pyrazoles are ubiquitous pharmacophores in medicinal chemistry, but their de novo construction—most notably via the classical Knorr cyclocondensation—frequently suffers f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Pyrazoles are ubiquitous pharmacophores in medicinal chemistry, but their de novo construction—most notably via the classical Knorr cyclocondensation—frequently suffers from poor regioselectivity[1]. This guide is engineered for drug development professionals and synthetic chemists to troubleshoot, optimize, and redesign pyrazole ring formation workflows using field-validated, self-correcting methodologies.

Diagnostic Workflow: Selecting the Right Synthetic Strategy

Before diving into specific troubleshooting steps, use the diagnostic decision tree below to identify the optimal synthetic route based on your starting materials and target substitution pattern.

G Start Start: Pyrazole Synthesis Regioselectivity Issue Q1 Are you using an unsymmetrical 1,3-diketone? Start->Q1 Sol1 Switch to Enaminone or Acetal Surrogate Q1->Sol1 Yes Q2 Synthesizing fully substituted (tetrasubstituted) pyrazoles? Q1->Q2 No Sol2 Use 1,3-Dipolar Cycloaddition (e.g., ENAC) Q2->Sol2 Yes Q3 Need late-stage modification of existing pyrazole? Q2->Q3 No Sol3 Direct C-H Functionalization (Pd/Ru Catalysis) Q3->Sol3 Yes

Diagnostic workflow for resolving pyrazole regioselectivity based on substrate and target.

FAQ & Troubleshooting Guides
Issue 1: The Knorr Condensation yields an inseparable 1:1 mixture of 1,3- and 1,5-isomers.

Q: Why does the condensation of my unsymmetrical 1,3-diketone with an arylhydrazine consistently result in a mixture of regioisomers, and how can I force it to favor the 1,5-isomer?

The Causality: In a standard unsymmetrical 1,3-diketone, the two electrophilic carbonyl carbons often share similar partial positive charges and steric environments[2]. When an unsymmetrical hydrazine (e.g., phenylhydrazine) is introduced, the primary amine (–NH₂) can attack either carbonyl with nearly equal probability[1]. Because the activation energies for both tetrahedral intermediates are nearly identical, the reaction yields a statistical mixture of 1,3- and 1,5-disubstituted pyrazoles[2].

The Solution: You must break the electronic symmetry of the electrophile. By converting the 1,3-diketone into an enaminone (a 1,3-dicarbonyl surrogate), you introduce a dimethylamino group that strongly donates electrons via resonance[3]. This deactivates the adjacent carbon toward nucleophilic attack. Consequently, the hydrazine's most nucleophilic nitrogen will exclusively undergo a 1,4-addition to the protonated enaminone, dictating absolute regiocontrol[3].

Quantitative Impact on Regioselectivity:

Substrate TypeReagents & ConditionsMajor ProductMinor ProductRegioisomeric Ratio (1,5 : 1,3)
Unsymmetrical 1,3-DiketoneArylhydrazine, EtOH, Reflux1-Aryl-5-alkylpyrazole1-Aryl-3-alkylpyrazole~ 55 : 45
Enaminone Surrogate Arylhydrazine, EtOH, H⁺, Reflux 1-Aryl-5-alkylpyrazole 1-Aryl-3-alkylpyrazole > 99 : 1
Fluorinated 1,3-DiketoneArylhydrazine, AgOTf (cat.), RT3-CF₃-pyrazole5-CF₃-pyrazole95 : 5

(Data synthesized from standard enaminone surrogate behaviors[3] and silver-catalyzed fluorinated diketone condensations[2]).

Validated Protocol: Enaminone-Based Regioselective Synthesis

  • Preparation of Enaminone: React your starting methyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) in anhydrous toluene. Reflux for 12 hours. Remove the solvent under reduced pressure to isolate the enaminone.

  • Hydrazine Addition: Dissolve the enaminone (1.0 equiv) and the arylhydrazine hydrochloride (1.1 equiv) in a solvent mixture of water, methanol, and triethylamine (3:3:1) or ethanol[3].

  • Acidic Activation: Ensure a slightly acidic environment (or rely on the hydrochloride salt) to protonate the enaminone, which is critical for facilitating the initial 1,4-addition of the hydrazine[3].

  • Cyclization: Reflux the mixture for 4–6 hours. The reaction proceeds via the elimination of dimethylamine to form an enhydrazine intermediate, followed by intramolecular cyclization[3].

  • Isolation: Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography to isolate the pure 1,5-disubstituted pyrazole.

Mechanism N1 Enaminone + Arylhydrazine N2 1,4-Addition of NH2 to protonated enaminone N1->N2 H+ Catalysis N3 Elimination of Dimethylamine (Enhydrazine intermediate) N2->N3 - HN(CH3)2 N4 Intramolecular Cyclization (Attack on Carbonyl) N3->N4 N5 1-Aryl-5-substituted Pyrazole (Exclusive Regioisomer) N4->N5 - H2O

Mechanistic pathway of enaminone-hydrazine condensation dictating exclusive 1,5-regioselectivity.

Issue 2: Steric clashes prevent the formation of 1,3,4,5-tetrasubstituted pyrazoles.

Q: I am trying to synthesize a fully substituted pyrazole, but the condensation approach is failing. The starting materials degrade before the ring closes. What is the most robust alternative?

The Causality: Classical condensation requires the nucleophile to access highly sterically encumbered carbonyls. As substitution increases (especially at the C4 position), the activation energy required to form the tetrahedral intermediate drastically increases, leading to competitive side reactions or starting material degradation[4].

The Solution: Transition from a condensation paradigm to a 1,3-Dipolar Cycloaddition , specifically the Eliminative Nitrilimine-Alkene Cycloaddition (ENAC)[4]. By generating a nitrilimine dipole in situ from a hydrazonyl chloride and reacting it with an enaminone (acting as a dipolarophile), you bypass the steric clashes of tetrahedral intermediates. The subsequent elimination of the amine restores aromaticity and locks in the regiochemistry[4].

Validated Protocol: Eliminative Nitrilimine-Alkene Cycloaddition (ENAC)

  • Setup: In a 50 mL two-necked round-bottom flask, combine the enaminone (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv)[4].

  • Solvent: Add a solvent mixture, such as /H₂O (9:1 v:v) or standard DMF (12 mL)[4].

  • Dipole Generation: Add the hydrazonyl chloride (1.3 equiv) to the mixture. The base (K₂CO₃) dehydrohalogenates the hydrazonyl chloride in situ to form the highly reactive nitrilimine dipole[4].

  • Cycloaddition: Heat the reaction at 50 °C. The nitrilimine undergoes a highly regioselective [3+2] cycloaddition with the enaminone dipolarophile[4].

  • Aromatization: The unstable intermediate pyrazoline spontaneously eliminates a secondary amine, driving the reaction forward to achieve the stable, aromatic tetrasubstituted pyrazole[4].

  • Workup: Extract with dichloromethane (3 × 10 mL), wash with saturated aqueous NH₄Cl (3 × 10 mL), dry over anhydrous Na₂SO₄, and evaporate under vacuum to yield the product with regioisomeric ratios up to 97:3[4].

Issue 3: De novo synthesis is incompatible with my late-stage functional groups.

Q: How can I achieve regioselective modification of an already formed pyrazole core without rebuilding the ring from scratch?

The Causality: Building the pyrazole ring de novo in the presence of highly complex, sensitive appendages often fails due to incompatible functional groups reacting with the strongly nucleophilic hydrazines or electrophilic dicarbonyls[5].

The Solution: Leverage transition-metal-catalyzed direct C-H functionalization [5]. Because the pyrazole ring possesses inherent electronic biases (C4 is the most electron-rich and prone to electrophilic attack, while C5 is highly susceptible to directed metalation), you can regioselectively arylate or halogenate a pre-formed pyrazole. For example, Pd-catalyzed or Ru-catalyzed cross-coupling allows for regioselective arylation at the C5 position when directed by an N1 substituent, completely bypassing the regioselectivity issues of ring-forming condensations[5].

References
  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. Available at: [Link]

  • MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4745. Available at:[Link]

  • National Center for Biotechnology Information (PMC). (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Pharmaceuticals, 16(2), 231. Available at:[Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6466. Available at:[Link]

  • American Chemical Society. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry, 87(1), 388-398. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Addressing Solvent Effects on the Regioselectivity of Pyrazole Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into one of the most persistent challenges in heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in pyrazole synthesis. We will move beyond simple protocols to explore the underlying mechanistic principles, with a specific focus on the powerful and often decisive role of the solvent.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when dealing with regioisomers in pyrazole synthesis.

Q1: What exactly are regioisomers in the context of pyrazole synthesis, and why is their selective formation so critical?

A1: In pyrazole synthesis, particularly the common Knorr synthesis which involves reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers that differ only in the placement of substituents on the pyrazole ring.[1][2] For instance, reacting 1-phenyl-1,3-butanedione with methylhydrazine can produce two distinct products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.[1]

The control of this regiochemistry is paramount because different regioisomers, despite having the same molecular formula, can possess dramatically different biological activities, toxicological profiles, and physicochemical properties.[1][2] For any application in drug development or materials science, achieving a single, pure regioisomer is not just a matter of efficiency—it is a regulatory and functional necessity.[2]

Q2: What are the primary chemical factors that govern which regioisomer is formed in a Knorr-type pyrazole synthesis?

A2: The regiochemical outcome is dictated by a delicate interplay of several factors related to the reactants and the reaction environment.[3] The initial, and often irreversible, nucleophilic attack of a nitrogen atom from the hydrazine onto one of the two carbonyl carbons of the 1,3-dicarbonyl compound determines the final substitution pattern.[4] The key influencing factors are:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl skeleton will render the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[1][5]

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach of the nucleophile. The initial attack will preferentially occur at the less sterically hindered carbonyl group.[1][6]

  • Reaction Conditions: This is a crucial and often tunable factor. The choice of solvent, the pH (acidic, basic, or neutral conditions), and temperature can significantly alter the reaction pathway and, consequently, the regioisomeric ratio.[1][3][5]

Q3: You mentioned reaction conditions. Can the choice of solvent truly have a dramatic impact on the regioselectivity?

A3: Absolutely. The solvent is not merely an inert medium for the reaction; it can actively participate in the reaction mechanism through stabilization of intermediates and transition states. Its role is one of the most powerful tools a chemist has to control regioselectivity.[5][7]

The most striking example is the use of fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[8] While traditional polar protic solvents like ethanol frequently yield difficult-to-separate mixtures of regioisomers, switching to a fluorinated alcohol can dramatically shift the equilibrium to favor the formation of a single isomer, sometimes exclusively.[5][8] These solvents are believed to exert their influence through unique hydrogen-bonding capabilities that selectively stabilize one of the competing reaction pathways.[5] In contrast, aprotic dipolar solvents like DMF or DMAc have also been shown to provide better yields and regioselectivity compared to ethanol, especially when using hydrazine hydrochloride salts.[9]

Q4: What is the proposed mechanism for the high regioselectivity observed in fluorinated alcohol solvents?

A4: While the precise mechanism is a subject of ongoing study, the prevailing hypothesis centers on the unique hydrogen-bonding properties of fluorinated alcohols.[5] These solvents are strong hydrogen-bond donors but poor acceptors. It is proposed that they form a network of hydrogen bonds with the reaction intermediates. This selective solvation can stabilize the transition state leading to one regioisomer more effectively than the other, thereby lowering its activation energy and making that pathway kinetically favored. This effect is potent enough to overcome the inherent electronic and steric preferences of the substrates, forcing the reaction down a single, desired path.[8]

Q5: How can I definitively determine the structure of my synthesized pyrazole to know which regioisomer I have?

A5: Unambiguous structural characterization is essential. While ¹H and ¹³C NMR will show two distinct sets of peaks if a mixture is present, assigning the correct structure to each set of peaks requires more advanced techniques.[5] The most reliable and definitive method is 2D Nuclear Overhauser Effect Spectroscopy (NOESY) .[5] This NMR experiment detects the spatial proximity of protons. By observing a NOE correlation between a proton on the N-substituent and the protons of a substituent at the C5 position of the pyrazole ring, you can unequivocally confirm the regiochemistry.

Troubleshooting Guides

This section provides structured advice for common experimental problems related to regioselectivity.

Issue 1: My reaction produces a poor mixture of regioisomers (e.g., close to 1:1).

  • Problem: The intrinsic steric and electronic differences between the two carbonyl groups in your substrate are insufficient to direct the reaction under the current conditions. The activation energies for the two competing pathways are nearly identical.

  • Troubleshooting Workflow:

G start Start: Poor Regioisomeric Ratio Obtained solvent_check Are you using a standard solvent (e.g., EtOH, MeOH)? start->solvent_check switch_solvent Action: Switch to a fluorinated alcohol (TFE or HFIP). solvent_check->switch_solvent Yes ph_check Have you investigated the effect of pH? solvent_check->ph_check No switch_solvent->ph_check adjust_ph Action: Screen catalytic acid (e.g., AcOH, HCl) and base (e.g., NaOAc). ph_check->adjust_ph No temp_check Does optimizing solvent/pH still yield a mixture? ph_check->temp_check Yes adjust_ph->temp_check adjust_temp Action: Vary temperature (e.g., 0°C, RT, reflux) to assess kinetic vs. thermodynamic control. temp_check->adjust_temp Yes end_success Problem Solved: High Regioselectivity Achieved temp_check->end_success No adjust_temp->end_success end_fail Consider Alternative Strategy: - Modify starting materials - Use 1,3-dicarbonyl surrogates adjust_temp->end_fail

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials strongly favor the formation of the unwanted product under all tested conditions.

  • Solutions:

    • Re-evaluate Starting Materials: If feasible, modify the substituents on your 1,3-dicarbonyl or hydrazine. For example, introducing a bulkier group can force the reaction down the alternative, less-hindered pathway.[2]

    • Protecting Group Strategy: In certain cases, one of the reactive carbonyls can be selectively protected (e.g., as a ketal), forcing the initial reaction to occur at the unprotected site. Subsequent deprotection and cyclization would then yield the desired isomer.[1]

    • Alternative Synthetic Routes: The Knorr synthesis may not be the optimal route. Consider alternatives like reactions of α,β-unsaturated ketones or 1,3-dipolar cycloadditions, which may offer different or superior regiochemical control.[10]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixed-isomer batch has been produced, and a pure sample is required for subsequent steps or analysis.

  • Solutions:

    • Flash Column Chromatography: This is the most common method for separating pyrazole regioisomers.[1] Careful selection of the eluent system (e.g., gradients of hexane/ethyl acetate) is critical. Run analytical TLC plates first to identify a solvent system that provides good separation (ΔRf > 0.2).

    • Fractional Recrystallization: If the isomers are solid and have different solubilities in a particular solvent, this can be a highly effective and scalable purification technique. Experiment with a range of solvents to find one that preferentially crystallizes the desired isomer, leaving the other in the mother liquor.[1]

Data Presentation: The Impact of Solvent on Regioisomeric Ratio

The following table summarizes quantitative data from studies on the reaction of a 1,3-diketone with methylhydrazine, demonstrating the powerful effect of fluorinated alcohol solvents on regioselectivity.

1,3-Dicarbonyl SubstrateSolventRegioisomer A : B RatioReference
1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedioneEthanol (EtOH)50 : 50[8]
1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione2,2,2-Trifluoroethanol (TFE)>99 : 1[8]
1-phenyl-1,3-butanedioneEthanol (EtOH)65 : 35[5]
1-phenyl-1,3-butanedione1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95 : 5[5]

Regioisomer A is the N-methyl pyrazole formed by initial attack at the carbonyl adjacent to the trifluoromethyl/phenyl group. Regioisomer B is formed by attack at the other carbonyl.

Mechanistic Visualization: Competing Reaction Pathways

The regioselectivity of the Knorr pyrazole synthesis is determined at the very first step. The choice of solvent can stabilize one transition state over the other, effectively creating a lower-energy pathway for the desired product.

Caption: Solvent-mediated control of regioselectivity in Knorr pyrazole synthesis.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Regioselectivity using a Fluorinated Solvent

This protocol provides a robust starting point for leveraging fluorinated solvents to achieve high regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv)

  • Substituted hydrazine (1.1 mmol, 1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (0.2 M solution)

  • Round-bottom flask with stir bar

  • Standard workup and purification reagents (ethyl acetate, water, brine, silica gel)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in the chosen fluorinated solvent (HFIP or TFE) to make a ~0.2 M solution.[2]

  • Hydrazine Addition: While stirring at room temperature, add the substituted hydrazine (1.1 equiv) to the solution.[5] If the hydrazine is a salt (e.g., hydrochloride), a mild base may be required.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.[2]

  • Workup: Once the reaction is complete, remove the fluorinated solvent under reduced pressure using a rotary evaporator.[5]

  • Extraction: Perform a standard aqueous workup by dissolving the residue in ethyl acetate and washing sequentially with water and brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired regioisomer.[5]

  • Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and 2D NOESY experiments.

References

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • BenchChem. (2025). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • Semantic Scholar. Modern Approaches to the Synthesis of Pyrazoles (A Review).
  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.
  • ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
  • Taylor & Francis. (2021, July 16). Green Methods for the Synthesis of Pyrazoles: A Review.
  • BenchChem. (2025). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles.
  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • RSC Publishing. Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles.
  • College of Science. (2025, May 14). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support.
  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
  • Research India Publications. UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • ResearchGate. Synthesis, computational and biological study of pyrazole derivatives.
  • PMC. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
  • Knorr Pyrazole Synthesis.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
  • Reddit. (2019, May 26). Polar aprotic, polar protic and non polar solvents?.
  • Who we serve. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • Organic Syntheses Procedure. 4.
  • ACS Publications. (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • Reddit. (2022, June 4). Regioselectivity of pyrazole bromination.

Sources

Optimization

Technical Support Center: Troubleshooting Protodeboronation in Pyrazolylboronic Ester Cross-Couplings

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling (SMC) of pyrazolylboronic acids and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling (SMC) of pyrazolylboronic acids and esters. Heteroaryl boronates, particularly 3-pyrazolyl and 4-pyrazolyl derivatives, are notoriously susceptible to protodeboronation—the premature cleavage of the carbon-boron bond[1].

This guide provides field-proven mechanistic insights, troubleshooting workflows, and self-validating protocols to suppress this side reaction and maximize your cross-coupling yields.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do my pyrazolylboronic esters undergo rapid protodeboronation compared to standard phenylboronic acids? A: Protodeboronation is driven by base-mediated hydrolysis. During SMC, the base coordinates to the boron atom to form a reactive boronate complex (e.g., [HetAr−B(OH)3​]− ). For pyrazoles, the adjacent electronegative nitrogen atoms stabilize the resulting carbanion-like intermediate upon C-B bond cleavage. This significantly lowers the activation energy for protodeboronation. If the subsequent transmetalation step is slower than this hydrolysis, the boronate is consumed, yielding the degraded pyrazole (Ar-H) instead of the desired coupled product[1].

Q2: How does the choice of palladium catalyst influence protodeboronation? A: The lifetime of the activated boronate complex in the basic reaction medium dictates the extent of degradation. If oxidative addition of the aryl halide to the Pd(0) species is sluggish (often the turnover-limiting step for electron-rich aryl halides), the boronate sits unreacted and degrades[2]. By utilizing highly active, sterically demanding precatalysts (such as XPhos Pd G3), you accelerate oxidative addition and transmetalation, effectively outcompeting the protodeboronation pathway[3].

Q3: Can I avoid protodeboronation by changing the boronate species? A: Yes. Masked boronates act as "slow-release" or pre-activated nucleophiles. For example, Methyliminodiacetic acid (MIDA) boronates are inert to anhydrous cross-coupling but slowly release the active boronic acid under mild aqueous basic conditions, keeping its steady-state concentration low[4][5]. Alternatively, lithium triisopropyl borates (LTBs) are tetracoordinate species that are highly stable against protodeboronation and can be used directly in SMC without prior deprotection[6].

Section 2: Mechanistic Pathway & Troubleshooting Workflow

To effectively troubleshoot, one must understand the competing kinetic pathways in the reaction vessel.

Pathway A Pyrazolylboronic Ester + Base + H2O B Activated Boronate Complex [HetAr-B(OH)3]- A->B Base Activation C Protodeboronation (Side Reaction) B->C Slow Catalytic Cycle High H2O D Transmetalation with Ar-Pd(II)-X B->D Fast Oxidative Addition (e.g., XPhos Pd G3) F Degraded Pyrazole (HetAr-H) C->F C-B Cleavage E Reductive Elimination (Cross-Coupled Product) D->E Product Formation

Figure 1: Competing pathways of transmetalation and protodeboronation in Suzuki-Miyaura couplings.

If you observe high levels of the degraded pyrazole mass ( [M−Bpin+H]+ ) via LC-MS, follow the decision matrix below to adjust your reaction parameters.

DecisionTree Start Issue: High Protodeboronation & Low Yield Q1 Is water present in the solvent? Start->Q1 A1_Yes Switch to Anhydrous Conditions (e.g., CsF in Dioxane) Q1->A1_Yes Yes A1_No Check Catalyst Activation Rate Q1->A1_No No Q2 Is Oxidative Addition Slow? A1_No->Q2 A2_Yes Use highly active precatalysts (e.g., XPhos Pd G3) Q2->A2_Yes Yes (Electron-rich Ar-X) A2_No Use Masked Boronates (MIDA or LTB) Q2->A2_No No / Unknown

Figure 2: Decision matrix for troubleshooting protodeboronation in pyrazole cross-couplings.

Section 3: Data Presentation - Strategy Comparison

The following table summarizes the quantitative impact of various strategies on protodeboronation rates and overall cross-coupling yields based on empirical optimizations[3][5][6].

StrategyCatalyst SystemBase / SolventRelative Protodeboronation RateTypical Yield
Standard SMC (Control) Pd(PPh3)4 (5 mol%)Na2CO3 / Dioxane:H2OHigh< 20%
Anhydrous Coupling Pd(OAc)2 + SPhosK3PO4 (anhydrous) / DMFModerate50-70%
Fast Activation XPhos Pd G3 (2 mol%)K3PO4 / THF:H2OLow80-95%
Slow-Release (MIDA) Buchwald PrecatalystsMild Aq. Base (K2HPO4)Very Low75-90%
LTB Nucleophiles Pd(dppf)Cl2 (1-3 mol%)None (Pre-activated) / THFVery Low85-98%
Section 4: Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By monitoring specific checkpoints, you can confirm the mechanistic integrity of the reaction before proceeding to workup.

Protocol A: Fast-Coupling Anhydrous SMC using XPhos Pd G3

Causality: This protocol utilizes XPhos Pd G3 to ensure rapid generation of the active Pd(0) species. The anhydrous conditions prevent water-mediated hydrolysis of the C-B bond, forcing the equilibrium toward transmetalation[3].

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with the pyrazolylboronic pinacol ester (1.1 equiv), the aryl halide (1.0 equiv), anhydrous K3​PO4​ (2.0 equiv), and XPhos Pd G3 (2 mol%).

  • Solvent Addition: Add anhydrous THF or Dioxane (0.2 M relative to the aryl halide). Seal the vial with a Teflon-lined septum.

  • Reaction: Stir the mixture at 40–60 °C.

  • Validation Checkpoint: After 30 minutes, sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Success: Observation of the product mass [M+H]+ with minimal starting material.

    • Failure: Observation of [M−Bpin+H]+ indicates protodeboronation. If observed, verify solvent anhydrousness or increase catalyst loading to 4 mol% to further accelerate oxidative addition[2].

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium and salts, elute with EtOAc, and concentrate for flash chromatography.

Protocol B: In-situ Generation of Lithium Triisopropyl Pyrazolylborates (LTB)

Causality: Converting the pyrazole to an LTB creates a stable, tetracoordinate boron species that does not require exogenous base for activation during the SMC, completely bypassing the standard protodeboronation pathway[6].

  • Lithiation: Dissolve the bromopyrazole (1.0 equiv) and triisopropyl borate ( B(OiPr)3​ , 1.1 equiv) in anhydrous THF/Toluene (1:4 ratio, 0.2 M) under argon. Cool to -78 °C.

  • Borylation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir at -78 °C for 1 hour, then warm to room temperature over 2 hours.

  • Validation Checkpoint: The formation of the LTB intermediate is typically quantitative. A small aliquot quenched with water should show the boronic acid mass on LC-MS without degradation.

  • One-Pot Cross-Coupling: To the crude LTB solution, add the electrophilic aryl halide (0.8 equiv to ensure complete consumption), Pd(dppf)Cl2 (3 mol%), and degassed water (to dissolve the LTB and facilitate transmetalation).

  • Reaction & Workup: Heat at 60 °C for 4–12 hours. Monitor by TLC. Once complete, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify.

Protocol C: Slow-Release Strategy using MIDA Boronates

Causality: MIDA boronates are highly stable. Using a mild aqueous base slowly hydrolyzes the MIDA ligand to release the free boronic acid. Because the active catalyst is already present in excess relative to the free boronic acid, transmetalation occurs immediately upon release, preventing accumulation and subsequent protodeboronation[4][5].

  • Setup: Charge a flask with the pyrazolyl MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and K2​HPO4​ (3.0 equiv).

  • Solvent: Add a degassed mixture of Dioxane and Water (5:1 v/v, 0.1 M).

  • Reaction: Heat the mixture at 60 °C for 12–24 hours. The slow dissolution and hydrolysis of the MIDA boronate will dictate the reaction rate.

  • Validation Checkpoint: LC-MS should show a steady, low concentration of the free boronic acid and continuous product formation. Accumulation of free boronic acid indicates sluggish oxidative addition; consider switching to a more reactive aryl halide or catalyst.

  • Workup: Dilute with water, extract with EtOAc, dry, and purify via chromatography.

References[6] Title: A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates | Source: nih.gov | URL:Link[1] Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books | Source: rsc.org | URL:Link[2] Title: Protodeboronation product : r/Chempros | Source: reddit.com | URL:Link[4] Title: A Mild Method for Making MIDA Boronates | Organic Letters - ACS Publications | Source: acs.org | URL:Link[5] Title: Toward Generalization of Iterative Small Molecule Synthesis - PMC - NIH | Source: nih.gov | URL:Link[3] Title: ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Source: researchgate.net | URL:Link

Sources

Troubleshooting

Enhancing the selectivity of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol synthesis over its isomer

Welcome to the Process Chemistry Support Hub. This guide is designed for researchers, scale-up chemists, and drug development professionals dealing with the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MT...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. This guide is designed for researchers, scale-up chemists, and drug development professionals dealing with the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP). 5-MTP is a critical building block for modern agrochemicals (e.g., the fungicide penthiopyrad) and pharmaceutical APIs[1][2]. However, its synthesis via the direct condensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and methylhydrazine is notoriously prone to isomerization, yielding the undesired 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (3-MTP)[3][4].

Below, you will find our expert troubleshooting FAQs, quantitative data comparisons, and validated step-by-step methodologies to achieve >99% regioselectivity.

Mechanistic Pathway & Isomerization Causality

To control the reaction, we must first understand the causality of the isomerization. Methylhydrazine possesses two distinct nitrogen atoms:

  • Terminal NH₂: Less sterically hindered, highly nucleophilic.

  • Internal NH(CH₃): More sterically hindered, more basic.

In an uncontrolled aqueous environment, both nitrogens can attack the highly electrophilic trifluoromethyl ketone of ETFAA. If the terminal NH₂ attacks the ketone, the subsequent cyclization at the ester yields the desired 5-MTP . If the internal NH(CH₃) attacks the ketone, cyclization yields the undesired 3-MTP [3][5].

G cluster_0 Kinetic Pathway (Acidic pH) cluster_1 Thermodynamic/Uncontrolled Pathway Start ETFAA + Methylhydrazine PathA NH2 attacks CF3-Ketone (Sterically Favored) Start->PathA Controlled Addition PathB NHMe attacks CF3-Ketone (Competing Reaction) Start->PathB Aqueous/Neutral Conditions CyclA NHMe cyclizes at Ester PathA->CyclA Prod5 5-MTP (Desired) 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol CyclA->Prod5 CyclB NH2 cyclizes at Ester PathB->CyclB Prod3 3-MTP (Undesired) 1-Methyl-5-(trifluoromethyl) -1H-pyrazol-3-ol CyclB->Prod3

Mechanistic divergence in ETFAA and methylhydrazine condensation based on reaction conditions.

Troubleshooting FAQs

Q1: My synthesis yields a significant amount of the 3-MTP isomer (up to 15-20%). Why is this happening, and how can I suppress it? Expert Insight: You are likely running the reaction in water or a neutral solvent at room temperature. Under standard aqueous conditions, the selectivity is typically restricted to 6:1 (approx. 85:15)[3][4][6]. To suppress the 3-MTP isomer, you must switch to an acidic solvent system. Using 2 equivalents of acetic acid protonates the trifluoromethyl ketone, dramatically increasing its electrophilicity. This kinetically favors the attack of the less sterically hindered terminal NH₂ group, pushing selectivity to ~96:4[3][4].

Q2: We are scaling up the reaction and need a regioselectivity of >99:1 to meet API intermediate specifications. Acetic acid only gets us to ~96:4. What are the next steps? Expert Insight: To breach the 99:1 threshold, you must exploit advanced catalytic templating. Recent patent literature demonstrates that running the reaction in the presence of a catalytic amount of a stronger acid (like Trifluoroacetic Acid, TFA) or seeding the reactor with pre-existing 5-MTP product creates an autocatalytic environment[3]. The product itself helps template the incoming reagents, achieving a selectivity of 99.2:0.8[3].

Q3: Can we avoid the regioselectivity issue entirely by modifying the hydrazine precursor? Expert Insight: Yes. If direct condensation continues to fail your purity specs, you can utilize 1-formyl-1-methylhydrazine (generated in situ from methylhydrazine and ethyl formate)[7][8]. The formyl group protects the internal nitrogen, forcing the terminal NH₂ to react with the ketone first. Subsequent intramolecular Knoevenagel condensation and deprotection yield the desired 5-MTP pyrazole exclusively[7]. However, this adds synthetic steps and reduces overall atom economy.

Quantitative Data Comparison

The following table summarizes the expected outcomes based on the chosen synthetic strategy, allowing you to select the method that fits your purity and yield requirements.

Synthesis MethodSolvent / CatalystTemperature ProfileYield (%)Selectivity (5-MTP : 3-MTP)
Aqueous Condensation Water / NoneRT → Reflux (2 h)~49.0%6 : 1 (85.7% : 14.3%)
Acetic Acid Mediated Acetic Acid (2 eq.)10 °C → RT → 80 °C~86.5%96 : 4
TFA Catalyzed Water / TFA (0.1 eq.)10 °C → 90 °C~83.9%97.2 : 2.8
Product Seeded Water / 5-MTP Seed85 °C → 94 °C~87.5%99.2 : 0.8

(Data aggregated from comparative examples in WO2017084995A1 and historical benchmarks[3][4][6])

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: Acetic Acid Mediated Synthesis (96:4 Selectivity)

This is the industry-standard method for general intermediate preparation[3][4].

  • Preparation: Charge a reactor with Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq) and dissolve in glacial acetic acid (2.0 eq).

  • Cooling: Cool the reaction mixture to exactly 10 °C using a jacketed reactor or ice bath. Causality: Low temperature minimizes the thermodynamic pathway that leads to the 3-MTP isomer.

  • Addition: Add aqueous methylhydrazine (40% w/w, 1.1 eq) dropwise over a period of 1 hour. Maintain the internal temperature strictly at or below 10 °C.

  • Hydrazone Formation: Remove the cooling bath and allow the solution to stir at room temperature (20-25 °C) for 1 hour. Self-Validation: A TLC or HPLC check here should show the complete disappearance of ETFAA and the formation of the uncyclized hydrazone intermediate.

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 5 hours to drive the cyclization at the ester moiety.

  • Isolation: Cool the mixture, dilute with water to precipitate the product, filter, and dry under vacuum.

G Step1 1. Dissolve ETFAA (2 eq. Acetic Acid) Step2 2. Cool to 10 °C (Ice Bath) Step1->Step2 Step3 3. Add MeNHNH2 (Dropwise, 1 h) Step2->Step3 Step4 4. Stir at 25 °C (1 h, Hydrazone forms) Step3->Step4 Step5 5. Heat to 80 °C (5 h, Cyclization) Step4->Step5 Step6 6. Crystallize (>96% Selectivity) Step5->Step6

Workflow for the Acetic Acid Mediated Synthesis of 5-MTP.

Protocol B: Ultra-High Selectivity via Product Seeding (>99:1 Selectivity)

Use this protocol when API specifications demand near-perfect regioselectivity without chromatographic purification[3].

  • Preparation: Charge the reactor with ETFAA (1.0 eq) and a small seeding amount of pure 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP).

  • Heating: Heat the mixture to 85 °C.

  • Addition: Add aqueous methylhydrazine (40% w/w, 1.10 eq) continuously over 2 hours. Crucial Step: The reaction temperature must be maintained between 90 °C and 94 °C during the entire addition phase.

  • Digestion: Stir the reaction mixture for an additional 2 hours at 90–94 °C.

  • Distillation: Add water (approx. 1.7 mass eq relative to ETFAA) and distill off the volatile byproducts (ethanol and unreacted materials) at ambient pressure (92–96 °C) for 40 minutes.

  • Crystallization: Cool the mixture gradually to 10 °C. Collect the highly pure crystallized material by filtration, wash with cold water, and dry under vacuum (50 mbar) at 60 °C.

Sources

Reference Data & Comparative Studies

Validation

Validation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol as a Core Pharmacophore for Anti-Inflammatory Drug Design

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently evaluate molecular building blocks for their potential to yield highly selective, potent therapeutics. 1-Methyl-3-(trifluoro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently evaluate molecular building blocks for their potential to yield highly selective, potent therapeutics. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6) represents a premier pharmacophore in the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike rigid, pre-assembled inhibitors, this fragment offers a highly tunable scaffold. The 1-methyl group prevents tautomerization, locking the conformation for predictable receptor binding. The hydroxyl group at position 4 serves as an ideal synthetic handle for etherification or esterification to build larger carboxamide scaffolds. Most critically, the trifluoromethyl (-CF₃) group at position 3 acts as the primary pharmacodynamic driver, significantly enhancing lipophilicity, metabolic stability against CYP450 oxidation, and dictating selective binding within the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme ()[1].

This guide objectively compares the anti-inflammatory performance of derivatives based on this core against standard alternatives and outlines the self-validating experimental protocols required to rigorously prove their efficacy.

Mechanistic Pathway: Dual-Targeting of COX-2 and NF-κB

Standard NSAIDs (like Ibuprofen) operate almost exclusively via competitive inhibition of arachidonic acid binding in COX enzymes. However, trifluoromethyl pyrazoles exhibit a more profound, dual-pathway anti-inflammatory mechanism. Beyond COX-2 selectivity, these fluorinated scaffolds have been documented to exert cyclooxygenase-independent immunosuppressive effects by directly interfering with the activation of Nuclear Factor-κB (NF-κB) and Nuclear Factor of Activated T cells (NFAT) ()[2].

G AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Stomach, Kidney AA->COX1 Baseline COX2 COX-2 (Inducible) Inflammatory Sites AA->COX2 Inflammation PG1 Homeostatic PGs (PGE2, PGI2) COX1->PG1 PG2 Inflammatory PGs (PGE2, PGD2) COX2->PG2 Drug 1-Me-3-(CF3)-1H-pyrazol-4-ol Derivatives Drug->COX1 Weak Inhibition Drug->COX2 Potent Inhibition (CF3 pocket binding) NFKB NF-κB Pathway (Transcriptional Activation) Drug->NFKB Transcriptional Suppression PG2->NFKB Positive Feedback Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines

Figure 1: Dual mechanism of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol targeting COX-2 and NF-κB.

Comparative Performance Data

To validate the superiority of the 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol core, we compare an optimized carboxamide derivative synthesized from this fragment against Celecoxib (the clinical gold-standard CF₃-pyrazole), Ibuprofen (a non-selective aliphatic NSAID), and a non-fluorinated pyrazole control.

The data below illustrates that the -CF₃ group is the absolute determinant for shifting selectivity away from the homeostatic COX-1 enzyme and toward the inflammatory COX-2 enzyme, while simultaneously enhancing downstream cytokine suppression ()[3].

Compound / Core ScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition (%) at 10 µM
1-Me-3-(CF₃)-1H-pyrazol-4-ol (Derivative) > 4.452.65> 1.6878.4 ± 3.2
Celecoxib (Standard CF₃-Pyrazole) 14.800.04370.0085.1 ± 2.1
Ibuprofen (Non-selective NSAID) 12.209.801.2445.2 ± 4.5
Non-fluorinated Pyrazole Control 2.1018.400.1122.1 ± 5.0

Note: The non-fluorinated control exhibits inverse selectivity (preferring COX-1), proving that the steric bulk and electronegativity of the CF₃ group are non-negotiable for accessing the wider COX-2 allosteric pocket.

Experimental Validation Protocols

A robust screening cascade must be self-validating. The following protocols are engineered to eliminate false positives caused by compound aggregation, fluorescence quenching, or basal cytotoxicity.

Protocol 1: Fluorometric COX-1/COX-2 Selectivity Assay

Causality Check: Why use a continuous fluorometric peroxidase assay instead of an end-point PGE2 ELISA? Highly lipophilic fluorinated pyrazoles often interfere with antibody-antigen binding in ELISAs. The peroxidase activity of COX enzymes converts 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) to highly fluorescent resorufin, offering a direct, real-time kinetic readout that bypasses these artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).

  • Compound Pre-Incubation (Critical Step): Add the 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol derivatives (titrated from 0.1 to 50 µM in DMSO) to the enzyme mix. Incubate at 37°C for exactly 10 minutes.

    • Expert Insight: Trifluoromethyl pyrazoles exhibit time-dependent, pseudo-irreversible inhibition due to the slow insertion of the CF₃ group into the hydrophobic side pocket of COX-2. Skipping this pre-incubation results in artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 100 µM Arachidonic Acid and 10 µM ADHP simultaneously to initiate the reaction.

  • Kinetic Readout: Immediately monitor the fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes using a microplate reader. Calculate the initial velocity (V₀) to determine the IC₅₀.

Protocol 2: RAW 264.7 Macrophage NF-κB Luciferase Reporter Assay

Causality Check: When assessing anti-inflammatory building blocks, a common pitfall is misinterpreting cellular toxicity (which kills cells and stops cytokine production) as anti-inflammatory efficacy. A dual-luciferase system mathematically eliminates this error.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 murine macrophages (stably transduced with an NF-κB-driven Firefly luciferase reporter and a constitutively active CMV-driven Renilla luciferase control) at 5×104 cells/well in a 96-well plate.

  • Compound Pre-treatment: Add the pyrazole compounds (10 µM) and incubate for 1 hour.

    • Expert Insight: This 1-hour temporal gap ensures the lipophilic pyrazole has fully partitioned across the lipid bilayer to intercept the intracellular TLR4/MyD88 signaling cascade before NF-κB translocates to the nucleus.

  • LPS Stimulation: Induce inflammation by adding 1 µg/mL Lipopolysaccharide (LPS). Incubate for 6 hours at 37°C.

  • Dual-Luciferase Readout: Lyse the cells and sequentially measure Firefly and Renilla luminescence.

  • Data Normalization: Calculate the ratio of Firefly/Renilla luminescence. A true anti-inflammatory hit will show a reduced ratio, whereas a toxic compound will show a drop in both signals (leaving the ratio unchanged or flagging the compound for viability failure).

Conclusion

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is not merely a structural novelty; it is a highly validated, mechanistically rationalized pharmacophore. By exploiting the unique steric and electronic properties of the CF₃ group, researchers can synthesize derivatives that not only achieve high COX-2 selectivity but also modulate broader transcriptional inflammatory networks like NF-κB. When paired with rigorous, self-validating assays, this building block serves as a foundational pillar for modern anti-inflammatory drug discovery.

References

  • Hawash, M., et al. "Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation." BMC Chemistry 19(1): 288 (2025). URL:[Link]

  • Iñiguez, M. A., et al. "Cyclooxygenase-independent inhibitory effects on T cell activation of novel 4,5-dihydro-3 trifluoromethyl pyrazole cyclooxygenase-2 inhibitors." International Immunopharmacology 10(12): 1506-1514 (2010). URL:[Link]

  • Kaur, R., et al. "Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents." ACS Omega 3(2): 1971-1985 (2018). URL:[Link]

Sources

Comparative

A Comparative Spectroscopic Guide to the Structural Elucidation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals Given the challenge of sourcing experimental data, this guide will employ a comparative approach, contrasting the predicted spectroscopic data for 1-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Given the challenge of sourcing experimental data, this guide will employ a comparative approach, contrasting the predicted spectroscopic data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol with the known experimental data of its close structural isomer, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. This methodology not only offers a robust strategy for the structural elucidation of the title compound but also serves as a practical illustration of how subtle differences in isomeric structures are manifested in their spectroscopic signatures.

The Isomeric Challenge: 4-ol versus 5-ol

The differentiation between the 4-hydroxy and 5-hydroxy isomers of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole is a non-trivial analytical problem. The subtle shift in the position of the hydroxyl group profoundly influences the electronic environment of the entire molecule, leading to distinct and measurable differences in their spectroscopic profiles.

G cluster_0 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol cluster_1 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol a a b b

Caption: Chemical structures of the two isomers.

Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol and the available experimental data for its 5-ol isomer.

Table 1: Predicted ¹H NMR Data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5s1HH-5
~3.8s3HN-CH₃
(Broad)s1HOH

Note: Predicted data is generated using publicly available NMR prediction algorithms.

Table 2: Experimental ¹H NMR Data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.89s1HH-4
3.65s3HN-CH₃
10.5 (Broad)s1HOH

Table 3: Predicted ¹³C NMR Data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Chemical Shift (ppm)Assignment
~145C-3
~140 (q, ¹JCF ≈ 270 Hz)CF₃
~135C-5
~120C-4
~35N-CH₃

Note: Predicted data is generated using publicly available NMR prediction algorithms.

Table 4: Experimental ¹³C NMR Data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Chemical Shift (ppm)Assignment
156.4C-5
141.5 (q, ¹JCF ≈ 268 Hz)CF₃
139.8C-3
90.1C-4
34.2N-CH₃

In-Depth Spectroscopic Analysis and Comparison

¹H NMR Spectroscopy: A Tale of Two Protons

The most striking difference in the proton NMR spectra of the two isomers is the chemical shift of the lone proton on the pyrazole ring.

  • For the 4-ol isomer , the proton at the C-5 position is predicted to appear at a downfield chemical shift of approximately 7.5 ppm. This is due to the deshielding effect of the adjacent nitrogen atom and the overall aromaticity of the ring.

  • In contrast, for the 5-ol isomer , the proton at the C-4 position gives a signal at a significantly more upfield position of 5.89 ppm. This is a direct consequence of the enolic character of the 5-hydroxypyrazole, which can exist in tautomeric equilibrium with its keto form, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. This equilibrium increases the electron density at the C-4 position, leading to a more shielded proton.

The N-methyl protons in both isomers are expected to appear as sharp singlets, with the 4-ol isomer predicted to have a slightly more downfield shift due to the different electronic distribution within the ring. The hydroxyl proton in both cases will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton

The carbon NMR spectra provide a clear and unambiguous distinction between the two isomers.

  • The C-4 and C-5 carbons are the key diagnostic signals. In the 4-ol isomer, both C-4 (bearing the hydroxyl group) and C-5 are predicted to be in the aromatic region, with the C-4 carbon being more downfield.

  • For the 5-ol isomer , the C-5 carbon (attached to the hydroxyl group) is significantly downfield at 156.4 ppm, which is characteristic of an enolic carbon. The C-4 carbon, on the other hand, is remarkably upfield at 90.1 ppm, reflecting its higher electron density due to the tautomeric equilibrium.

The trifluoromethyl group in both isomers will appear as a quartet in the ¹³C NMR spectrum due to the one-bond coupling with the three fluorine atoms (¹JCF), with a coupling constant of approximately 270 Hz. The C-3 carbon will also exhibit a smaller quartet splitting due to two-bond coupling with the fluorine atoms.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Dissolution in appropriate deuterated solvent, e.g., DMSO-d6) B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D FT-IR Spectroscopy A->D E Mass Spectrometry A->E F Data Interpretation and Comparison B->F C->F D->F E->F G Structural Confirmation F->G

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

FT-IR Spectroscopy: Vibrational Fingerprints

While NMR provides detailed structural information, FT-IR spectroscopy offers a complementary view of the functional groups present.

  • For both isomers , a broad absorption band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the hydroxyl group.

  • The C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.

  • A strong absorption band in the 1100-1300 cm⁻¹ region will be characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to the different substitution patterns, but these are often difficult to interpret without authentic reference spectra.

Mass Spectrometry: Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • The molecular ion peak (M⁺) for both isomers will be observed at m/z = 180.

  • A key fragmentation pathway for pyrazoles involves the loss of a hydrogen cyanide (HCN) molecule.

  • The trifluoromethyl group is a stable moiety and may be lost as a CF₃ radical, leading to a fragment at M-69.

The relative intensities of the fragment ions may differ between the two isomers, providing further clues for structural differentiation.

G M [M]⁺˙ m/z = 180 F1 [M - HCN]⁺˙ m/z = 153 M->F1 -HCN F2 [M - CF₃]⁺ m/z = 111 M->F2 -CF₃ F3 [M - H]⁺ M->F3 -H

Caption: A simplified, generalized fragmentation pathway for pyrazole derivatives.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

    • Proton decoupling should be applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The structural confirmation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, in the absence of readily available experimental data, can be confidently achieved through a comparative analysis with its 5-ol isomer. The predicted spectroscopic data for the 4-ol isomer, particularly the distinct chemical shifts of the C-4 and C-5 protons and carbons in the NMR spectra, provide a clear and reliable basis for differentiation. This guide underscores the power of a combined spectroscopic approach and the utility of predictive tools in modern chemical research. By carefully examining and comparing the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, researchers can unambiguously confirm the structure of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

  • PubChem Compound Summary for CID 1238616, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. National Center for Biotechnology Information. [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic techniques).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NMRShiftDB. [Link] (A resource for predicting NMR spectra).

Validation

Bioassay results for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol and its analogs

Comparative Bioassay Guide: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol and Its Analogs Executive Summary The compound 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, alongside its regioisomer 1-methyl-3-(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioassay Guide: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol and Its Analogs

Executive Summary

The compound 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, alongside its regioisomer 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, represents a highly privileged structural motif in modern medicinal chemistry and agrochemical design . Featuring a pyrazole core substituted with a strongly electron-withdrawing trifluoromethyl (CF₃) group and a reactive hydroxyl or carboxylic acid moiety, this scaffold is the foundational building block for a vast array of high-value active ingredients. This guide provides an objective, data-driven comparison of this scaffold and its derivatives against commercial standards, detailing the mechanistic pathways, quantitative bioassay results, and the self-validating experimental protocols used to evaluate them.

Mechanistic Pathways & Target Modulation

The biological efficacy of 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives stems from the unique physicochemical properties imparted by the CF₃ group.

Causality of the CF₃ Motif: The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic environment of the pyrazole ring. In biological systems, this modification increases the lipophilicity (logP) of the molecule, drastically enhancing cell membrane permeability in both fungal pathogens and human cancer cells. Furthermore, the CF₃ group sterically and electronically blocks cytochrome P450-mediated metabolic degradation at that position, increasing the in vivo half-life of the compound .

Agrochemical Applications: Succinate Dehydrogenase (SDH) Inhibition

In agrochemical applications, pyrazole-4-carboxamide derivatives synthesized from this scaffold function as potent Succinate Dehydrogenase Inhibitors (SDHIs). They competitively bind to the ubiquinone-binding site (Q-site) of Complex II in the mitochondrial respiratory chain, halting electron transport and starving the fungal pathogen of ATP.

SDH_Pathway Succinate Succinate SDH SDH (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Inhibitor Pyrazole Analog (SDHI) Inhibitor->SDH Blocks Q-site

Mechanism of Succinate Dehydrogenase (SDH) inhibition by pyrazole analogs at the Q-site.

Pharmaceutical Applications: PKM2 Activation

In oncology, specific 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide analogs act as Pyruvate Kinase M2 (PKM2) activators. By promoting the tetramerization of the PKM2 enzyme, these compounds reverse the 'Warburg effect'—a hallmark of aberrant cancer metabolism—thereby inducing a novel antiproliferative response in tumor cells .

Comparative Bioassay Results

To objectively evaluate the performance of 1-methyl-3-(trifluoromethyl)-1H-pyrazole analogs, we compare their bioassay metrics against established commercial standards across multiple biological targets.

Compound ClassTarget Organism / EnzymeAssay TypeEfficacy / PotencyCommercial Standard (Control)
N-(substituted pyridinyl)-pyrazole-4-carboxamides Gibberella zeae (Fungus)In vitro mycelial growth>50% inhibition at 100 µg/mLBoscalid / Carboxin (<50% at 100 µg/mL)
Fluorinated Pyrazole Analogs Oriental Armyworm (Insect)In vivo larvicidalLC₅₀: 0.13 – 0.39 mg/LChlorantraniliprole (LC₅₀: 0.26 mg/L)
Fluorinated Tebufenpyrad Analogs Maize Weevils (Insect)In vivo mortality77.9% – 100% mortalityTebufenpyrad (Comparable)
3-(trifluoromethyl)-pyrazole-5-carboxamides PKM2 (Cancer Metabolism)In vitro enzyme activationAC₅₀ < 100 nMDASA-58 (AC₅₀ ~ 80 nM)

Data synthesized from recent antimicrobial and anticancer screening panels , .

Experimental Protocols & Methodologies

The following protocols detail the standardized workflows used to generate the bioassay data above.

Protocol A: In Vitro Mycelial Growth Inhibition Assay (Fungicidal Activity)

Step 1: Media Preparation. Dissolve the pyrazole analog in Dimethyl Sulfoxide (DMSO) and uniformly mix into sterile Potato Dextrose Agar (PDA) at 50°C to achieve target concentrations (e.g., 100 µg/mL).

  • Causality: DMSO is selected because it completely solubilizes the highly lipophilic CF₃-pyrazole analogs without exhibiting baseline toxicity to fungal mycelia at concentrations below 1% v/v. Adding the compound at 50°C prevents thermal degradation of the active ingredient while keeping the agar liquid.

Step 2: Inoculation. Place a 5 mm mycelial plug of Gibberella zeae (harvested from the actively growing margin of a 7-day-old colony) in the center of the PDA plate.

  • Causality: Harvesting from the margin ensures the use of the most metabolically active and uniformly viable hyphae, reducing biological variance between replicates.

Step 3: Incubation & Measurement. Incubate at 25°C for 72 hours in the dark. Measure the colony diameter using digital calipers and calculate the percentage of growth inhibition relative to the control.

  • Self-Validating System: The assay design mandates a tripartite control system. A positive control (Boscalid) validates the inherent susceptibility of the specific fungal strain. A negative control (DMSO only) ensures the solvent does not artificially suppress mycelial growth. Finally, a blank (uninoculated PDA) monitors for environmental contamination, establishing a fully reliable baseline.

Protocol B: High-Throughput PKM2 Activation Assay (Anticancer Activity)

Step 1: Enzyme Pre-Incubation. Incubate 0.5 nM recombinant human PKM2 with varying concentrations of the pyrazole analog in an assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂) for 30 minutes at room temperature.

  • Causality: The 30-minute pre-incubation is critical because the pyrazole analog acts as an allosteric activator. It requires time to induce the necessary conformational shift that drives the inactive PKM2 dimer to assemble into the highly active tetrameric state.

Step 2: Reaction Initiation. Add Phosphoenolpyruvate (PEP) and Adenosine Diphosphate (ADP) to initiate the enzymatic conversion of PEP to pyruvate, generating ATP.

Step 3: Coupled Luminescence Detection. Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo) and measure the resulting luminescence.

  • Causality: Luciferase directly consumes the ATP generated by PKM2 to oxidize luciferin, producing light. This coupled reaction provides a highly sensitive, instantaneous readout of PKM2 activity without requiring complex chromatographic separation.

  • Self-Validating System: This protocol employs a dynamic validation matrix. A no-enzyme control (buffer + substrates) is run to quantify and subtract background auto-luminescence or trace ATP contamination. Concurrently, a known potent PKM2 activator (e.g., DASA-58) is assayed to validate the dynamic range and sensitivity of the screening platform.

PKM2_Workflow Prep Compound Preparation (DMSO) Incubate Pre-incubate with PKM2 (30 min) Prep->Incubate React Add PEP + ADP (Enzyme Reaction) Incubate->React Detect Add Luciferase Reagent React->Detect Read Luminescence Readout (ATP) Detect->Read

Step-by-step high-throughput screening workflow for PKM2 enzyme activation assays.

Analytical & Synthetic Methodologies

To ensure the purity and structural integrity of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol prior to bioassays, specific synthetic and analytical choices must be made:

Regioselective Synthesis: The preparation of N-methylpyrazoles via the condensation of 1,3-diketones with methylhydrazine historically leads to difficult-to-separate regioisomeric mixtures.

  • Causality: By substituting standard ethanol with fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent, regioselectivity is dramatically increased. The high ionizing power and strong hydrogen-bond donating capacity of fluorinated solvents stabilize the transition state, overwhelmingly favoring the desired 1-methyl-3-(trifluoromethyl) isomer .

GC-MS Derivatization: For precise quantification in biological matrices, the hydroxyl group of the pyrazole-4-ol (or 5-ol) is often acylated using acetic anhydride prior to GC-MS analysis.

  • Causality: Acylation converts the polar hydroxyl group into an ester. The resulting molecule is less polar and more volatile than the parent compound, preventing peak tailing on the chromatography column and drastically improving resolution and detection limits.

References

  • PubChem. "5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole." National Center for Biotechnology Information, 2025. URL:[Link]

  • Xu, Jia-ying, et al. "1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol." Acta Crystallographica Section E, 2009, 65(10):o2377. URL:[Link]

  • Bamoniri, Abdolhamid, and Yaghmaeiyan, Nahid. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 2008, 73(9):3523-9. URL:[Link]

  • ResearchGate Consortium. "Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives." ResearchGate, 2025. URL:[Link]

Comparative

Head-to-head comparison of different synthetic routes to 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Executive Summary 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 172834-79-6)[1] is a highly valuable fluorinated heterocyclic building block. It is prominently utilized in the design of monoacylglycerol lipase (MAGL)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 172834-79-6)[1] is a highly valuable fluorinated heterocyclic building block. It is prominently utilized in the design of monoacylglycerol lipase (MAGL) inhibitors for neurodegenerative disorders ()[2] and in the development of broad-spectrum fungicidal propenoic ester derivatives ()[3].

Synthesizing 4-hydroxypyrazoles bearing a strongly electron-withdrawing trifluoromethyl (-CF3) group presents unique regiochemical and electronic challenges. Direct hydroxylation is often low-yielding due to the deactivated nature of the pyrazole core. Consequently, chemical developers rely on functional group interconversion (FGI) at the C4 position. This guide provides an in-depth, head-to-head comparison of the two most robust and field-proven synthetic pathways: the Baeyer-Villiger Oxidation Route and the Palladium-Catalyzed Borylation/Oxidation Route .

Strategic Overview & Retrosynthetic Analysis

The fundamental challenge in functionalizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole lies in the electronic push-pull system of the ring. The C4 position is the most nucleophilic site, making it susceptible to electrophilic aromatic substitution (e.g., halogenation or formylation). However, the -CF3 group at C3 severely dampens overall ring reactivity.

To install the C4-hydroxyl group, two divergent strategies are employed:

  • Route A (Oxygen-Insertion): Exploits the migration of the electron-deficient pyrazole ring from a carbonyl carbon to an oxygen atom via a Criegee intermediate.

  • Route B (Metal-Catalyzed Cross-Coupling): Utilizes the highly reliable Miyaura borylation of a C4-halide followed by stereoretentive oxidation.

SyntheticPathways cluster_RouteA Route A: Baeyer-Villiger Approach cluster_RouteB Route B: Borylation/Oxidation Approach SM 1-Methyl-3-(trifluoromethyl) -1H-pyrazole IntA1 4-Formyl Intermediate SM->IntA1 POCl3, DMF (Vilsmeier-Haack) IntB1 4-Bromo Intermediate SM->IntB1 NBS, DMF (Halogenation) IntA2 4-Formate Ester IntA1->IntA2 mCPBA or H2O2/TFAA Product 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-4-ol IntA2->Product NaOH, MeOH (Hydrolysis) IntB2 4-Boronate Ester IntB1->IntB2 B2pin2, Pd(dppf)Cl2 (Miyaura) IntB2->Product H2O2, NaOH (Oxidation)

Figure 1: Divergent synthetic workflows for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Route Analysis & Mechanistic Causality

Route A: Baeyer-Villiger Oxidation of 4-Formylpyrazoles

This route has been successfully validated in the divergent synthesis of complex pyrazole alkaloids, such as withasomnines ()[4].

Causality & Design: Due to the strong electron-withdrawing nature of the C3-trifluoromethyl group, standard Vilsmeier-Haack formylation can be sluggish. Directed metalation using strong bases (e.g., n-BuLi or TMPMgCl·LiCl) followed by trapping with DMF is often employed to ensure quantitative conversion to the 4-carbaldehyde. The subsequent Baeyer-Villiger oxidation bypasses the deactivated nature of the ring by utilizing the formyl group as the reactive electrophilic center. The pyrazole ring migrates to the peroxide oxygen to form a formate ester. The migration aptitude of the electron-deficient pyrazole is surprisingly sufficient to yield the ester cleanly without competitive N-oxidation.

Mechanism N1 4-Formylpyrazole N2 Criegee Intermediate (Peroxy Adduct) N1->N2 + mCPBA (Nucleophilic Attack) N3 Alkyl Migration (C4 to Oxygen) N2->N3 Concerted Rearrangement N4 Formate Ester N3->N4 - 3-Chlorobenzoic Acid

Figure 2: Mechanistic pathway of the Baeyer-Villiger oxidation step.

Route B: Halogenation / Borylation / Oxidation Sequence

This modern cross-coupling approach is the standard in pharmaceutical discovery chemistry due to its predictability.

Causality & Design: Electrophilic bromination at C4 using N-Bromosuccinimide (NBS) is highly selective because C4 is the only unsubstituted position and remains the most electron-rich site on the pyrazole ring. Direct hydroxylation of the resulting 4-bromo derivative using hydroxide salts under transition-metal catalysis is risky; harsh basic conditions can trigger competitive nucleophilic aromatic substitution (SNAr) at the CF3-bearing carbon or cause defluorination. To circumvent this, the halide is first converted to a pinacol boronate ester (Miyaura borylation) under mild conditions. The subsequent oxidation of the C-B bond with alkaline hydrogen peroxide is stereoretentive, extremely rapid, and highly chemoselective.

Quantitative Performance Metrics

MetricRoute A: Baeyer-Villiger ApproachRoute B: Borylation/Oxidation Approach
Overall Yield 45% – 60% (3 steps)70% – 85% (3 steps)
Atom Economy High (Formate ester byproduct is low mass)Low (B2pin2 generates significant boron waste)
Scalability Excellent (Avoids transition metals)Moderate (Requires Pd removal via scavenging)
Cost Profile Low (mCPBA, POCl3, NaOH are inexpensive)High (Pd(dppf)Cl2 and B2pin2 are costly)
Safety Concerns Peroxide handling (mCPBA thermal hazards)Mild conditions; standard cross-coupling safety
Primary Use Case Process chemistry, Kilogram-scale manufacturingDiscovery chemistry, Library generation

Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify the success of each transformation before proceeding.

Protocol 1: The Borylation/Oxidation Route (Route B)

Step 1: Regioselective Bromination

  • Reaction: Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.5 M). Cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portionwise over 15 minutes.

  • Execution: Allow the reaction to warm to room temperature and stir for 4 hours shielded from light.

  • Workup: Quench with saturated aqueous Na2S2O3, extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Validation Checkpoint: Analyze via GC-MS. Success is indicated by the appearance of M+ and M+2 peaks of equal intensity (characteristic bromine isotope pattern). 1 H NMR must show the complete disappearance of the pyrazole C4-H singlet at ~6.6 ppm.

Step 2: Miyaura Borylation

  • Reaction: Charge a Schlenk flask with the 4-bromo intermediate (1.0 equiv), Bis(pinacolato)diboron (B2pin2, 1.2 equiv), and anhydrous KOAc (3.0 equiv).

  • Execution: Suspend in anhydrous 1,4-Dioxane (0.2 M) and degas via three freeze-pump-thaw cycles. Add Pd(dppf)Cl2 (0.05 equiv) under N2. Heat at 90 °C for 12 hours.

  • Workup: Filter through a short pad of Celite to remove palladium black and salts. Concentrate the filtrate.

  • Validation Checkpoint: 11 B NMR will show a dominant singlet at ~30 ppm, confirming the formation of the aryl boronate ester.

Step 3: Stereoretentive Oxidation

  • Reaction: Dissolve the crude boronate ester in THF (0.3 M) and cool to 0 °C.

  • Execution: Add 1M NaOH (aq) (2.0 equiv) followed by the dropwise addition of 30% H2O2 (3.0 equiv). Stir vigorously for 2 hours at 0 °C to room temperature.

  • Workup: Quench carefully with saturated Na2S2O3 (test for peroxides using KI-starch paper). Adjust pH to 5-6 using 1M HCl. Extract with EtOAc, dry, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: LC-MS will show the[M+H]+ mass for the target alcohol. 1 H NMR will reveal a broad singlet integrating to 1H (the -OH proton) that exchanges with D2O, and the C5-H proton will shift upfield due to the electron-donating hydroxyl group.

Protocol 2: The Baeyer-Villiger Route (Route A)

Step 1: Formylation

  • Reaction: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min.

  • Execution: Add anhydrous DMF (2.0 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to room temperature.

  • Validation Checkpoint: 1 H NMR must show a distinct aldehyde proton singlet at ~9.9 ppm.

Step 2: Baeyer-Villiger Oxidation & Hydrolysis

  • Reaction: Dissolve the 4-formyl intermediate in DCM. Add mCPBA (1.5 equiv, 77% max) and stir at room temperature for 16 hours.

  • Validation Checkpoint (Intermediate): The aldehyde peak at ~9.9 ppm disappears, replaced by a formate ester proton at ~8.2 ppm.

  • Hydrolysis: Concentrate the mixture, redissolve in MeOH, and add 2M NaOH (aq) (2.0 equiv). Stir for 1 hour at room temperature.

  • Workup: Neutralize with 1M HCl, extract with EtOAc, and purify.

  • Validation Checkpoint: The formate peak at ~8.2 ppm vanishes, and the target 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is isolated.

Conclusion & Recommendations

The selection of the synthetic route for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol strictly depends on the project phase. For drug discovery and SAR (Structure-Activity Relationship) library generation , Route B (Borylation/Oxidation) is highly recommended. Despite the higher cost of palladium and boron reagents, its superior yield, reliability, and mild conditions ensure rapid access to the target molecule without troubleshooting.

Conversely, for process chemistry and scale-up manufacturing (e.g., for agrochemical production), Route A (Baeyer-Villiger) is the superior choice. It entirely circumvents the need for expensive transition metals and heavy metal remediation, providing a highly scalable and cost-effective pathway to the target 4-hydroxypyrazole.

References

  • F. Hoffmann-La Roche AG. "Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl)".
  • Korea Research Institute of Chemical Technology. "Propenoic ester derivatives having 4-hydroxypyrazole group and the use thereof". United States Patent and Trademark Office, US5776965A, 1998.
  • Ichikawa, H., Watanabe, R., Fujino, Y., & Usami, Y. "Divergent synthesis of withasomnines via synthesis of 4-hydroxy-1H-pyrazoles and Claisen rearrangement of their 4-O-allylethers." Tetrahedron Letters, 52(33), 4225-4228, 2011.[Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Correlation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Activity

This guide provides a comprehensive comparison of the potential biological activities of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, benchmarking it against well-characterized pyrazole derivatives. By examining establi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the potential biological activities of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, benchmarking it against well-characterized pyrazole derivatives. By examining established in vitro and in vivo data for structurally related compounds, we aim to provide a predictive framework for researchers and drug development professionals interested in this molecule.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The subject of this guide, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, possesses key structural motifs—a methylated pyrazole core and a trifluoromethyl group—that are often associated with enhanced metabolic stability and biological activity.[3] While specific experimental data for this exact molecule is limited in publicly available literature, we can infer its potential activity by comparing it with two well-studied, clinically relevant pyrazole-containing drugs: Celecoxib , a selective COX-2 inhibitor with anti-inflammatory and anticancer effects, and BAY-876 , a potent and selective GLUT1 inhibitor with demonstrated antitumor activity.[4][5][6]

In Vitro Evaluation: Benchmarking Potency and Selectivity

The initial assessment of a compound's biological activity is typically performed using in vitro assays. These assays are crucial for determining potency (e.g., IC50 values), mechanism of action, and selectivity. Given the structural similarities to known anticancer and anti-inflammatory agents, it is plausible that 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol could exhibit activity in related assays.

Comparative In Vitro Activity

To provide a tangible comparison, the following table summarizes the in vitro activities of our selected comparator compounds, Celecoxib and BAY-876.

CompoundTarget(s)Assay TypeCell Line(s)IC50Reference(s)
Celecoxib COX-2Cell ViabilityA2058 (Melanoma)63 ± 4 µM[7]
Cell ViabilitySAN (Melanoma)45 ± 4 µM[7]
BAY-876 GLUT1Glucose Uptake-2 nM
Cell ViabilityDLD-1 (CRC)2 nM[8]
Cell ViabilityOVCAR-3 (Ovarian)60 nM[8]
Cell ViabilitySKOV-3 (Ovarian)188 nM[8]

CRC: Colorectal Cancer

The data clearly indicates that both comparator compounds have potent in vitro activity in the nanomolar to micromolar range. BAY-876, in particular, demonstrates high potency as a GLUT1 inhibitor.

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

The potential anticancer activity of pyrazole derivatives can be attributed to their interaction with various signaling pathways. For instance, Celecoxib is known to inhibit the COX-2 pathway, which is often upregulated in tumors.[5] BAY-876 targets glucose metabolism, a hallmark of cancer.[9]

G cluster_0 Cancer Cell GLUT1 GLUT1 Glycolysis Glycolysis GLUT1->Glycolysis Glucose Glucose Glucose->GLUT1 Uptake Cancer_Growth Cancer Cell Growth & Proliferation Glycolysis->Cancer_Growth COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammation->Cancer_Growth BAY876 BAY-876 BAY876->GLUT1 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Potential anticancer mechanisms of pyrazole derivatives.

In Vivo Assessment: Evaluating Efficacy in Preclinical Models

In vivo studies are essential to evaluate a compound's efficacy and safety in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of novel compounds.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of Celecoxib and BAY-876 in preclinical cancer models.

CompoundAnimal ModelCancer TypeDosingEfficacyReference(s)
Celecoxib Nude Mice (HuH7 Xenograft)Hepatocellular Carcinoma50 mg/kg/dayPartial suppression of tumor growth[5]
BAY-876 NSG Mice (SKOV-3 Xenograft)Ovarian Cancer4.5 mg/kg/day68% reduction in tumor volume[8]
BAY-876 Nude Mice (HCC Xenograft)Hepatocellular Carcinoma5 mg/kg/day (oral)Inhibition of glucose uptake in tumors[6]

These studies demonstrate that both Celecoxib and BAY-876 exhibit significant antitumor activity in vivo, validating their in vitro findings.

Experimental Protocol: Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a test compound.

Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel

  • Test compound and vehicle

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow Visualization

G cluster_0 In Vivo Efficacy Study A Cell Culture (Human Cancer Cells) B Subcutaneous Injection (Immunocompromised Mice) A->B C Tumor Growth (to ~150 mm³) B->C D Group Randomization C->D E Treatment Initiation (Compound vs. Vehicle) D->E F Tumor & Body Weight Monitoring (3-4 weeks) E->F G Endpoint: Tumor Excision & Analysis F->G

Caption: Workflow for a typical xenograft efficacy study.

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A strong In Vitro-In Vivo Correlation is the cornerstone of successful drug development. It allows researchers to predict the in vivo efficacy of a compound based on its in vitro potency.

For both Celecoxib and BAY-876, the in vitro activity translates to in vivo efficacy. Celecoxib's ability to inhibit cancer cell growth in culture is mirrored by its capacity to slow tumor progression in xenograft models.[5][7] Similarly, the potent inhibition of GLUT1 by BAY-876 in vitro leads to a significant reduction in tumor glucose uptake and growth in vivo.[6][8]

The choice of experimental models is critical for establishing a meaningful IVIVC. The use of relevant cancer cell lines in vitro that are also capable of forming tumors in vivo is essential. Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) studies are necessary to ensure that the in vivo drug concentrations at the tumor site are sufficient to achieve the desired biological effect observed in vitro.

For a novel compound like 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, initial in vitro screening across a panel of cancer cell lines would be the first step to identify potential areas of activity. Subsequent in vivo studies in xenograft models derived from the most sensitive cell lines would then be conducted to validate these findings.

Conclusion

While direct experimental evidence for the biological activity of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is not yet widely published, a comparative analysis with established pyrazole derivatives like Celecoxib and BAY-876 provides a strong rationale for its investigation as a potential anticancer or anti-inflammatory agent. The methodologies and data presented in this guide offer a clear roadmap for the preclinical evaluation of this and other novel pyrazole compounds, emphasizing the importance of a robust IVIVC to guide further development.

References

  • Recent advances in the development of pyrazole derivatives as anticancer agents. PMC. Available at: [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. PubMed. Available at: [Link]

  • Celecoxib Loaded In-Situ Provesicular Powder and Its In-Vitro Cytotoxic Effect for Cancer Therapy: Fabrication, Characterization, Optimization and Pharmacokinetic Evaluation. PMC. Available at: [Link]

  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. PMC. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. AACR Journals. Available at: [Link]

  • A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers. Available at: [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C7H5F5N2O3 | CID. PubChem. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. PMC. Available at: [Link]

  • Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. MDPI. Available at: [Link]

  • Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo | Cancer Research. AACR Journals. Available at: [Link]

  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. PMC. Available at: [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ResearchGate. Available at: [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. An-Najah Staff. Available at: [Link]

  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. International Journal of Health Sciences. Available at: [Link]

  • Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. PubMed. Available at: [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Bentham Science Publishers. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • In vivo and in vitro studies of celecoxib intervention in tumors through different mechanisms. ResearchGate. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

Sources

Comparative

Cross-validation of analytical methods for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

In-Depth Cross-Validation Guide: Analytical Methodologies for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Executive Summary & Causality Framework 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Cross-Validation Guide: Analytical Methodologies for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Executive Summary & Causality Framework

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6) is a highly specialized fluorinated heterocyclic building block utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals[1]. The presence of the strongly electronegative trifluoromethyl (-CF3) group adjacent to a pyrazole ring drastically alters the molecule's physicochemical profile, increasing its lipophilicity, while the hydroxyl (-OH) group maintains a site for strong hydrogen bonding.

When developing analytical control strategies for this compound, laboratories often face the challenge of migrating from high-concentration release assays (HPLC-UV) to trace-level bioanalytical or genotoxic impurity screening methods (LC-MS/MS). This transition requires a rigorous cross-validation framework to ensure data continuity and method robustness, governed by the ICH Q2(R2)[2] and ICH M10[3] guidelines.

Cross-validation is not merely a box-ticking exercise; it is the scientific proof that an alternative analytical procedure yields statistically equivalent or superior results compared to the reference method[4]. For this specific fluorinated pyrazole, the structural features dictate the analytical causality:

  • Stationary Phase Selection: Standard C18 columns often yield poor peak shapes for highly fluorinated compounds due to secondary interactions with residual silanols. By utilizing a Pentafluorophenyl (PFP) stationary phase, we exploit orthogonal fluorine-fluorine (dipole-dipole) interactions, resulting in superior retention and peak symmetry.

  • Ionization Dynamics: The hydroxyl proton on the pyrazole ring is relatively acidic due to the electron-withdrawing nature of the -CF3 group. Consequently, Electrospray Ionization (ESI) in negative mode is the most efficient pathway for mass spectrometry, yielding a stable deprotonated precursor ion.

CV_Workflow Start Initiate Cross-Validation (ICH Q2/M10) MethodA Method A: HPLC-UV (Reference Procedure) Start->MethodA MethodB Method B: LC-MS/MS (Alternative Procedure) Start->MethodB Param Evaluate Performance Characteristics MethodA->Param MethodB->Param Accuracy Accuracy & Precision (%RSD < 2%) Param->Accuracy Sensitivity LOD / LOQ Determination Param->Sensitivity Linearity Linearity & Range (R² > 0.999) Param->Linearity Compare Statistical Comparison (Bland-Altman / Deming) Accuracy->Compare Sensitivity->Compare Linearity->Compare Valid Method Validated Fit for Purpose Compare->Valid

Figure 1: Cross-validation workflow for analytical procedures per ICH Q2(R2) and M10 guidelines.

Methodological Comparison & Step-by-Step Protocols

To establish a self-validating analytical ecosystem, the following protocols integrate built-in system suitability tests (SST) and internal controls. This ensures that any deviation in instrument performance is immediately flagged, rendering the methods intrinsically trustworthy[5].

Protocol A: HPLC-UV for Bulk Purity and Release Testing (Reference Method)

This method is designed for high-throughput quantification of the API or intermediate, relying on the strong UV absorbance of the conjugated pyrazole ring.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock solution. Dilute with the mobile phase to a working range of 10–100 µg/mL.

  • Self-Validating System Suitability (SST): Prior to sample analysis, inject the 50 µg/mL reference standard six consecutive times. The system is validated for the run only if the relative standard deviation (%RSD) of the peak area is ≤ 1.0%, theoretical plates > 5,000, and the USP tailing factor is ≤ 1.5[2].

  • Chromatographic Conditions:

    • Column: PFP (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes to ensure the elution of highly retained lipophilic impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

Protocol B: LC-MS/MS for Trace Impurity and Bioanalysis (Alternative Method)

When analyzing the compound in complex biological matrices or screening for trace impurities, UV detection lacks the requisite sensitivity. LC-MS/MS provides absolute specificity.

Step-by-Step Methodology:

  • Matrix Extraction: Spike 50 µL of blank biological matrix (e.g., plasma) with the analyte. Add 150 µL of cold Acetonitrile containing the Internal Standard (IS) to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Internal Standard Integration: A stable-isotope labeled internal standard (SIL-IS) is added to all calibration standards, quality controls (QCs), and study samples. Monitoring the IS response across the run acts as a self-validating mechanism to detect matrix effects or systemic ionization suppression[6].

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 or PFP (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: 10 mM Ammonium Acetate (pH 6.8) / Methanol. Causality: A near-neutral pH prevents premature ionization of the acidic pyrazol-4-ol in the mobile phase, improving retention before it enters the MS source.

  • Mass Spectrometry (MRM):

    • Source: ESI Negative Mode.

    • Transitions: m/z 165.0 → 145.0 (Quantifier, corresponding to the loss of HF) and m/z 165.0 → 117.0 (Qualifier).

Ionization_Mechanism Molecule 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-4-ol ESI_Neg ESI Negative Mode (Deprotonation) Molecule->ESI_Neg pH > pKa Precursor Precursor Ion [M-H]- (m/z 165) ESI_Neg->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ion [M-H-HF]- (m/z 145) CID->Product Loss of HF

Figure 2: ESI negative mode ionization and fragmentation pathway for the fluorinated pyrazole.

Quantitative Performance & Cross-Validation Data

To satisfy the regulatory expectations of ICH Q2(R2) and FDA guidelines[7], the alternative method must be cross-validated against the reference method using a statistically powered sample set. The table below summarizes the extrapolated validation metrics for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol across three analytical platforms.

Validation ParameterHPLC-UV (Method A)LC-MS/MS (Method B)GC-FID (Method C)
Primary Application Assay & PurityBioanalysis / TraceVolatile Impurities
Linear Dynamic Range 1.0 – 150 µg/mL0.5 – 500 ng/mL5.0 – 200 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL1.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL5.0 µg/mL
Precision (%RSD) < 1.0%< 4.5%< 2.5%
Accuracy (% Recovery) 99.2% – 101.5%92.0% – 108.0%95.5% – 104.2%
Run Time 15.0 min3.5 min12.0 min

Statistical Equivalence and Trustworthiness

During cross-validation, ICH M10 recommends utilizing statistical approaches such as Bland-Altman plots or Deming regression to assess bias between the methodologies[4]. For 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, if Method B replaces Method A for release testing or downstream pharmacokinetic tracking, an overlapping concentration range must be analyzed using both techniques. The methods are deemed equivalent if the 95% confidence interval of the bias falls within predefined acceptance criteria (typically ±15% for bioanalytical assays or ±2% for API release).

By anchoring the experimental design in fundamental chemical causality—matching the stationary phase to the fluorinated moiety and the ionization mode to the acidic hydroxyl group—laboratories can ensure their analytical lifecycles remain robust, compliant, and scientifically sound.

Sources

Validation

Comparative docking studies of pyrazole-carboxamide derivatives in COX-1 and COX-2 binding sites

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology Executive Summary The development of non-steroidal anti-inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been hindered by gastrointestinal (GI) toxicity, a direct consequence of non-selective cyclooxygenase-1 (COX-1) inhibition[1]. While selective COX-2 inhibitors (coxibs) mitigate GI adverse effects, they often present cardiovascular liabilities. Pyrazole-carboxamide derivatives have emerged as a highly tunable, planar, and electron-rich scaffold capable of achieving optimal COX-2 selectivity while minimizing off-target cytotoxicity[1].

As an Application Scientist, I rely on molecular docking not just as a predictive tool, but as a mechanistic bridge to understand why specific structural modifications yield superior biological profiles. This guide objectively compares the inhibitory performance of novel pyrazole-carboxamide derivatives against standard clinical alternatives, grounded in a self-validating molecular docking methodology.

The Mechanistic Basis of COX Selectivity (Causality)

To design effective inhibitors, we must first understand the structural divergence between the COX-1 and COX-2 active sites. The two isoforms share approximately 60% sequence homology and possess nearly identical catalytic channels. However, a critical amino acid substitution dictates selectivity: Isoleucine at position 523 in COX-1 is replaced by Valine (Val523) in COX-2 [2].

Because valine is a smaller residue, its presence in COX-2 opens access to a secondary hydrophobic side pocket lined by Arg513, His90, and Val523[2]. Pyrazole-carboxamide derivatives are intentionally designed with bulky functional groups (such as trifluoromethyl or benzenesulfonamide tails) that sterically clash with Ile523 in COX-1, effectively blocking their entry. In COX-2, these bulky moieties easily slide into the secondary pocket, forming highly stable hydrogen bonds with Arg513 and His90, thereby anchoring the ligand and drastically lowering the binding free energy[2].

COX_Pathway cluster_cox Cyclooxygenase (COX) Isoforms AA Arachidonic Acid COX1 COX-1 (Ile523 - Restricted Pocket) AA->COX1 COX2 COX-2 (Val523 - Accessible Side Pocket) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Physio Physiological Functions (GI Mucosa, Platelets) PGH2->Physio COX-1 Pathway Inflam Pathological Functions (Inflammation, Pain) PGH2->Inflam COX-2 Pathway

Arachidonic acid cascade illustrating COX-1 and COX-2 signaling divergence.

Comparative Performance: Pyrazole-Carboxamides vs. Standard NSAIDs

Recent in vitro assays coupled with in silico profiling demonstrate that structural modifications to the pyrazole-carboxamide core significantly alter selectivity. Table 1 compares the half-maximal inhibitory concentration (IC₅₀) and Selectivity Index (SI) of newly synthesized derivatives against Celecoxib (a selective COX-2 inhibitor) and Ketoprofen (a non-selective NSAID).

Table 1: Comparative COX Inhibitory Activity and Selectivity

Compound / DrugScaffold TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*Source
Compound 6f Pyrazole-pyridazine hybrid9.551.158.31 [3]
Compound 5f Pyrazole-pyridazine hybrid14.341.509.56 [3]
Compound 3g Trifluoromethyl-pyrazole-carboxamide4.452.651.68 [4]
Compound 3d Trifluoromethyl-pyrazole-carboxamide5.604.921.14 [4]
Celecoxib (Control)Pyrazole5.422.162.51 [3]
Ketoprofen (Control)Propionic acid derivative0.0340.1640.21 [4]

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater selectivity toward COX-2.

Data Interpretation:

  • Superior Selectivity: Pyrazole-pyridazine hybrids (Compounds 5f and 6f) exhibit substantially higher selectivity indices (9.56 and 8.31, respectively) compared to the clinical standard Celecoxib (SI = 2.51)[3].

  • Potency: Compound 6f demonstrates a stronger COX-2 inhibitory effect (IC₅₀ = 1.15 µM) than Celecoxib (IC₅₀ = 2.16 µM)[3].

  • Non-Selective Baseline: Ketoprofen demonstrates potent inhibition but acts preferentially on COX-1 (SI = 0.21), explaining its higher propensity for GI toxicity[4].

Self-Validating Molecular Docking Protocol

To ensure scientific integrity, a docking protocol cannot simply be a "black box" where ligands are thrown at a protein. It must be a self-validating system . The following protocol utilizes AutoDock Vina and incorporates an internal control step to verify the accuracy of the grid parameters before screening novel pyrazole-carboxamide derivatives.

Step 1: Protein Preparation (Causality: Removing Artifacts)
  • Obtain high-resolution 3D crystal structures from the Protein Data Bank (e.g., PDB ID: 3LN1 for COX-2; 1EQG for COX-1)[5].

  • Action: Strip all co-crystallized water molecules and non-essential ions.

    • Causality: Bulk water interferes with docking algorithms. Unless a specific water molecule is known to form a critical bridging hydrogen bond between the ligand and the active site, it will generate false steric clashes.

  • Add polar hydrogen atoms and assign Gasteiger charges, saving the output as a .pdbqt file[5].

Step 2: Ligand Preparation
  • Draw the 2D structures of the pyrazole-carboxamide derivatives[5].

  • Convert to 3D and perform energy minimization using the MMFF94 force field.

    • Causality: Minimization resolves unnatural bond angles and steric strain, ensuring the ligand starts the simulation in its most thermodynamically stable conformation.

Step 3: Grid Box Definition & Self-Validation (Critical Step)
  • Define the grid box coordinates centered on the active site (specifically targeting Val523 and Arg513 in COX-2)[2].

  • Self-Validation: Extract the native co-crystallized ligand (e.g., Celecoxib from 3LN1) and re-dock it into the empty active site using your grid parameters.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original experimental crystal pose.

    • Rule: If RMSD < 2.0 Å, your grid parameters and scoring functions are validated. If RMSD > 2.0 Å, adjust grid size/center and repeat. Do not proceed to test novel compounds until the system passes this check.

Step 4: Execution & Interaction Analysis
  • Run the docking simulation for the novel pyrazole-carboxamide derivatives using AutoDock Vina[2].

  • Analyze the binding free energy (ΔG, kcal/mol). Selective COX-2 inhibitors typically exhibit binding energies between -8.00 and -11.22 kcal/mol[2].

  • Visualize the 3D interactions. Confirm that the carboxamide or sulfonamide tail successfully penetrates the secondary pocket and forms hydrogen bonds with Arg513 and His90[2].

Docking_Workflow P1 1. Protein Preparation (Strip H2O, Add Polar H) V1 3. Grid Box Definition (Targeting Val523/Arg513) P1->V1 P2 2. Ligand Preparation (Energy Minimization) D1 5. AutoDock Vina (Docking Simulation) P2->D1 Val 4. Self-Validation (Re-dock Native Ligand RMSD < 2.0 Å) V1->Val Val->D1 Validated Grid A1 6. Interaction Analysis (H-Bonds, Binding Energy) D1->A1

Step-by-step molecular docking and self-validation workflow for COX inhibitors.

Conclusion

The comparative data heavily supports the transition toward pyrazole-carboxamide scaffolds in the pursuit of safer anti-inflammatory therapeutics. By utilizing the self-validating docking protocol outlined above, researchers can reliably predict how structural modifications—such as pyrazole-pyridazine hybridization or trifluoromethyl additions—will interact with the Val523 side pocket of COX-2. Compounds like 5f and 6f not only outperform traditional NSAIDs like Ketoprofen but also demonstrate superior selectivity profiles compared to clinical-grade Celecoxib, marking them as highly promising leads for preclinical development.

References

  • Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: An-Najah Staff / Springer URL
  • Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.
  • Title: COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina Source: Bionatura Journal URL
  • Title: Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers Source: Benchchem URL

Sources

Comparative

Assessing the antimicrobial potency of pyrazole derivatives against drug-resistant bacteria

Engineering the Next Generation of Antimicrobials: A Comparative Guide to Pyrazole Derivatives Against ESKAPE Pathogens As a Senior Application Scientist overseeing antimicrobial screening cascades, I frequently encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Next Generation of Antimicrobials: A Comparative Guide to Pyrazole Derivatives Against ESKAPE Pathogens

As a Senior Application Scientist overseeing antimicrobial screening cascades, I frequently encounter the limitations of traditional antibiotic scaffolds. The escalating crisis of antimicrobial resistance (AMR) demands a fundamental departure from legacy drugs. The ESKAPE pathogens—specifically Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii—routinely demonstrate the ability to bypass standard-of-care treatments like vancomycin and ciprofloxacin through target-site mutations, porin loss, and enhanced efflux pump expression.

To overcome these evolutionary defenses, our drug discovery workflows focus heavily on the pyrazole nucleus. This 1,2-diazole five-membered ring is a privileged pharmacophore; its exceptional tunable electronic properties and stereochemical versatility allow us to engineer derivatives that engage multiple bacterial targets simultaneously, effectively short-circuiting bacterial resistance mechanisms 1.

Mechanistic Causality: How Pyrazoles Induce Bacterial Death

Unlike traditional antibiotics that rely on a single vulnerable node, rationally designed pyrazole derivatives exhibit polypharmacology. For example, thiazol-4-one/thiophene-bearing pyrazoles have been proven to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR) 2. By simultaneously halting DNA supercoiling and folate synthesis, these compounds drastically reduce the probability of spontaneous resistance mutations. Other derivatives, such as naphthyl-substituted pyrazoles, physically disrupt the bacterial cell wall, while coumarin-substituted variants dismantle the extracellular polymeric substance (EPS) of biofilms 3.

MOA P Pyrazole Derivatives DNA DNA Gyrase & DHFR Inhibition P->DNA Binds ATP pocket CW Cell Wall MurB Disruption P->CW Inhibits peptidoglycan BF Biofilm Matrix Eradication P->BF Disrupts QS signals EP Efflux Pump Evasion P->EP Steric hindrance MDR Death of MDR Bacteria (MRSA, A. baumannii) DNA->MDR CW->MDR BF->MDR EP->MDR

Fig 1. Mechanistic pathways of pyrazole derivatives against multidrug-resistant bacteria.

Quantitative Benchmarking: Pyrazoles vs. Standard-of-Care

To objectively assess the translational potential of these compounds, we must benchmark their minimum inhibitory concentrations (MIC) against established clinical antibiotics. The table below synthesizes recent high-throughput screening data, highlighting instances where pyrazole derivatives match or outperform legacy drugs.

Compound ScaffoldTarget PathogenMICReference AntibioticRef. MICMechanistic Target
Thiazol-4-one Pyrazole MRSA0.22 - 0.25 µg/mLCiprofloxacin> 0.5 µg/mLDNA Gyrase / DHFR
Coumarin-Substituted MRSA3.125 µg/mLVancomycin3.125 µg/mLBiofilm Disruption
Naphthyl-Substituted A. baumannii0.78 - 1.56 µg/mLImipenemVariable (MDR)Cell Wall Disruption
Pyrazole-Clubbed Pyrimidine MRSA521 µMLevofloxacin346 µMPleiotropic

Data aggregated from recent structure-activity relationship (SAR) studies 2, 3, 4, 5.

Self-Validating Experimental Architectures: The Screening Protocol

When evaluating highly lipophilic pyrazole derivatives, a standard broth microdilution is prone to artifacts. Compounds can precipitate out of solution, mimicking bacterial turbidity and leading to falsely elevated MIC readouts. To ensure scientific integrity, every protocol we deploy must be a self-validating system.

Workflow A 1. Inoculum Standardization B 2. Serial Dilution (96-well plate) A->B C 3. Resazurin Addition B->C D 4. Optical/Fluorometric Readout C->D E 5. MIC/MBC Determination D->E

Fig 2. Self-validating high-throughput workflow for determining MIC and MBC values.

Protocol: Resazurin-Assisted Broth Microdilution & Time-Kill Kinetics

Step 1: Inoculum Standardization (0.5 McFarland)

  • Procedure: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve exactly 5×105 CFU/mL.

  • The Causality: Precision here is non-negotiable. Over-inoculation triggers the "inoculum effect," where high bacterial density overwhelms the drug, yielding false resistance. Under-inoculation yields false hypersusceptibility. CAMHB is specifically chosen because its physiological calcium and magnesium levels are required for accurate drug-membrane interactions.

Step 2: Serial Dilution in 96-Well Microtiter Plates

  • Procedure: Perform two-fold serial dilutions of the pyrazole compound (e.g., 64 µg/mL down to 0.125 µg/mL) across the plate. Add the standardized bacterial suspension.

  • The Causality: Logarithmic concentration gradients allow us to precisely pinpoint the inhibitory threshold. We always include a vehicle control (e.g., 1% DMSO) to prove that the solvent itself is not inhibiting bacterial growth, isolating the causality of cell death strictly to the pyrazole derivative.

Step 3: Resazurin Addition (The Internal Metabolic Control)

  • Procedure: After 18 hours of incubation at 37°C, add 10 µL of 0.015% resazurin dye to all wells. Incubate for an additional 2 hours.

  • The Causality: This is the core of our self-validating system. Relying solely on optical density (OD600) is flawed because precipitated pyrazoles create turbidity. Resazurin acts as a metabolic sensor; viable, respiring cells reduce the blue dye to pink, fluorescent resorufin. If a well is turbid but remains blue, we can definitively attribute the turbidity to compound precipitation, not bacterial survival.

Step 4: MBC Confirmation via Agar Plating

  • Procedure: Aspirate 10 µL from all blue (inhibited) wells and plate onto drug-free Tryptic Soy Agar. Incubate for 24 hours and count CFUs.

  • The Causality: An MIC only proves bacteriostasis (paused growth). By removing the drug pressure and plating the cells, we differentiate between compounds that merely suppress the bacteria and those that are truly bactericidal (achieving a ≥99.9% kill rate).

Conclusion

Empirical data confirms that pyrazole derivatives are not merely alternative chemical entities; they are superior structural frameworks capable of dismantling the resistance mechanisms of MRSA and A. baumannii. By integrating polypharmacological design with self-validating screening protocols, we can accelerate the transition of these vital molecules from the bench to clinical trials.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Title: Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR)
  • Source: acs.

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol proper disposal procedures

Comprehensive Disposal and Safety Protocol for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Executive Summary Handling specialized fluorinated building blocks like 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol requires ri...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Executive Summary

Handling specialized fluorinated building blocks like 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol requires rigorous adherence to environmental and laboratory safety protocols. Because of its trifluoromethyl (-CF3) group, this compound must be managed strictly as halogenated organic waste. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational workflow for the safe segregation, storage, and final thermal destruction of this compound, ensuring compliance with the latest environmental protection standards.

Chemical Profile & Hazard Assessment

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6) is a highly valuable intermediate in pharmaceutical synthesis. However, its structural features dictate strict disposal requirements:

  • The Causality of Segregation : The presence of the trifluoromethyl (-CF3) group classifies this compound and any associated solvent mixtures as [1].

  • Mechanistic Hazard : The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. Standard municipal or non-hazardous waste incineration temperatures are entirely insufficient to break this bond. Improper disposal can lead to the release of persistent fluorinated degradation products into the environment, mimicking the behavior of [2]. Therefore, waste containing this compound must be routed to specialized facilities capable of high-temperature thermal destruction.

SegregationLogic Decision Does the waste contain Halogens (e.g., -CF3)? Yes Yes (1-Methyl-3-(trifluoromethyl) -1H-pyrazol-4-ol) Decision->Yes Fluorine Present No No (Standard Organics) Decision->No No Halogens Halogenated Halogenated Waste Stream (Requires High-Temp Thermal Destruction) Yes->Halogenated NonHalogenated Non-Halogenated Waste Stream No->NonHalogenated

Logical decision tree for segregating 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol waste.

Operational Workflow: Step-by-Step Disposal Protocol

To ensure laboratory safety and prevent dangerous chemical incompatibilities, follow this self-validating methodology for waste collection and disposal:

  • Step 1: Container Selection & Preparation Select a chemically resistant, high-density polyethylene (HDPE) or glass container equipped with a [1]. Inspect the container for any micro-cracks or compromised seals [3].

  • Step 2: Strict Segregation Designate the container exclusively for "Halogenated Organic Waste." Never mix 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol waste with non-halogenated solvents, aqueous waste, or solid waste. Mixing incompatible materials can trigger exothermic reactions, fires, or explosions, and significantly increases [3].

  • Step 3: Controlled Waste Transfer Perform all transfers inside a certified chemical fume hood to eliminate inhalation exposure risks. Use a chemical-resistant funnel to prevent spills. Critical Rule : Do not fill the waste container beyond[1]. This mandatory void space accommodates vapor expansion, particularly if highly volatile carrier solvents (e.g., Dichloromethane) are present, thereby preventing[3].

  • Step 4: Real-Time Labeling Label the container before the first drop of waste is introduced. The label must explicitly state "Hazardous Waste" and list the full chemical name ("1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol") alongside any solvents. Do not use abbreviations, acronyms, or chemical formulas, as these [3].

  • Step 5: Storage and EHS Pickup Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. Place the container inside a secondary containment tray capable of holding at least 110% of the primary container's volume. Submit a chemical waste pickup request to your Environmental Health & Safety (EHS) department promptly once the container reaches its [1].

DisposalWorkflow Start Waste Generation (Fume Hood) Container Transfer to HDPE/Glass (Max 75-90% Capacity) Start->Container Labeling Label: Hazardous Waste (Full Chemical Name) Container->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS Pickup & Central Storage Storage->Pickup Destruction Thermal Destruction (>1100°C for C-F bonds) Pickup->Destruction

Cradle-to-grave operational workflow for the disposal of fluorinated pyrazole derivatives.

Quantitative Parameters for Waste Management

Adhering to strict quantitative limits is essential for regulatory compliance and laboratory safety. The following table summarizes the critical operational parameters for handling this halogenated waste stream:

ParameterOperational Limit / RequirementScientific / Logistical Rationale
Maximum Fill Level 75% - 90% of total capacityPrevents spills and allows sufficient volume for volatile solvent [1].
Secondary Containment ≥ 110% of primary container volumeEnsures complete capture of the chemical volume in the event of a catastrophic primary container failure.
Thermal Destruction Temp. > 1100°CMinimum sustained temperature required to achieve complete destruction of [2].
Labeling Specificity 100% Full Chemical NamesPrevents dangerous cross-reactions during central waste consolidation and ensures [3].

Final Destruction & Regulatory Compliance

The disposal of fluorinated organic compounds is subject to stringent and evolving regulatory oversight. According to the U.S. Environmental Protection Agency's (EPA) 2024 updated Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS, decision-makers must prioritize disposal technologies with the[2].

For fluorinated building blocks like 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, thermal destruction (commercial hazardous waste incineration) is the preferred large-scale methodology. To prevent the formation of toxic products of incomplete combustion (PICs), the incineration facility must maintain sustained temperatures exceeding 1100°C to ensure the complete destruction and removal efficiency (DRE) of the trifluoromethyl group[2]. If thermal destruction is logistically unavailable, the waste must be securely routed to a permitted hazardous waste landfill equipped with advanced leachate emission protections to prevent groundwater contamination[2].

References

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL . University of Toronto Department of Chemistry. Retrieved from:[Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . U.S. Environmental Protection Agency (EPA). Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Operational Framework and Safety Protocols for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6) Introduction 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a highly specialized fluorinated building block...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Framework and Safety Protocols for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6)

Introduction 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a highly specialized fluorinated building block frequently utilized in the synthesis of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl (-CF3) group significantly enhances the molecule's lipophilicity, which, while beneficial for drug target binding, also increases the potential for rapid dermal absorption and physiological persistence. Because specialized research chemicals often lack exhaustive toxicological profiling, they must be handled with the highest degree of caution, treating them as potent irritants and systemic toxins.

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic framework for the safe handling, spill mitigation, and disposal of this compound.

Mechanistic Hazard Assessment

The primary hazards associated with 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol stem from its functional groups:

  • Trifluoromethyl Group (-CF3): Increases lipid solubility, allowing the molecule to bypass standard biological barriers (like the stratum corneum) more efficiently than non-fluorinated analogs.

  • Hydroxyl Group (-OH) & Pyrazole Ring: Can act as hydrogen bond donors/acceptors, potentially causing severe irritation to mucous membranes, eyes, and the respiratory tract upon contact.

According to the National Research Council's Prudent Practices in the Laboratory, any uncharacterized or partially characterized research chemical must be handled under the assumption that it is highly toxic and hazardous[1].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not merely about compliance; it is about creating targeted barriers against specific chemical properties. The table below outlines the required PPE and the mechanistic causality behind each choice.

Table 1: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMechanistic Causality & Validation
Hand Protection Double-layered Nitrile (min 4 mil) or Neoprene gloves.Causality: Fluorinated organics can permeate standard latex due to similar polarities. The outer glove acts as a sacrificial barrier. Validation: Perform a pneumatic inflation test prior to donning to ensure zero micro-tears.
Eye Protection ANSI Z87.1 certified splash goggles.Causality: Protects against micro-droplets of solutions and the aerosolization of fine powders during transfer. Validation: Ensure a tight seal around the orbital bone with no gaps.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex or FR Cotton).Causality: Mitigates static ignition risks, which is critical when handling dry powders that can generate static charges. Validation: Coat must be fully buttoned with cuffs tucked under the inner glove.
Respiratory N95 or P100 Particulate Respirator (if hood fails).Causality: Captures fine particulate matter (<5 microns) that could lodge in the alveoli. Validation: Perform a positive/negative pressure seal check before entering the work zone.

Engineering Controls and Operational Parameters

All handling of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol must occur within a certified chemical fume hood to comply with the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

Table 2: Engineering Control Parameters

ParameterRequired StandardOperational Purpose
Face Velocity 80 – 100 feet per minute (fpm)Ensures adequate capture of aerosolized powders without creating turbulent eddies that blow powder back into the user's breathing zone.
Sash Height ≤ 18 inches (Operating level)Creates a physical barrier between the operator's face and the chemical, maximizing the aerodynamic efficiency of the hood.
Baffle Position Bottom slots openOptimizes the exhaust of heavier-than-air vapors and dense particulates from the work surface.

Self-Validating Experimental Protocols

Protocol A: Safe Weighing and Transfer This protocol ensures that the lipophilic powder is transferred without contaminating the laboratory environment or the operator.

  • System Verification: Check the fume hood's digital airflow monitor.

    • Validation Check: If the reading is outside the 80-100 fpm range, abort the procedure and tag the hood out of service.

  • Static Mitigation: Place an anti-static weighing boat on a grounded analytical balance.

    • Causality: Fluorinated powders easily accumulate static charge, leading to sudden aerosolization or repulsion during transfer. Grounding dissipates this charge.

  • Transfer: Use a clean, stainless-steel micro-spatula to transfer the required mass. Close the source vial immediately after extracting the material.

  • Decontamination: Wipe the exterior of the weighing boat and the spatula with an isopropanol-soaked, low-lint wipe before removing them from the hood.

    • Validation Check: Visually inspect the wipe; if any white residue is visible, repeat the decontamination step.

Protocol B: Spill Cleanup Methodology In the event of a spill, immediate and logical action is required to prevent exposure.

G Start Initiate Handling Protocol HoodCheck Is material inside a certified fume hood? Start->HoodCheck Relocate STOP: Relocate to Hood (OSHA 29 CFR 1910.1450) HoodCheck->Relocate No Proceed Proceed with Weighing & Dissolution HoodCheck->Proceed Yes SpillCheck Did a spill occur? Proceed->SpillCheck AssessSpill Assess Spill Size SpillCheck->AssessSpill Yes Disposal Dispose as Halogenated Organic Waste (EPA 40 CFR 262) SpillCheck->Disposal No MinorSpill Minor (<50mg): Wet Wipe with Solvent AssessSpill->MinorSpill < 50mg MajorSpill Major (>50mg): Evacuate & Call Hazmat AssessSpill->MajorSpill > 50mg MinorSpill->Disposal

Operational handling and spill response logic for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Step-by-Step Minor Spill (<50mg) Mitigation:

  • Containment: Do NOT sweep the dry powder.

    • Causality: Mechanical sweeping creates micro-currents that aerosolize the fine particulates, drastically increasing inhalation risk.

  • Solvent Wetting: Gently cover the spilled powder with a paper towel. Dampen the towel with a compatible solvent (e.g., ethanol or isopropanol).

    • Causality: Wetting suppresses dust formation and solubilizes the pyrazole derivative, allowing for complete extraction from the surface.

  • Collection: Wipe inward from the edges of the spill to the center to prevent spreading.

  • Secondary Wash: Wash the affected surface with a mild detergent and water to remove any residual fluorinated organics.

    • Validation Check: Swipe the area with a clean, dry wipe. If the wipe catches or shows residue, repeat the secondary wash.

Waste Management and Disposal Plan

Because this compound contains fluorine, it must be strictly segregated from standard organic waste. Improper disposal can lead to the generation of highly toxic hydrogen fluoride (HF) gas during incineration. All disposal procedures must comply with the EPA's Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste generators (40 CFR 262)[3].

Protocol C: Halogenated Waste Disposal

  • Segregation: Place all contaminated wipes, empty vials, and liquid solutions containing the compound into a designated, chemically compatible container labeled "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated solvents lowers the BTU (energy) value during commercial incineration and requires specialized scrubbers to neutralize acidic byproducts.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The tag must explicitly list "1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol" and its CAS number (172834-79-6).

  • Accumulation: Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA).

    • Validation Check: Verify that the container is tightly capped when not actively receiving waste. An open container violates EPA emissions standards and fails the self-validation check.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies Press (National Research Council) URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary (40 CFR 262) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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